molecular formula C6H6F2N2O2 B1451689 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1174308-83-8

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1451689
CAS No.: 1174308-83-8
M. Wt: 176.12 g/mol
InChI Key: XJZOYEUCGIXABG-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1174308-83-8) is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 g/mol . It is offered for research and development applications, particularly in the field of agrochemistry. This compound is part of the pyrazole carboxylic acid family, which are recognized as key synthetic intermediates for developing modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides . While the closely related isomer 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a well-documented building block for commercial fungicides like fluxapyroxad and benzovindiflupyr , this specific isomer holds significant value for exploring novel structure-activity relationships and developing new active ingredients. These fungicides target complex II in the mitochondrial respiration chain of fungi, providing a protective effect against a range of phytopathogens . As a research chemical, this product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)2-3(9-10)6(11)12/h2,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZOYEUCGIXABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174308-83-8
Record name 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

Introduction

This compound is a pivotal chemical intermediate, primarily recognized for its role in the development of modern agricultural fungicides. It constitutes the core structural motif for a significant class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for controlling a broad spectrum of fungal diseases in crops. The incorporation of the difluoromethyl (-CF2H) group is a key feature, as this moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient, often acting as a bioisostere for other functional groups and participating in weak hydrogen bonding.[1]

The synthetic challenge lies in the precise and regioselective construction of the pyrazole ring, incorporating the difluoromethyl group at the C5 position and the carboxylic acid at C3. This guide provides a comprehensive overview of the predominant synthetic pathways, delving into the mechanistic rationale behind key transformations, presenting detailed experimental protocols, and exploring alternative strategies reported in scientific literature and patents. The content is tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who require a deep, practical understanding of this molecule's synthesis.

Core Synthetic Strategy: Regioselective Cyclocondensation

The most established and industrially relevant route to this compound relies on the classical Knorr pyrazole synthesis.[2][3] This pathway involves the cyclocondensation of a difluoromethyl-bearing 1,3-dielectrophile with methylhydrazine. The overall strategy is a multi-step sequence designed to control the regiochemical outcome, ensuring the methyl group resides on the N1 position adjacent to the C5-substituted difluoromethyl group.

Visualizing the Primary Synthesis Pathway

Synthesis_Pathway_A cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A Ethyl 4,4-difluoroacetoacetate C Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate A->C Acetic anhydride B Triethyl orthoformate B->C E Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate C->E D Methylhydrazine D->E F This compound E->F NaOH / H₂O

Caption: Primary synthesis route via Knorr cyclocondensation.

Mechanistic Deep Dive and Experimental Rationale

Step 1: Synthesis of the Activated 1,3-Dicarbonyl Intermediate

The synthesis begins not with a simple 1,3-diketone, but with its more reactive and regiochemically-directing enol ether derivative.

  • Reactants: Ethyl 4,4-difluoroacetoacetate and triethyl orthoformate.

  • Causality: The reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of a dehydrating agent like acetic anhydride generates ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[4][5] This transformation is critical for two reasons:

    • Activation: It converts the methylene group into a more electrophilic enol ether, facilitating the initial nucleophilic attack by hydrazine.

    • Regiocontrol: It differentiates the two carbonyl-like carbons. The unenolized ketone carbonyl is significantly more electrophilic than the carbon of the ethoxymethylene group, predisposing it to attack by the more nucleophilic, unsubstituted nitrogen of methylhydrazine.

Step 2: Regioselective Cyclocondensation with Methylhydrazine

This is the core ring-forming step where the pyrazole heterocycle is constructed.

  • Reactants: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and methylhydrazine.

  • Mechanism & Regioselectivity: Methylhydrazine possesses two non-equivalent nitrogen atoms. The CH₃-substituted nitrogen is less nucleophilic and more sterically hindered than the terminal -NH₂ nitrogen. Consequently, the reaction proceeds via a well-defined sequence:

    • The terminal -NH₂ group of methylhydrazine performs a nucleophilic attack on the more electrophilic ketone carbonyl.

    • This is followed by an intramolecular cyclization, where the second nitrogen attacks the enol ether carbon, displacing the ethoxy group.

    • Subsequent dehydration yields the stable aromatic pyrazole ring. This sequence preferentially forms the desired 1,5-disubstituted pyrazole isomer over the 1,3-disubstituted alternative. While small amounts of the undesired regioisomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate, can form, this pathway provides high selectivity for the target intermediate.[4][5]

Step 3: Saponification to the Final Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to liberate the carboxylic acid.

  • Reactants: Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate and a base (e.g., sodium hydroxide).

  • Protocol: This is a standard ester hydrolysis (saponification). The reaction is typically carried out in an aqueous or mixed aqueous/alcoholic solvent system.[6] Subsequent acidification of the resulting carboxylate salt precipitates the final product, which can be isolated by filtration.[6]

Alternative Synthetic Pathway: [3+2] Cycloaddition

Modern organic synthesis offers alternative, often milder, routes to heterocyclic compounds. For difluoromethylated pyrazoles, [3+2] cycloaddition reactions using specialized fluorinated building blocks represent a powerful strategy.[7][8][9]

This approach involves the reaction of a 1,3-dipole (or its precursor) with a dipolarophile. A key example is the use of difluoroacetohydrazonoyl bromides.[8]

Visualizing the [3+2] Cycloaddition Pathway

Synthesis_Pathway_B cluster_0 1,3-Dipole Generation cluster_1 [3+2] Cycloaddition cluster_2 Final Product A Difluoroacetohydrazonoyl bromide B Nitrile Imine (1,3-Dipole) A->B Base (e.g., Et₃N) D Pyrazole Ester Intermediate B->D C Alkyne Dipolarophile (e.g., Ethyl propiolate) C->D E 5-(difluoromethyl)-1-methyl- 1H-pyrazole-3-carboxylic acid D->E Hydrolysis

Caption: [3+2] Cycloaddition route to the pyrazole core.

Rationale and Advantages
  • Mechanism: In the presence of a base, the difluoroacetohydrazonoyl bromide eliminates HBr to generate a highly reactive nitrile imine intermediate in situ. This 1,3-dipole then readily undergoes a [3+2] cycloaddition reaction with a suitable alkyne, such as ethyl propiolate.[8][9]

  • Advantages: This method offers excellent regioselectivity, dictated by the electronic properties of the dipole and dipolarophile. It often proceeds under mild conditions and can provide access to pyrazole derivatives that may be difficult to obtain through classical condensation routes. The development of stable and accessible difluoromethyl building blocks is key to the utility of this approach.[8]

Detailed Experimental Protocols

The following protocols are generalized representations based on common procedures found in the literature and patents.[4][10] Researchers must adapt these to their specific laboratory conditions and scale, with all appropriate safety precautions.

Protocol 1: Synthesis of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
  • Apparatus: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Step A: Enol Ether Formation:

    • Charge the flask with ethyl 4,4-difluoroacetoacetate (1.0 eq) and acetic anhydride (1.5 eq).

    • Begin stirring and add triethyl orthoformate (1.2 eq) dropwise, maintaining the temperature below 40 °C.

    • After the addition is complete, heat the mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction progress by GC or TLC.

    • Once the starting material is consumed, cool the mixture and remove volatile components (excess reagents, ethyl acetate byproduct) under reduced pressure. The crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is used directly in the next step.

  • Step B: Cyclization:

    • Dissolve the crude intermediate from Step A in a suitable solvent (e.g., toluene or ethanol).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of methylhydrazine (1.05 eq) in the same solvent dropwise, keeping the internal temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 8-12 hours, or until TLC/GC analysis indicates completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., toluene) or another suitable solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude ester by vacuum distillation or silica gel column chromatography to obtain the pure product.

Protocol 2: Saponification to this compound
  • Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux (approx. 60-80 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

    • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Work-up and Isolation:

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid.

    • A white precipitate of the carboxylic acid will form.

    • Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.

Comparative Data Summary

The choice of synthetic route often depends on factors like scale, cost of starting materials, and desired purity. The classical condensation route is generally favored for large-scale industrial production due to the availability of the starting materials.[5]

ParameterPathway A: CyclocondensationPathway B: [3+2] Cycloaddition
Starting Materials Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, MethylhydrazineDifluoroacetohydrazonoyl bromide, Alkyne ester
Key Transformation Knorr pyrazole synthesisNitrile imine-alkyne cycloaddition
Regioselectivity Generally high, but minor isomers possibleTypically excellent
Reaction Conditions Elevated temperatures often requiredOften proceeds under mild/ambient conditions
Industrial Scalability Well-established and optimized[4][5]Dependent on the cost and availability of fluorinated building blocks
Overall Yield Reported in the range of 60-80% over multiple steps[4]Can be good to excellent for the cycloaddition step[8][9]

Conclusion

The synthesis of this compound is a well-refined process, with the Knorr-type cyclocondensation pathway serving as the industrial backbone. The elegance of this route lies in the strategic use of an activated enol ether intermediate to overcome the inherent challenge of regioselectivity in pyrazole synthesis. Newer methods, such as [3+2] cycloadditions, provide valuable alternatives that offer mild conditions and high selectivity, expanding the toolbox for synthetic chemists. A thorough understanding of the underlying mechanisms and experimental nuances of these pathways is essential for researchers and professionals aiming to innovate in the critical fields of agrochemical and pharmaceutical development.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Straightforward synthesis of difluoromethylated pyrazolines. (n.d.). ResearchGate.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. (2021). ACS Publications.
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate.
  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. (2021). ACS Publications.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate.
  • Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide. (n.d.). Benchchem.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. (2022). Justia Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025).
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.
  • Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. (n.d.). Google Patents.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016). Googleapis.com.

Sources

An In-depth Technical Guide to 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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CAS Number: 176969-34-9

Abstract

This compound is a pivotal fluorinated heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of a modern class of agricultural fungicides. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis with mechanistic insights, its critical application in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering field-proven insights into the causality behind experimental choices and the structure-activity relationships that underscore its significance.

Introduction: The Rise of a Key Agrochemical Intermediate

The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse biological activities. The strategic incorporation of fluorine atoms into these scaffolds has led to a new generation of active ingredients with enhanced efficacy, metabolic stability, and bioavailability. This compound (herein referred to as DFMPA) has emerged as a molecule of significant industrial importance. It serves as the acidic component in the synthesis of numerous commercial pyrazole carboxamide fungicides, a class of compounds that have captured a substantial share of the global fungicide market.

The unique arrangement of the methyl group on the pyrazole nitrogen, the carboxylic acid at the 3-position, and the difluoromethyl group at the 5-position is not accidental. This specific isomeric configuration is crucial for the high antifungal activity of the final amide products. This guide will delve into the synthetic strategies designed to achieve this precise substitution pattern and explore the biochemical rationale for its effectiveness.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physicochemical properties of DFMPA is fundamental for its synthesis, purification, and formulation.

Table 1: Physicochemical Properties of DFMPA

PropertyValueSource
CAS Number 176969-34-9N/A
Molecular Formula C₆H₆F₂N₂O₂N/A
Molecular Weight 176.12 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 200-202.6 °C[2][3]
pKa (Predicted) 2.83 ± 0.10N/A
Solubility Soluble in methanol, ethanol. Low water solubility.[4][5]
Spectroscopic Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would feature a singlet for the methyl group (CH₃) around 3.8-4.0 ppm. The pyrazole ring proton would appear as a singlet further downfield. The carboxylic acid proton (COOH) would be a broad singlet at a significantly downfield chemical shift (>12 ppm). The proton of the difluoromethyl group (CHF₂) would present as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the pyrazole ring carbons (with the carbon attached to the difluoromethyl group showing a characteristic triplet due to C-F coupling), the carboxylic acid carbonyl carbon, and the difluoromethyl carbon (also as a triplet).

  • IR Spectroscopy: Key infrared absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-N and C=C stretching vibrations from the pyrazole ring, and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The synthesis of DFMPA is a multi-step process that hinges on the reliable construction of the substituted pyrazole ring. The most common industrial approach is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

General Synthetic Strategy

The overall transformation can be visualized as a three-stage process: formation of a suitable 1,3-dicarbonyl equivalent, cyclization with methylhydrazine to form the pyrazole core, and final hydrolysis to the carboxylic acid.

G A Ethyl Difluoroacetoacetate (Starting Material) B Alkoxymethylene Intermediate (1,3-Dicarbonyl Equivalent) A->B Reaction with Trialkyl Orthoformate C Ethyl 5-(difluoromethyl)-1-methyl- 1H-pyrazole-3-carboxylate B->C Cyclization with Methylhydrazine D 5-(difluoromethyl)-1-methyl- 1H-pyrazole-3-carboxylic acid (Final Product) C->D Saponification (Hydrolysis)

Caption: Generalized synthetic workflow for DFMPA.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol is a representative synthesis adapted from established industrial processes.[5][7]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • Rationale: This step creates the activated 1,3-dicarbonyl equivalent necessary for the subsequent cyclization. Ethyl difluoroacetoacetate is reacted with an orthoformate, which introduces the ethoxymethylene group, effectively protecting one carbonyl while activating the molecule for reaction with hydrazine. Acetic anhydride is used as a dehydrating agent and solvent.

  • Procedure:

    • Charge a reaction vessel with acetic anhydride (3.6 moles). Heat the vessel to 100-105 °C.

    • Prepare a mixture of crude ethyl difluoroacetoacetate (~0.96 moles) and triethyl orthoformate (1.8 moles).

    • Add the mixture drop-wise to the heated acetic anhydride over a period of 1-2 hours, maintaining the temperature at 100-105 °C.

    • After the addition is complete, maintain the reaction mixture at 100-105 °C for an additional 6 hours.

    • Cool the mixture to 60-70 °C and concentrate under vacuum to remove excess acetic anhydride, triethyl orthoformate, and the ethyl acetate byproduct. The result is the crude intermediate as a pale brown liquid.

Step 2: Cyclization to form Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate

  • Rationale: This is the key ring-forming step. The Knorr synthesis mechanism dictates that the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.[8][9] The use of a weak base in a two-phase system helps to control the reaction and improve the yield of the desired regioisomer.[7]

  • Procedure:

    • In a separate vessel, prepare an aqueous solution of potassium carbonate (1.72 mol) and 40% methylhydrazine (4.91 mol) in water.

    • Add toluene to the aqueous solution and cool the two-phase mixture to between -10 °C and -5 °C with vigorous stirring.

    • Slowly add the crude intermediate from Step 1 to the cold, stirring mixture.

    • Allow the reaction to proceed for 1-2 hours. Monitor for completion by GC or TLC.

    • Separate the organic (toluene) layer. Wash with water and then brine.

    • Concentrate the organic layer under vacuum. The resulting crude ester can be purified by recrystallization from a toluene/petroleum ether mixture to yield a pale yellow crystalline solid.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the product.

  • Procedure:

    • To a reaction vessel, add the pyrazole ester from Step 2 (0.1 mol), methanol (200 mL), and water (200 mL).

    • Add sodium hydroxide (0.25 mol) to the mixture.

    • Heat the reaction to 60 °C and stir for 4 hours.

    • Cool the mixture to room temperature and remove the methanol by concentration under reduced pressure.

    • Carefully acidify the remaining aqueous solution with concentrated HCl to a pH of ~2-3. A white solid will precipitate.

    • Cool the slurry to 0-5 °C and stir for 2 hours to ensure complete precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product as a white solid with a purity typically >99%.[5]

Mechanistic Insights: The Knorr Pyrazole Synthesis

The cyclization step is a classic example of the Knorr pyrazole synthesis. The regioselectivity (i.e., the final position of the methyl and difluoromethyl groups) is a critical consideration.

G cluster_0 Reaction Pathway Start 1,3-Dicarbonyl Equivalent + Methylhydrazine Intermediate1 Initial Adduct (Hydrazone/Enamine) Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Condensation Product Aromatic Pyrazole (after Dehydration) Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. For unsymmetrical substrates like the one in this synthesis, this can lead to two different regioisomers. However, the electronic and steric properties of the substituents, along with careful control of reaction conditions (pH, solvent), can strongly favor the formation of one isomer over the other.[10][11]

Application in Agrochemicals: The SDHI Fungicide Connection

DFMPA's primary value lies in its role as a precursor to a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).

Mechanism of Action of SDHI Fungicides

SDHI fungicides disrupt the fungal respiration process at a critical juncture. They act on Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.

G cluster_0 Electron Transport Chain cluster_1 Result Mito Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII ComplexII ComplexII->ComplexIII e- transfer NoATP ATP Production Halted ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient SDHI SDHI Fungicide (e.g., Bixafen, Fluxapyroxad) SDHI->Block Death Fungal Cell Death NoATP->Death

Caption: Mechanism of action of SDHI fungicides targeting Complex II.

By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition halts cellular respiration, depriving the fungal cell of ATP, the energy currency it needs to survive, ultimately leading to cell death.

The Critical Role of the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is not merely a placeholder. Its inclusion is a deliberate strategy in modern medicinal and agrochemical design.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CHF₂ group more resistant to oxidative metabolism by enzymes like cytochrome P450s. This increases the half-life of the fungicide in the target organism, leading to more durable and effective disease control.

  • Lipophilicity and Binding: Fluorine is highly electronegative yet the -CHF₂ group can increase the lipophilicity of a molecule. This property influences how the fungicide is absorbed, transported, and how it interacts with the hydrophobic binding pocket of the SDH enzyme. The precise electronic nature of the -CHF₂ group can lead to stronger binding interactions with the target protein compared to non-fluorinated or trifluoromethylated analogs.

Safety, Handling, and Disposal

As with any active chemical intermediate, proper safety protocols are paramount when handling DFMPA.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryGHS ClassificationRecommended PPE
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Standard lab coat, nitrile gloves
Skin Irritation Category 2 (Causes skin irritation)Chemical-resistant gloves, lab coat
Eye Irritation Category 2 (Causes serious eye irritation)Safety goggles or face shield
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Use in a well-ventilated fume hood

Source: [1]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes. Prevent dust formation and accumulation. Use non-sparking tools and ensure equipment is properly grounded.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal
  • Disposal of DFMPA and its containers must be done in accordance with local, regional, and national regulations. The material should be disposed of by a licensed chemical waste disposal company. Do not allow the chemical to enter drains or sewer systems.[2]

Conclusion

This compound is a testament to the power of rational molecular design in modern chemistry. Its synthesis, though requiring careful control over reaction conditions to ensure proper regioselectivity, is based on well-established chemical principles. The true value of this molecule is realized in its application as a cornerstone for a highly effective and commercially successful class of SDHI fungicides. The strategic incorporation of the difluoromethyl group enhances the biological performance of the final products, providing durable and potent protection against a wide range of fungal pathogens in agriculture. For researchers in the field, a thorough understanding of the synthesis, properties, and biochemical role of DFMPA is essential for the development of the next generation of crop protection solutions.

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The Multifaceted Mechanisms of Action of Difluoromethyl-Pyrazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Advantage of the Difluoromethyl Group

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial effects.[1][2] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[3]

A key innovation in the design of modern pyrazole-based therapeutics has been the incorporation of the difluoromethyl (-CF2H) group. This functional group acts as a bioisosteric replacement for hydroxyl, thiol, and amine moieties.[4] The strong electron-withdrawing nature and lipophilicity of the -CF2H group enhance several critical properties of a drug candidate, including membrane permeability, metabolic stability, and binding affinity to target proteins.[4] The acidic proton of the difluoromethyl group can also participate in weak hydrogen bonding, further influencing the compound's biological profile.[4] This guide will provide an in-depth exploration of the core mechanisms of action of difluoromethyl-pyrazole compounds, detailing their interactions with key molecular targets and providing validated experimental protocols for their characterization.

I. Inhibition of Cyclooxygenase-2 (COX-2): A Cornerstone of Anti-inflammatory Action

A prominent and well-characterized mechanism of action for several difluoromethyl-pyrazole compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. A prime example of a pyrazole-containing drug operating through this mechanism is Celecoxib.[5][6]

The Prostaglandin Synthesis Pathway and the Role of COX Isoforms

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5][7] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Difluoromethyl-pyrazole compounds, such as Celecoxib, achieve their therapeutic effect by selectively inhibiting COX-2, thereby blocking the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[5][6]

Molecular Interactions within the COX-2 Active Site

The selectivity of these compounds for COX-2 is attributed to key differences in the active sites of the two isoforms. The active site of COX-2 is slightly larger and contains a side pocket that is absent in COX-1.[8] Difluoromethyl-pyrazole inhibitors are designed to fit into this side pocket, which is a key factor in their selectivity.[9] Molecular docking and crystallography studies have revealed that these compounds form specific interactions within the COX-2 active site, including hydrogen bonds with residues such as Arg513 and His90, and hydrophobic interactions within the pocket.[10][11]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation DFP_Compound Difluoromethyl-Pyrazole Compound DFP_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by difluoromethyl-pyrazole compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a robust method for determining the inhibitory potential of difluoromethyl-pyrazole compounds against COX-2 based on the peroxidase activity of the enzyme.[1]

1. Reagent Preparation:

  • Tris-HCl Buffer: 100 mM, pH 8.0.
  • Hematin: 1 µM final concentration.
  • COX-2 Enzyme Solution: Recombinant human COX-2.
  • Test Compound: Prepare a stock solution in DMSO and create serial dilutions.
  • Positive Control: Celecoxib.
  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD): ~100 µM final concentration.
  • Arachidonic Acid: ~100 µM final concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well:
  • 150 µL of Tris-HCl buffer.
  • 10 µL of Hematin.
  • 10 µL of COX-2 enzyme solution.
  • 10 µL of the test compound at various concentrations (or DMSO for the control).
  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.
  • Measurement: Immediately begin reading the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C.

3. Data Analysis:

  • Calculate the rate of TMPD oxidation from the linear portion of the kinetic curve.
  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value.
Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Compound, Substrates) start->prep_reagents add_to_plate Add Buffer, Hematin, COX-2, and Test Compound to 96-well plate prep_reagents->add_to_plate pre_incubate Pre-incubate at RT for 10 min add_to_plate->pre_incubate initiate_reaction Initiate reaction with TMPD and Arachidonic Acid pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 590 nm (kinetic) initiate_reaction->measure_absorbance analyze_data Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

II. Targeting Protein Kinases in Cancer Therapy

Difluoromethyl-pyrazole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug development.[12][13] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[12][14]

Key Kinase Targets and Signaling Pathways
  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are often overexpressed in tumors and are critical for tumor growth, angiogenesis, and metastasis.[15] Difluoromethyl-pyrazole compounds can dually inhibit EGFR and VEGFR-2, leading to a synergistic anticancer effect.[15]

  • Other Kinase Targets: This class of compounds has also shown inhibitory activity against cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and PI3 kinase, highlighting their potential to interfere with multiple oncogenic signaling pathways.[12]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation DFP_Compound Difluoromethyl-Pyrazole Compound DFP_Compound->EGFR Inhibition of ATP binding

Caption: Inhibition of the EGFR signaling pathway by difluoromethyl-pyrazole compounds.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

This protocol describes a method to determine the IC50 value of a test compound against EGFR using a luminescence-based assay that measures ADP production.[16][17]

1. Reagent Preparation:

  • Kinase Buffer: e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA.
  • Recombinant Human EGFR: Active kinase domain.
  • Substrate: A suitable peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1).
  • ATP: Prepare a stock solution.
  • Test Compound: Prepare a serial dilution in kinase buffer.
  • ADP-Glo™ Reagent and Kinase Detection Reagent.

2. Assay Procedure:

  • Add the following to the wells of a 384-well plate:
  • 1 µL of the test compound or vehicle (e.g., 5% DMSO).
  • 2 µL of EGFR enzyme solution.
  • 2 µL of the substrate/ATP mixture.
  • Incubate at room temperature for 60 minutes.
  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.
  • Record the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control).
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

III. Antifungal Activity through Inhibition of Succinate Dehydrogenase (SDH)

In the realm of agrochemicals, difluoromethyl-pyrazole carboxamides are utilized as potent fungicides. Their mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[18]

The Role of SDH in Fungal Respiration

SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain.[4] Inhibition of SDH disrupts cellular respiration and ATP production, leading to fungal cell death. Molecular docking studies suggest that these compounds bind to the ubiquinone-binding site of the SDH complex.[18]

Mitochondrial Respiration Pathway

SDH_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Fumarate Fumarate SDH->Fumarate ComplexIII Complex III SDH->ComplexIII e- ComplexI Complex I ComplexI->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP DFP_Compound Difluoromethyl-Pyrazole Carboxamide DFP_Compound->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by difluoromethyl-pyrazole compounds.

Experimental Protocol: Fungal SDH Inhibition Assay (Colorimetric)

This protocol describes a method to measure SDH activity in fungal extracts.[19][20]

1. Fungal Extract Preparation:

  • Homogenize fungal mycelia in an ice-cold SDH assay buffer.
  • Centrifuge the homogenate and collect the supernatant containing the enzyme.

2. Assay Procedure:

  • In a 96-well plate, add:
  • Fungal extract supernatant.
  • Test compound at various concentrations.
  • SDH assay buffer to the desired final volume.
  • Incubate for a short period to allow for inhibitor binding.
  • Prepare a reaction mixture containing SDH assay buffer, an SDH substrate mix (containing succinate), and a probe (e.g., DCIP).
  • Add the reaction mixture to each well.
  • Immediately measure the absorbance at a specific wavelength (e.g., 600 nm) in kinetic mode for an extended period (e.g., 30-60 minutes) at 25°C.

3. Data Analysis:

  • Calculate the rate of the reaction from the change in absorbance over time.
  • Determine the percent inhibition for each compound concentration.
  • Calculate the IC50 value.

IV. Disruption of Microtubule Dynamics by Targeting Tubulin

Certain difluoromethyl-pyrazole derivatives have been identified as inhibitors of tubulin polymerization.[21] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The Role of Tubulin in Cell Division

During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[21]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the effect of test compounds on the polymerization of purified tubulin.[6][7]

1. Reagent Preparation:

  • Purified Tubulin: (e.g., bovine brain tubulin).
  • Polymerization Buffer: Containing GTP.
  • Test Compound: Dissolved in an appropriate solvent.
  • Controls: Paclitaxel (polymerization enhancer) and Nocodazole (polymerization inhibitor).

2. Assay Procedure:

  • Thaw all reagents on ice.
  • In a 96-well plate, add the polymerization buffer and the test compound.
  • Add the purified tubulin to initiate the polymerization reaction.
  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
  • Measure the absorbance at 340 nm every minute for 60 minutes.

3. Data Analysis:

  • Plot the absorbance versus time to generate polymerization curves.
  • Compare the curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.
  • The maximum rate of polymerization (Vmax) can be calculated to quantify the effect of the compound.

V. Assessing Cellular Effects: The MTT Assay for Cytotoxicity

To determine the overall effect of a difluoromethyl-pyrazole compound on cell viability and proliferation, the MTT assay is a widely used and reliable method.[21]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

2. Compound Treatment:

  • Treat the cells with serial dilutions of the difluoromethyl-pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[23]
  • Measure the absorbance at a wavelength of approximately 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Summary of Difluoromethyl-Pyrazole Compound Activity

Target Enzyme/ProcessTherapeutic AreaPrimary MechanismKey Downstream Effect
Cyclooxygenase-2 (COX-2) Anti-inflammatorySelective enzyme inhibitionDecreased prostaglandin synthesis
Protein Kinases (EGFR, VEGFR, etc.) AnticancerATP-competitive inhibitionBlockade of oncogenic signaling
Succinate Dehydrogenase (SDH) AntifungalInhibition of mitochondrial respirationDisruption of ATP production
Tubulin Polymerization AnticancerDisruption of microtubule dynamicsMitotic arrest and apoptosis

Conclusion

Difluoromethyl-pyrazole compounds represent a versatile and powerful class of molecules with diverse mechanisms of action. Their ability to selectively inhibit key enzymes such as COX-2, various protein kinases, and fungal SDH, as well as to interfere with fundamental cellular processes like tubulin polymerization, underscores their significance in drug discovery and development. The strategic incorporation of the difluoromethyl group often enhances their potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the specific mechanisms of novel difluoromethyl-pyrazole derivatives, paving the way for the development of next-generation therapeutics.

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The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole carboxamide fungicides represent a cornerstone of modern crop protection, exhibiting broad-spectrum efficacy against a wide array of devastating plant pathogens. Their targeted mode of action as succinate dehydrogenase inhibitors (SDHIs) has made them indispensable tools in integrated pest management programs. This technical guide provides a comprehensive exploration of the discovery, history, and evolution of pyrazole carboxamide fungicides. We will delve into the intricate biochemical mechanism of action, the molecular basis of fungicide resistance, and the ongoing research efforts to develop next-generation compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this critical class of agricultural compounds.

Introduction: A New Era in Fungal Disease Management

The relentless pressure of fungal pathogens on global agriculture necessitates the continuous development of innovative and effective fungicides. The emergence of pyrazole carboxamide derivatives marked a significant advancement in this field, offering a powerful new tool to combat diseases that threaten food security. These compounds have proven instrumental in managing fungicide resistance to other chemical classes and have become integral to sustainable agricultural practices. This guide will provide a detailed examination of their journey from initial discovery to their current status as a leading class of fungicides.

The Genesis of Pyrazole Carboxamides: A Historical Perspective

The story of pyrazole carboxamide fungicides is intrinsically linked to the broader history of succinate dehydrogenase inhibitors (SDHIs). The first generation of SDHI fungicides, such as carboxin, were introduced in the 1960s and primarily targeted basidiomycete fungi.[1] While effective, their spectrum of activity was limited.

The subsequent decades saw extensive research focused on broadening the antifungal spectrum of SDHIs. This led to the discovery that incorporating a pyrazole-4-carboxamide scaffold was a key structural feature for enhanced and broader activity. This breakthrough paved the way for the development of the modern pyrazole carboxamide fungicides that are widely used today.

A Timeline of Innovation: Key Commercial Pyrazole Carboxamide Fungicides

FungicideYear of Introduction (approx.)Key Pathogens Controlled
Boscalid2003Botrytis cinerea, Sclerotinia sclerotiorum, Alternaria spp.
Penthiopyrad2008Rhizoctonia solani, Botrytis cinerea, Powdery Mildew
Fluxapyroxad2011Wide range of ascomycetes and basidiomycetes
Fluopyram2013Powdery Mildew, Botrytis cinerea, Sclerotinia spp.
Pydiflumetofen2016Fusarium spp., Septoria spp., Cercospora spp.

Mechanism of Action: Targeting the Fungal Powerhouse

Pyrazole carboxamide fungicides exert their antifungal activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[2]

The Succinate Dehydrogenase (SDH) Complex: A Vital Hub of Cellular Respiration

The SDH enzyme complex is a heterotetramer embedded in the inner mitochondrial membrane, composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[3][4] It plays a dual role in cellular metabolism:

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate.[5]

  • Electron Transport Chain: It transfers electrons from succinate to the ubiquinone (Coenzyme Q) pool, which are then passed down the respiratory chain to generate ATP.[6]

SDH_Function cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (SDHA) SDH SDH Complex (SDHA, SDHB, SDHC, SDHD) Succinate->SDH Fumarate->SDH UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) Complex_III Complex III

Inhibition of SDH by Pyrazole Carboxamides

Pyrazole carboxamide fungicides are highly specific inhibitors of the ubiquinone-binding site (Q-site) of the SDH complex.[7] This binding site is a pocket formed by the SDHB, SDHC, and SDHD subunits.[8] By occupying this site, the fungicide physically blocks the binding of the natural substrate, ubiquinone. This disruption of the electron flow from the iron-sulfur clusters in SDHB to ubiquinone has two critical consequences:

  • Inhibition of the TCA Cycle: The blockage of electron transfer prevents the re-oxidation of FADH2 to FAD in the SDHA subunit, leading to a feedback inhibition of the succinate to fumarate conversion.

  • Cessation of ATP Production: The interruption of the electron transport chain halts the generation of the proton gradient necessary for ATP synthesis by ATP synthase.

The resulting depletion of cellular energy ultimately leads to the cessation of fungal growth and cell death.

SDHI_Mechanism

The Challenge of Fungicide Resistance

The widespread and intensive use of pyrazole carboxamide fungicides has inevitably led to the selection of resistant fungal populations. Understanding the molecular basis of this resistance is crucial for developing effective resistance management strategies.

Molecular Mechanisms of Resistance

The primary mechanism of resistance to pyrazole carboxamide fungicides is target-site modification, specifically point mutations in the genes encoding the SDH subunits (SdhB, SdhC, and SdhD) that form the ubiquinone-binding pocket.[9] These mutations alter the amino acid sequence of the SDH enzyme, reducing the binding affinity of the fungicide to its target site.[10]

Commonly Observed Mutations Conferring SDHI Resistance

SDH SubunitAmino Acid Substitution
SdhBH277Y/L/R, I280V
SdhCH134R, G79R, S135R
SdhDD122N/E

It is important to note that different mutations can confer varying levels of resistance to different pyrazole carboxamide fungicides, a phenomenon known as differential cross-resistance.[11][12] This complexity underscores the need for careful monitoring of resistant populations and the strategic use of different SDHI fungicides. In some cases, double mutations in the SDH genes have been observed, leading to even higher levels of resistance.[13]

Resistance Management Strategies

To preserve the efficacy of pyrazole carboxamide fungicides, a multi-faceted approach to resistance management is essential. The Fungicide Resistance Action Committee (FRAC) provides guidelines to mitigate the development of resistance.[14] Key strategies include:

  • Alternation and Mixtures: Rotate or use in mixtures with fungicides that have a different mode of action.[15]

  • Dose Management: Use the manufacturer's recommended dose. Using lower doses can select for less sensitive individuals in the fungal population.[16]

  • Limiting the Number of Applications: Adhere to the recommended maximum number of applications per season.[17]

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant crop varieties, proper sanitation, and cultural practices to reduce disease pressure.

Experimental Protocols

This section provides generalized protocols for the synthesis and bioassay of pyrazole carboxamide fungicides. These are intended as a guide and may require optimization for specific target compounds and fungal pathogens.

Synthesis of Pyrazole-4-Carboxylic Acid Core

The pyrazole-4-carboxylic acid scaffold is the key building block for the synthesis of pyrazole carboxamide fungicides. A common method for its synthesis is the Vilsmeier-Haack reaction.[18]

Step-by-Step Protocol:

  • Hydrazone Formation: React a β-ketoester with a substituted hydrazine in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

  • Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold dimethylformamide (DMF).

  • Cyclization: Add the hydrazone to the Vilsmeier reagent and heat the reaction mixture.

  • Hydrolysis and Neutralization: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the pyrazole-4-carboxylic acid ester.

  • Saponification: Hydrolyze the ester to the carboxylic acid using a base (e.g., potassium hydroxide) in an aqueous-alcoholic solution.

  • Acidification and Isolation: Acidify the reaction mixture to precipitate the pyrazole-4-carboxylic acid, which can then be collected by filtration.

Synthesis_Workflow Start Start Materials: β-ketoester, Hydrazine Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Cyclization Hydrazone->Cyclization Vilsmeier Vilsmeier Reagent Vilsmeier->Cyclization Ester Pyrazole-4-carboxylic Acid Ester Cyclization->Ester Saponification Saponification Ester->Saponification Acid Pyrazole-4-carboxylic Acid Saponification->Acid End Final Product Acid->End

Synthesis of Pyrazole Carboxamide Fungicides

The final step in the synthesis is the coupling of the pyrazole-4-carboxylic acid with an appropriate amine.

Step-by-Step Protocol:

  • Acid Chloride Formation: Convert the pyrazole-4-carboxylic acid to the more reactive pyrazole-4-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[19]

  • Amide Coupling: React the pyrazole-4-carbonyl chloride with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove salts and other impurities. The crude product can then be purified by recrystallization or column chromatography.

In Vitro Antifungal Bioassay

The efficacy of newly synthesized pyrazole carboxamide fungicides can be evaluated in vitro using a mycelial growth inhibition assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.

  • Dosing the Media: While the sterilized agar is still molten, add appropriate volumes of the test compound stock solutions to achieve a range of final concentrations. Also, prepare a solvent-only control.

  • Plating: Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a small plug of mycelium from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus.

  • Data Collection and Analysis: After a set incubation period, measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can then be determined by probit analysis.

Future Perspectives: The Next Generation of Pyrazole Carboxamides

The continued success of pyrazole carboxamide fungicides will depend on our ability to stay ahead of fungicide resistance and to develop new compounds with improved efficacy, broader spectrum, and more favorable environmental profiles. Current research is focused on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the pyrazole carboxamide scaffold to identify novel derivatives with enhanced activity against resistant fungal strains.[20]

  • Computational Chemistry and Molecular Modeling: Utilizing in silico tools to design new molecules that can effectively bind to the mutated SDH enzymes found in resistant fungi.[21][22]

  • Fragment-Based Drug Design: Combining structural fragments from different active molecules to create novel hybrid fungicides with unique properties.[23]

Conclusion

Pyrazole carboxamide fungicides have revolutionized the management of fungal diseases in agriculture. Their targeted mechanism of action, broad-spectrum efficacy, and utility in resistance management programs have made them invaluable tools for farmers worldwide. However, the persistent threat of fungicide resistance necessitates a proactive and integrated approach to their use. Through continued research and development, guided by a deep understanding of their history, mechanism of action, and the challenges of resistance, the full potential of pyrazole carboxamide fungicides can be realized, ensuring their continued contribution to a sustainable and secure global food supply.

References

  • Fungicide Resistance Action Committee (FRAC). (n.d.). SDHI Fungicides. Retrieved from [Link]

  • Avenot, H. F., & Michailides, T. J. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Plant Disease, 106(7), 1911-1918.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • Avenot, H. F., & Michailides, T. J. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. APS Journals.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
  • Fungicide resistance stewardship. (2016). Farm Advisory Service.
  • Genetic Polymorphisms Associated to SDHI Fungicides Resistance. (n.d.). TSI Journals.
  • SDHI fungicides and turfgrass disease control: An overview. (2019). UGA.
  • Succinate dehydrogenase inhibitor (SDHI)
  • Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. (n.d.).
  • Multiple mutations in succinate dehydrogenase subunits conferring resistance to fungicide Pydiflumetofen in Magnaporthe oryzae. (2025). PubMed.
  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory.
  • Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. (n.d.). NDSU.
  • Succin
  • The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. (n.d.). PMC.
  • Succinate Dehydrogenase: Structure, Function and Significance. (n.d.). Request PDF.
  • The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. (2024). PMC.
  • Succin
  • The structure of complex II (succinate dehydrogenase). This enzyme... (n.d.).
  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). APS Journals.
  • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (n.d.). Request PDF.
  • SDHI Fungicide Toxicity and Associated Adverse Outcome P
  • Practical measures to combat fungicide resistance in pathogens of whe
  • Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. (2022). MDPI.
  • Mutations in Sdh Gene Subunits Confer Different Cross Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. (n.d.). Request PDF.
  • A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. (n.d.). PubMed.
  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO.
  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). PubMed.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020).
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Ne
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). NIH.
  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed.
  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (n.d.).
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025).
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • . (n.d.). Benchchem.
  • Structures of the commercial pyrazole‐4‐carboxamide fungicides and compound SCU2028. (n.d.).
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
  • Fungicide pyrazole carboxamides derivatives. (n.d.).

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A Technical Guide to the Spectroscopic Characterization of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and agrochemical research. As a senior application scientist, this document is structured to not only present predicted data but also to explain the underlying principles and experimental considerations for its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the C5 position, a methyl group at the N1 position, and a carboxylic acid at the C3 position. The presence of the difluoromethyl group is expected to significantly influence the molecule's electronic properties and spectroscopic signature.

A logical workflow for the structural elucidation of this compound would involve a synergistic approach, combining synthesis with a comprehensive spectroscopic analysis to provide unambiguous evidence of its molecular structure.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Synthetic Pathway Design B Execution & Purification A->B C Mass Spectrometry (MS) (Molecular Weight Confirmation) B->C D Infrared (IR) Spectroscopy (Functional Group Identification) B->D E Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F - Connectivity) B->E F Data Integration & Interpretation C->F D->F E->F G Final Structure Confirmation F->G G cluster_mol Key Functional Groups cluster_ir Characteristic IR Absorptions mol This compound OH O-H Stretch (2500-3300 cm⁻¹, Broad) mol->OH CO C=O Stretch (~1710 cm⁻¹, Strong) mol->CO CF C-F Stretch (~1100 cm⁻¹, Strong) mol->CF

Caption: Key IR Absorptions for Functional Group Identification.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its elemental composition.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap analyzer is recommended to determine the accurate mass and confirm the molecular formula.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the molecular ion, providing further structural information.

Predicted Mass Spectral Data
  • Molecular Formula: C₆H₆F₂N₂O₂

  • Molecular Weight: 176.12 g/mol

  • High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₆H₇F₂N₂O₂⁺) is 177.0470. Observation of a peak at or very close to this m/z value would confirm the elemental composition.

  • High-Resolution MS (ESI-): The calculated exact mass for [M-H]⁻ (C₆H₅F₂N₂O₂⁻) is 175.0321.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of the carboxylic acid group (COOH, 45 Da).

    • Fragmentation of the pyrazole ring.

Synthesis and Related Compounds

The synthesis of pyrazole carboxylic acids is well-documented in the chemical literature. Routes often involve the cyclocondensation of a suitably functionalized precursor followed by modifications to introduce the desired substituents. [1][2][3]For instance, the synthesis of the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been reported and involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and methyl hydrazine, followed by hydrolysis. [4]Such synthetic pathways provide a basis for the preparation of the title compound.

Conclusion

The structural elucidation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. This guide provides a predictive framework for researchers, detailing the expected NMR, IR, and MS signatures. The characteristic broad O-H and strong C=O stretches in the IR spectrum will confirm the carboxylic acid functionality. High-resolution mass spectrometry will verify the elemental composition. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR will unambiguously determine the connectivity of the atoms, with the distinctive triplet for the CHF₂ proton and the corresponding doublet in the ¹⁹F spectrum serving as key identifiers for the difluoromethyl group.

References

  • Green Chem. (2018).
  • Various Authors. (1987-2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Multiple research articles.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[[(3,4-difluorophenyl)amino]carbonyl]-1-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

Sources

The Ascendant Role of Fluorinated Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry.[1][2] Its inherent structural features allow for versatile functionalization, leading to a broad spectrum of biological activities.[1][2] When this privileged scaffold is augmented with fluorine atoms, a synergistic effect is often observed, dramatically enhancing the compound's therapeutic or agrochemical potential.[3][4] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] Strategic fluorination can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[5] This guide provides an in-depth exploration of the biological activities of fluorinated pyrazole compounds, with a focus on their applications in anti-inflammatory, anticancer, and agricultural contexts. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anti-Inflammatory Activity: The Celecoxib Story

One of the most prominent examples of a fluorinated pyrazole in medicine is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7] Marketed as Celebrex, it is widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[6][7] The trifluoromethyl (-CF3) group on the pyrazole ring is a key feature of its chemical structure, contributing to its selective inhibition of COX-2 over COX-1.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][8] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[8] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[8]

Celecoxib's therapeutic efficacy stems from its ability to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[6][9] This selectivity is attributed to the presence of a sulfonamide side chain and the trifluoromethyl group, which allows the molecule to fit into a side pocket of the COX-2 active site that is not present in COX-1.[6] By sparing COX-1, Celecoxib minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[8][9]

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Mechanism of Action of Celecoxib

Pharmacokinetics and Pharmacodynamics of Celecoxib

Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[3][9] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with less than 3% of the drug being excreted unchanged.[3][9] The major metabolic pathway involves the hydroxylation of the methyl group, followed by further oxidation to a carboxylic acid.[3] Genetic variations in CYP2C9 can significantly impact Celecoxib's metabolism and clearance, leading to variability in patient response and potential for adverse effects.[9]

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~3 hours[3][9]
MetabolismPrimarily via CYP2C9[9]
Elimination Half-life~11 hours[6]
ExcretionMainly in feces and urine as metabolites[3][9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a detailed protocol for a colorimetric in vitro assay to determine the inhibitory potential of a test compound against COX-2.

Materials:

  • Purified human or ovine COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound (e.g., a novel fluorinated pyrazole)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of the enzyme, hematin, and arachidonic acid in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.

    • Add 10 µL of hematin solution.

    • Add 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations (or DMSO for the control wells).

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Measurement:

    • Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Stocks Prepare Stock Solutions (Test Compound, Control in DMSO) Prepare Working Prepare Working Solutions (Enzyme, Hematin, Substrate) Prepare Stocks->Prepare Working Add Reagents Add Buffer, Hematin, Enzyme, and Inhibitor to Plate Prepare Working->Add Reagents Pre-incubate Pre-incubate (10 min, RT) Add Reagents->Pre-incubate Initiate Reaction Add TMPD and Arachidonic Acid Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance at 590 nm (Kinetic Mode) Initiate Reaction->Measure Absorbance Calculate Velocity Calculate Initial Reaction Velocity Measure Absorbance->Calculate Velocity Calculate Inhibition Calculate % Inhibition Calculate Velocity->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Workflow for In Vitro COX-2 Inhibition Assay

Anticancer Activity: A Multifaceted Approach

Fluorinated pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth.[7][10] These compounds have been shown to target various critical pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[3][7]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the anticancer efficacy of fluorinated pyrazoles can be significantly influenced by the nature and position of substituents on the pyrazole and adjacent rings.[7][10] For instance, the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core has been shown to enhance cytotoxic activity.[7] Furthermore, the incorporation of different heterocyclic moieties at various positions of the pyrazole scaffold can modulate the compound's selectivity towards specific cancer cell lines and molecular targets.[11]

CompoundR1R2Target Cell LineIC50 (µM)Reference
Compound A 4-FluorophenylHMCF-7 (Breast)5.2[7]
Compound B 4-ChlorophenylHA549 (Lung)3.8[7]
Compound C 4-Fluorophenyl4-MethoxyphenylHT-29 (Colon)2.1[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (fluorinated pyrazole derivative)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Protocol: In Vivo Tumor Growth Inhibition

To evaluate the in vivo efficacy of a promising anticancer compound, a tumor xenograft model in mice is commonly employed.[14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Agrochemical Applications: Protecting Crops with Precision

Fluorinated pyrazoles have also made a significant impact in the field of agriculture as potent herbicides, insecticides, and fungicides.[5][17][18] The inclusion of fluorine in these molecules often enhances their efficacy and selectivity, leading to more effective and environmentally friendly crop protection solutions.

Herbicidal Activity: Targeting Weed-Specific Enzymes

Several commercial herbicides are based on the fluorinated pyrazole scaffold.[17][18] Many of these compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[18][19] Inhibition of HPPD leads to the bleaching of new growth and ultimately the death of the weed. The selectivity of these herbicides often arises from the differential metabolism of the compound in the crop versus the weed.[19]

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol outlines a method for evaluating the pre-emergence herbicidal activity of a test compound in a greenhouse setting.[20][21][22]

Materials:

  • Seeds of a target weed species (e.g., Amaranthus retroflexus)

  • Pots filled with a suitable soil mix

  • Test compound formulated for application

  • Herbicide sprayer

  • Greenhouse with controlled environmental conditions

Procedure:

  • Pot Preparation and Sowing:

    • Fill the pots with the soil mix and sow the weed seeds at a uniform depth.

  • Herbicide Application:

    • Apply the test compound at various application rates to the soil surface using a herbicide sprayer. Include a non-treated control.

  • Incubation:

    • Place the pots in the greenhouse and water them as needed.

  • Efficacy Assessment:

    • After a specified period (e.g., 14-21 days), visually assess the percentage of weed control for each treatment compared to the non-treated control.

    • Alternatively, harvest the above-ground biomass of the weeds, dry it, and weigh it to determine the reduction in biomass.

  • Data Analysis:

    • Calculate the GR50 value (the application rate that causes a 50% reduction in weed growth) for the test compound.

Antifungal Activity: Combating Plant Pathogens

Fluorinated pyrazole derivatives have also demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1][23][24][25] These compounds can inhibit fungal growth by interfering with various cellular processes, such as respiration and cell wall synthesis.

Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for assessing the in vitro antifungal activity of a compound using the mycelial growth inhibition method.[24][25]

Materials:

  • Pure culture of a target fungal pathogen (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Medium Preparation:

    • Prepare PDA medium and amend it with the test compound at various concentrations. Pour the amended medium into Petri dishes.

  • Fungal Inoculation:

    • From a fresh culture of the target fungus, cut a small disc of mycelium using a sterile cork borer.

    • Place the mycelial disc in the center of the PDA plates.

  • Incubation:

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Growth Measurement:

    • After a few days, when the mycelium in the control plate has reached a certain diameter, measure the diameter of the fungal colony in all plates.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.

    • Determine the EC50 value (the concentration that causes a 50% inhibition of mycelial growth).

Conclusion: A Future Forged in Fluorine

The strategic incorporation of fluorine into the pyrazole scaffold has unequivocally unlocked a new dimension of biological activity, leading to the development of highly successful drugs and agrochemicals. From the selective anti-inflammatory action of Celecoxib to the potent and targeted effects of fluorinated pyrazole-based anticancer agents and herbicides, the value of this chemical modification is undeniable. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel fluorinated pyrazole compounds, empowering researchers to continue to explore the vast potential of this remarkable class of molecules. As our understanding of disease and agricultural challenges deepens, the rational design of new fluorinated pyrazoles will undoubtedly play a pivotal role in shaping the future of medicine and crop protection.

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structural analogs of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of Pyrazole Carboxylic Acids: Synthesis, Structure-Activity Relationships, and Modern Applications

Introduction: The Pyrazole Carboxamide as a Privileged Scaffold

In the landscape of modern chemical research, certain molecular frameworks consistently emerge as foundations for highly active compounds across various industries. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous blockbuster drugs and agrochemicals.[1][2] This guide focuses on a particularly significant class: analogs of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid and, more specifically, its commercially prominent isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

Amide derivatives of this pyrazole core have given rise to a revolutionary class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds have become indispensable tools in crop protection, offering broad-spectrum control of devastating fungal diseases.[4] While their primary application is in agriculture, the inherent biological activity of the pyrazole carboxamide scaffold has also made it a subject of intense investigation in medicine, with analogs showing potential as anti-inflammatory, anticancer, and antiviral agents.[5][6][7]

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of this chemical family. We will deconstruct the core molecular architecture, explore the synthetic pathways to the central acid intermediate and its analogs, delve into the critical structure-activity relationships (SAR) that govern their potency, and provide validated experimental protocols for their synthesis and evaluation.

Section 1: The Core Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The foundation for a multitude of market-leading SDHI fungicides is the intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9).[3][8] Its synthesis and purification on an industrial scale have been extensively optimized, reflecting its importance.[3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₆F₂N₂O₂[8]
Molar Mass176.12 g/mol [8]
Melting Point200–201 °C[3]
IUPAC Name3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[8]
Rationale and Synthesis

The first reported synthesis of this pyrazole acid was by Monsanto chemists in 1993.[3] The general strategy involves a cyclocondensation reaction to form the pyrazole ring, followed by hydrolysis of an ester to yield the final carboxylic acid. This multi-step process is designed to regioselectively install the substituents at the correct positions on the pyrazole ring.

The workflow below illustrates a common synthetic route, highlighting the key transformations.

G A Ethyl difluoroacetoacetate C Enol ether intermediate A->C Formylation B Triethyl orthoformate (Acetic Anhydride) E Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate C->E Cyclocondensation D Methyl hydrazine D->E G 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid E->G Saponification F Sodium Hydroxide (NaOH) Hydrolysis

Caption: General synthetic workflow for the core pyrazole acid.

Experimental Protocol: Synthesis of the Core Acid

This protocol is a conceptual representation based on established literature.[3][9]

Step 1: Formation of the Pyrazole Ester

  • To a solution of ethyl difluoroacetoacetate in a suitable solvent (e.g., acetic anhydride), add triethyl orthoformate.

  • Heat the mixture under reflux for several hours to drive the formation of the corresponding enol ether intermediate. The acetic anhydride acts as a water scavenger.

  • Cool the reaction mixture and slowly add methyl hydrazine. The cyclocondensation reaction is often exothermic and may require cooling to maintain control. This step is critical for forming the pyrazole ring.

  • Causality Note: The use of methyl hydrazine directs the formation of the N1-methylated pyrazole. The reaction yields a mixture of regioisomers, but the desired 1,3,4-substituted product is typically the major one.

  • After the reaction is complete, the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is isolated, often through distillation or chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the isolated pyrazole ester in an alcohol solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 1-2 hours to ensure complete saponification of the ester.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.

  • The desired carboxylic acid will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[9]

Section 2: Mechanism of Action: Potent Inhibition of Succinate Dehydrogenase (SDH)

The fungicidal power of this chemical class stems from its ability to disrupt cellular respiration in pathogenic fungi. The molecular target is Succinate Dehydrogenase (SDH) , also known as Complex II, a critical enzyme in both the citric acid cycle and the electron transport chain located in the inner mitochondrial membrane.[4]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these pyrazole carboxamide analogs physically block the reduction of ubiquinone to ubiquinol. This blockage halts the electron transport chain, leading to a shutdown of ATP production and ultimately causing fungal cell death.[10] Molecular docking studies have revealed that the high affinity of these inhibitors is due to specific interactions, including hydrogen bonds between the amide moiety of the fungicide and key amino acid residues like Tyrosine (TYR) and Tryptophan (TRP) within the binding pocket.[4][11]

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inhibitory Action A Complex I F Ubiquinone (Q) Pool A->F B Succinate -> Fumarate SDH Complex II (SDH) B->SDH SDH->F C Complex III D Complex IV C->D E ATP Synthase D->E G ATP Production E->G F->C Inhibitor Pyrazole Carboxamide (SDHI) Block X Inhibitor->Block Block->SDH Binds to Q-site

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Section 3: Structural Analogs and Structure-Activity Relationships (SAR)

The genius of this chemical class lies in its modular design. The core pyrazole carboxylic acid acts as an anchor, while modifications to the appended amide group allow for fine-tuning of the biological activity, spectrum, and physicochemical properties.

The Amide Moiety: The Key to Specificity

The vast majority of structural variation and SAR exploration has occurred in the amine portion used to form the final carboxamide. This "right-hand side" of the molecule is critical for orienting the inhibitor within the SDH binding pocket and establishing key interactions.[12][13] The table below showcases several highly successful commercial fungicides derived from the core acid, demonstrating the diversity of the amide moiety.

Fungicide NameAmide Moiety (Structure)Key Target PathogensFirst Registration
Bixafen N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)Septoria tritici, Rusts, Rhizoctonia solani2011[4]
Fluxapyroxad N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)Broad spectrum including Powdery Mildew, Rusts2012[3]
Isopyrazam N-[2-(1,3-dimethylbutyl)phenyl] (syn/anti isomers)Septoria tritici, Ramularia2010[4]
Benzovindiflupyr N-[(1R,4S)-9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]Broad spectrum including Leaf spots, Rusts, Blights2012[3]
Sedaxane N-(2-[1,1'-bicyclopropyl]-2-ylphenyl)Seed treatment for soil-borne pathogens like Rhizoctonia2011[4]

Key SAR Insights:

  • Conformational Rigidity: Many potent analogs incorporate bulky or bicyclic groups (e.g., biphenyl in Bixafen, methanonaphthalene in Benzovindiflupyr) that lock the molecule into a specific, low-energy conformation optimal for binding to the Q-site.

  • Hydrophobicity: The amide portion generally occupies a hydrophobic pocket in the enzyme, making lipophilic substituents favorable for activity.[13]

  • Bioisosterism: Replacing a simple phenyl ring with a thiophene ring has been shown to be a successful strategy, leading to the development of fungicides like Penthiopyrad.[13]

The C3-Substituent: The Critical Role of the Difluoromethyl Group

The difluoromethyl (CHF₂) group at the C3 position of the pyrazole ring is a hallmark of this class and is crucial for high potency.[4]

  • Electronic Properties: The electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the entire pyrazole ring system, which can impact binding affinity.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CHF₂ group less susceptible to metabolic degradation by oxidative enzymes in the fungus, thereby increasing the compound's bioavailability and duration of action.

  • SAR Comparison: Studies comparing analogs have shown that replacing the CHF₂ group with a trifluoromethyl (CF₃) or a simple methyl (CH₃) group often leads to a significant reduction in fungicidal activity, highlighting the unique contribution of the difluoromethyl moiety.[14]

Section 4: Experimental Design and Protocols

The discovery and optimization of novel analogs is a systematic process involving synthesis, biological screening, and data analysis.

A Core Acid Synthesis (See Section 1.3) B Amide Library Synthesis (Protocol 4.1) A->B C In Vitro Antifungal Assay (Protocol 4.2) B->C D Data Analysis (EC50 Determination) C->D E SAR Elucidation D->E F Lead Optimization (Design New Analogs) E->F F->B Iterative Cycle

Caption: Workflow for the discovery of novel pyrazole carboxamide analogs.

Protocol: Synthesis of a Pyrazole Carboxamide Analog

This protocol describes the coupling of the core acid with an amine to form the final amide product.

Step 1: Activation of the Carboxylic Acid

  • Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Causality Note: Thionyl chloride converts the carboxylic acid into a highly reactive acid chloride intermediate, which is susceptible to nucleophilic attack by the amine.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the desired amine (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad) (1.0 eq) in a dry solvent like DCM.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (~1.2 eq), to the solution. This base will act as a scavenger for the HCl generated during the reaction.

  • Cool the amine solution to 0 °C and add a solution of the crude acid chloride (from Step 1) dropwise.

  • Allow the reaction to stir at room temperature for several hours or overnight until completion (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide analog.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method to determine the intrinsic antifungal activity of a compound.[4][10]

  • Preparation: Prepare potato dextrose agar (PDA) media and sterilize by autoclaving. While still molten, amend the media with the test compound (dissolved in a solvent like DMSO) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control must also be prepared. Pour the amended media into petri dishes.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).

  • Place the mycelial plug, mycelium-side down, in the center of each petri dish containing the amended and control media.

  • Incubation: Incubate the plates in the dark at a suitable temperature for the fungus (e.g., 25 °C).

  • Evaluation: After the fungal growth in the control plate has reached a specified diameter (e.g., nearly covering the plate), measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treated) / Diameter_control] * 100

  • Use these inhibition values to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) for the test compound.

Conclusion and Future Outlook

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a testament to the power of rational design in modern chemistry. Its success as the backbone of a major class of SDHI fungicides has had a profound impact on global agriculture. The structure-activity relationships are well-defined, with the amide moiety serving as the primary point for diversification and the difluoromethyl group acting as a critical anchor for potency.

The future of this chemical class will likely focus on several key areas:

  • Managing Fungicide Resistance: As with any successful pesticide, resistance is an ever-present threat. The design of new analogs must consider their efficacy against fungal strains that have developed resistance to existing SDHIs.

  • Expanding the Biological Spectrum: While highly effective against many fungal pathogens, there is still scope to develop analogs with activity against other organisms, such as oomycetes.[3]

  • Pharmaceutical Applications: The proven biological activity of pyrazoles suggests that analogs of this scaffold, with appropriate modifications to the amide moiety, could be explored further for therapeutic applications in oncology and inflammatory diseases.[5]

By leveraging the deep well of existing SAR knowledge and employing modern synthetic and screening techniques, the pyrazole carboxamide core will undoubtedly continue to be a fruitful starting point for the discovery of new and valuable bioactive molecules.

References

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Methodological & Application

Application Note & Synthesis Protocol: 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in modern agrochemical development. While its regioisomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a well-documented precursor to numerous succinate dehydrogenase inhibitor (SDHI) fungicides, the 3-carboxy-5-difluoromethyl isomer presents unique synthetic challenges, particularly concerning regiochemical control.[1][2] This guide outlines a robust, multi-step synthetic pathway, beginning with commercially accessible starting materials. We delve into the critical reaction parameters, the chemical principles governing each transformation, and methods for in-process control to ensure a high-purity final product. The protocol is designed for researchers in synthetic chemistry and drug development, offering both a step-by-step procedure and the underlying scientific rationale.

Introduction and Strategic Overview

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its wide range of biological activities.[3] The incorporation of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound is an important intermediate whose structural motif is crucial for developing next-generation agrochemicals.

The synthesis of substituted pyrazoles predominantly relies on the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5] In the case of this compound, the core challenge lies in controlling the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl precursor and methylhydrazine. The two nitrogen atoms of methylhydrazine exhibit different nucleophilicities, which can lead to the formation of two distinct regioisomers.

The synthetic strategy detailed herein addresses this challenge through a three-stage process:

  • Formation of a Reactive Dicarbonyl Intermediate: Synthesis of ethyl 4,4-difluoro-2,4-dioxobutanoate, the key 1,3-diketoester precursor.

  • Regiocontrolled Pyrazole Cyclization: Reaction of the diketoester with methylhydrazine to form the pyrazole ring. This step is critical for establishing the desired 1,5-substitution pattern on the heterocyclic core.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Hydrolysis A Ethyl Difluoroacetate C Ethyl 4,4-difluoro-2,4-dioxobutanoate A->C Claisen Condensation B Diethyl Oxalate B->C E Ethyl 5-(difluoromethyl)- 1-methyl-1H-pyrazole-3-carboxylate C->E Cyclocondensation D Methylhydrazine D->E G 5-(Difluoromethyl)-1-methyl- 1H-pyrazole-3-carboxylic acid E->G Saponification F NaOH / H₃O⁺ F->G

Caption: Overall synthetic workflow for the target molecule.

Reagents and Reaction Parameters

Successful synthesis requires high-purity reagents and precise control over reaction conditions. The table below summarizes the key materials and parameters for this protocol.

Table 1: Reagent and Parameter Summary

Step Reagent MW ( g/mol ) Molar Eq. Solvent Temp (°C) Time (h)
1 Ethyl Difluoroacetate124.091.0Ethanol25 → 784
Diethyl Oxalate146.141.1
Sodium Ethoxide (21% in EtOH)68.051.1
2 Ethyl 4,4-difluoro-2,4-dioxobutanoate194.121.0Ethanol-5 → 256
Methylhydrazine46.071.05
Acetic Acid60.05cat.
3 Pyrazole Ester Intermediate204.171.0Methanol/H₂O604
Sodium Hydroxide40.002.5
Hydrochloric Acid (conc.)36.46As needed0 → 5-

Detailed Synthesis Protocol

Safety Precaution: This protocol involves hazardous materials, including corrosive acids, strong bases, and potentially volatile organic compounds. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Ethyl 4,4-difluoro-2,4-dioxobutanoate

This step involves a Claisen condensation between ethyl difluoroacetate and diethyl oxalate to form the required 1,3-diketoester.

  • Procedure:

    • To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add sodium ethoxide (21 wt. % solution in ethanol, 177 mL, ~0.48 mol).

    • Add a solution of ethyl difluoroacetate (50.0 g, 0.40 mol) and diethyl oxalate (65.0 g, 0.44 mol) in 100 mL of absolute ethanol to the dropping funnel.

    • Add the ester solution dropwise to the stirred sodium ethoxide solution over 1 hour at room temperature. An exothermic reaction will occur, and a precipitate may form.

    • After the addition is complete, heat the reaction mixture to reflux (~78 °C) for 3 hours to ensure complete reaction.

    • Cool the mixture to room temperature and then pour it carefully into 500 mL of ice-cold 1 M hydrochloric acid with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Rationale & In-Process Validation:

    • Causality: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl difluoroacetate, generating the nucleophile required for the Claisen condensation. Using a slight excess of diethyl oxalate and base drives the reaction to completion.

    • Validation: The crude product can be analyzed by ¹H NMR and ¹⁹F NMR to confirm the structure. The product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate

This is the critical ring-forming step where regioselectivity is paramount. The reaction of the unsymmetrical diketoester with methylhydrazine is conducted under mildly acidic conditions to favor the desired isomer.

Caption: The more nucleophilic -NH₂ group of methylhydrazine preferentially attacks the more electrophilic C4 ketone, leading to the desired 5-CHF₂ isomer.

  • Procedure:

    • Dissolve the crude ethyl 4,4-difluoro-2,4-dioxobutanoate (approx. 0.40 mol) in 250 mL of absolute ethanol in a 1 L flask and cool the solution to -5 °C in an ice-salt bath.

    • In a separate beaker, dissolve methylhydrazine (19.4 g, 0.42 mol) in 50 mL of ethanol and add 1 mL of glacial acetic acid.

    • Add the methylhydrazine solution dropwise to the cooled diketoester solution over 90 minutes, ensuring the internal temperature does not exceed 0 °C.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Remove the ethanol under reduced pressure. Add 200 mL of water and 200 mL of ethyl acetate to the residue.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester. The product can be purified by column chromatography on silica gel if necessary.

  • Rationale & In-Process Validation:

    • Causality: The ketone carbonyl adjacent to the electron-withdrawing CHF₂ group is more electrophilic than the ester-adjacent carbonyl. The more nucleophilic terminal nitrogen (-NH₂) of methylhydrazine will preferentially attack this more reactive site. Subsequent condensation and dehydration lead to the desired 5-(difluoromethyl)pyrazole isomer.[5] Mildly acidic conditions catalyze the condensation steps.

    • Validation: The ratio of regioisomers in the crude product should be determined using ¹⁹F NMR or GC-MS. The desired product, ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate, will have a distinct chemical shift for its CHF₂ group compared to the unwanted isomer.

Step 3: Hydrolysis to this compound

The final step is a standard ester saponification to produce the target carboxylic acid.

  • Procedure:

    • To a 500 mL flask, add the crude pyrazole ester from Step 2 (approx. 0.40 mol), 150 mL of methanol, and 150 mL of water.

    • Add sodium hydroxide pellets (40.0 g, 1.0 mol) portion-wise while stirring and cooling in a water bath to manage the exotherm.

    • Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

    • Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

    • Dilute the remaining aqueous solution with 200 mL of water and cool to 0-5 °C in an ice bath.

    • Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate will form.

    • Stir the cold slurry for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with ice-cold water (3 x 50 mL).

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Rationale & In-Process Validation:

    • Causality: Sodium hydroxide mediates the saponification of the ethyl ester to its corresponding sodium carboxylate salt, which is soluble in the aqueous medium.[6] Subsequent acidification with a strong acid protonates the carboxylate, causing the free carboxylic acid to precipitate due to its lower water solubility.[7]

    • Validation: The final product should be a white solid. Its identity and purity can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HPLC analysis. The expected melting point for the related 4-carboxylic acid isomer is 200-201°C, and a similar range would be anticipated.[1]

References

  • WO2014120397A1: Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • CN111138289B: Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.DergiPark.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.DergiPark.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.Wikipedia.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.Synform.
  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.ChemicalBook.
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
  • CN111362874B: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.RSC Publishing.
  • EP3650442A1: Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Ethyl-5-(difluoromethyl)
  • Ethyl 3-(Difluoromethyl)
  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds.
  • Ethyl 1-(difluoromethyl)
  • Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxyl
  • Recent Advances in the Synthesis of Pyrazole Deriv

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Application Notes and Protocols for the Use of Pyrazole-Carboxamide Intermediates in the Synthesis of SDHI Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, with a focus on the strategic use of key chemical intermediates. We will delve into the rationale behind synthetic choices, provide detailed, field-proven protocols, and outline robust analytical methods for validation. The synthesis of Fluxapyroxad, a prominent SDHI fungicide, will be used as a central case study to illustrate these principles in practice.

Introduction: The Central Role of Intermediates in SDHI Fungicide Synthesis

Succinate Dehydrogenase Inhibitors (SDHIs) represent a critical class of fungicides in modern agriculture, effectively controlling a broad spectrum of plant pathogenic fungi by disrupting mitochondrial respiration.[1] Their mode of action targets the succinate dehydrogenase (SDH) enzyme, or Complex II, a key component of the citric acid cycle and the electron transport chain.[1][2]

The molecular architecture of most modern SDHI fungicides, such as Bixafen, Benzovindiflupyr, and Fluxapyroxad, is characterized by a pyrazole-carboxamide core.[3][4][5] This structural motif is crucial for binding to the target enzyme and eliciting the fungicidal effect.[2][6] Consequently, the synthetic strategy for these compounds logically hinges on the efficient preparation and coupling of two primary intermediates:

  • A substituted pyrazole-4-carboxylic acid derivative: This fragment provides the core heterocyclic system and key substituents that influence binding affinity and spectrum of activity.

  • A specific aniline or amine derivative: This portion, often a substituted biphenyl-amine, acts as a crucial hydrophobic tail, contributing to the molecule's overall efficacy and physical properties.[7]

This guide will elucidate the synthesis of these vital building blocks and their final assembly, providing a blueprint for the development of novel SDHI fungicides and the optimization of existing synthetic routes.

The Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of pyrazole-carboxamide SDHIs typically employs a convergent strategy. This involves the separate synthesis of the two key intermediates, which are then coupled in a final amidation step. This approach offers significant advantages, including higher overall yields, easier purification of intermediates, and the flexibility to generate a library of analogues by varying either intermediate.

The retrosynthetic analysis for a typical SDHI fungicide like Fluxapyroxad breaks the molecule down at the amide bond, leading back to the pyrazole acid chloride and the biphenyl amine.

G Fluxapyroxad Fluxapyroxad (Final Product) Amide_Bond Amide Bond Formation Fluxapyroxad->Amide_Bond Intermediate1 Intermediate 1: 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Amide_Bond->Intermediate1 Intermediate2 Intermediate 2: 3',4',5'-Trifluoro- [1,1'-biphenyl]-2-amine Amide_Bond->Intermediate2 Acid_Prep Acid Chloride Formation Intermediate1->Acid_Prep Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate2->Suzuki_Coupling Pyrazole_Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Acid_Prep->Pyrazole_Acid Aniline_Precursor o-Chlorobenzonitrile or o-Chloronitrobenzene Suzuki_Coupling->Aniline_Precursor Boronic_Acid (3,4,5-trifluorophenyl) boronic acid Suzuki_Coupling->Boronic_Acid

Caption: Retrosynthetic analysis of Fluxapyroxad.

Application Protocol: Synthesis of Fluxapyroxad

This section provides detailed protocols for the synthesis of Fluxapyroxad, broken down into the preparation of its two key intermediates and the final coupling reaction.[8]

Synthesis of Intermediate 1: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

The pyrazole acid chloride is the activated form of the carboxylic acid, primed for amide bond formation. The synthesis begins with the corresponding carboxylic acid, which is a common building block for many SDHIs.[9]

Rationale: The conversion of a carboxylic acid to an acid chloride is a standard and highly efficient method for activating the carboxyl group for acylation. Oxalyl chloride is often preferred over other reagents like thionyl chloride because the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the actual catalytic species in the reaction.[9]

Protocol 3.1: Acid Chloride Formation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF to the suspension.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (11 mmol) dropwise via a syringe over 10-15 minutes. Caution: This reaction evolves gas. Ensure adequate ventilation and use a trap (e.g., a bubbler connected to a saturated sodium hydroxide solution) to capture acidic gases.[9]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 10 minutes, then allow it to warm to room temperature and stir for 4 hours. The reaction mixture should become a clear solution.

  • Workup: The reaction is typically used directly in the next step without purification. The solvent and excess oxalyl chloride can be removed under reduced pressure if an isolated product is required. The resulting acid chloride is highly reactive and sensitive to moisture.

Synthesis of Intermediate 2: 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine

The synthesis of the biphenyl amine intermediate is the most complex part of the overall process, often relying on a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation due to its tolerance of various functional groups and generally high yields.[10][11]

Rationale: The Suzuki-Miyaura coupling creates the C-C bond that forms the biphenyl core. It involves the reaction of an aryl halide (or triflate) with an arylboronic acid. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., PCy₃·HBF₄), and a base (e.g., NaOH) is critical for an efficient catalytic cycle.[10][11] Tetrabutylammonium bromide can be used as a phase-transfer catalyst to facilitate the reaction in a biphasic system (toluene/water).[10] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants o-chlorobenzonitrile (3,4,5-trifluorophenyl)boronic acid Pd(PPh3)4 catalyst Ligand & Base Toluene/Water B 2. Heat to Reflux (~85 °C) for 12h A->B C 3. Reaction Cooldown & Phase Separation B->C D 4. Aqueous Wash (e.g., with brine) C->D E 5. Dry Organic Layer (e.g., over MgSO4) D->E F 6. Solvent Removal (Distillation) E->F G 7. Hydrolysis & Hofmann Degradation to Amine F->G H 8. Final Purification (Recrystallization or Chromatography) G->H

Caption: General workflow for the synthesis of the biphenyl amine intermediate.

Protocol 3.2: Suzuki-Miyaura Coupling and Subsequent Transformation

  • Reaction Setup: To a 10 L three-necked, round-bottom flask equipped with a mechanical stirrer and reflux condenser, add o-chlorobenzonitrile (275.8 g, 2 mol), toluene (4 L), and water (1 L).[10]

  • Reagent Addition: To the stirred mixture, add tetrabutylammonium bromide (96.6 g, 0.3 mol), sodium hydroxide (160.5 g, 4 mol), (3,4,5-trifluorophenyl)boronic acid (457.6 g, 2.6 mol), Pd(PPh₃)₄ (462 mg), and PCy₃·HBF₄ (294 mg).[10]

  • Reaction: Heat the mixture to reflux (approximately 85 °C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]

  • Workup & Phase Separation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with toluene. Combine all organic fractions.

  • Washing: Wash the combined organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic fraction over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-carbonitrile.[10]

  • Hydrolysis: Treat the resulting carbonitrile with H₂SO₄ in toluene at 80 °C for 24 hours to yield 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-formamide.[10]

  • Hofmann Degradation: Prepare the final amine via Hofmann degradation of the formamide. This reaction proceeds smoothly using NaClO (7.5 wt%) in ethanol at 0–5 °C for 2 hours, followed by stirring at 50 °C for an additional 2 hours.[10]

  • Purification: The final product, 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, can be purified by recrystallization or column chromatography to achieve high purity.[10][12]

Final Amidation Step: Synthesis of Fluxapyroxad

This final step involves the coupling of the two synthesized intermediates to form the desired SDHI fungicide.

Rationale: This is a classic nucleophilic acyl substitution reaction. The amine group of Intermediate 2 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride (Intermediate 1). The reaction is typically carried out in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, driving the reaction to completion.

Protocol 3.3: Amidation

  • Reaction Setup: In a suitable reaction vessel, dissolve the amine intermediate (3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, 1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the solution.

  • Acylation: Cool the mixture to 0 °C. Slowly add a solution of the acid chloride intermediate (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 1.0-1.1 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.[9]

  • Workup: Upon completion, wash the reaction mixture with water, then with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure Fluxapyroxad.[12]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and yield of the intermediates and the final product.

CompoundAnalytical MethodExpected ResultsReference
Intermediate 2 HPLC Purity > 99.5%[10][11]
Melting Point 56-57 °C[10]
¹H NMR (600 MHz, CDCl₃) δ: 7.19 (m, 1H), 7.15–7.08 (m, 2H), 7.07 (dd, J = 7.6, 1.5 Hz, 1H), 6.83 (td, J = 7.5, 1.1 Hz, 1H), 6.77 (dd, J = 8.0, 0.9 Hz, 1H), 3.76 (s, 2H)[10]
¹³C NMR (150 MHz, CDCl₃) δ: 152.28, 150.62, 143.35, 139.87, 138.20, 135.75, 130.28, 129.59, 124.53, 119.03, 116.12, 113.35[10]
Mass Spec (ESI) m/z: 224 [M+H]⁺[10]
Fluxapyroxad HPLC-MS/MS Used for residue analysis and confirmation of identity.[13]
GC-MS/MS Alternative method for analysis and quantification.[14]

Protocol 4.1: HPLC Monitoring

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure: Prepare a dilute solution of the reaction mixture in the mobile phase. Inject a small volume and compare the retention times of the peaks to those of known standards for the starting materials and product. The disappearance of starting materials and the appearance of the product peak indicate reaction progress. Purity is determined by the relative area of the product peak.

Safety and Handling Precautions

Chemical synthesis involves hazardous materials that require careful handling to ensure personnel safety.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16]

  • Pyrazole Derivatives: Pyrazole and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15][17] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.[15]

  • Organometallic Reagents: Palladium catalysts and boronic acids require careful handling. Avoid inhalation and contact with skin and eyes. Store in a cool, dry, and well-ventilated place.[18]

  • Reactive Reagents: Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not flush into surface water or the sanitary sewer system.[16]

Conclusion

The synthesis of advanced SDHI fungicides is a multi-step process that relies on the efficient and high-purity preparation of key intermediates, namely a pyrazole-4-carboxylic acid derivative and a substituted aniline. The use of robust and scalable reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and standard amidation for the final coupling, provides a reliable pathway to these valuable agricultural compounds. The protocols and analytical methods detailed in this guide offer a self-validating framework for researchers to synthesize, purify, and characterize these molecules, ensuring both scientific integrity and operational safety.

References

  • A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (2020). Taylor & Francis Online. [Link]

  • Benzovindiflupyr. (n.d.). AERU, University of Hertfordshire. [Link]

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. (2019). Organic Process Research & Development. [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. [Link]

  • Synthetic method of fluxapyroxad intermediate. (n.d.).
  • One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025). PubMed Central. [Link]

  • Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. (2024). PubMed. [Link]

  • Discovery of a new chemotype of SDHI fungicides through bioisosteric replacements. (n.d.). American Chemical Society. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). PubMed Central. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (n.d.). Semantic Scholar. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Semantic Scholar. [Link]

  • A process for preparation of bixafen. (n.d.).
  • A kind of synthetic method of bixafen. (n.d.).
  • The continuous‐flow process to the synthesis of (iso)‐Bixafen and... (n.d.). ResearchGate. [Link]

  • Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2025). ResearchGate. [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. (2023). Semantic Scholar. [Link]

  • Intermediate of benzovindiflupyr and preparation method and application thereof. (n.d.).
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Semantic Scholar. [Link]

  • Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages. (2025). ResearchGate. [Link]

  • Preparation and application of bixafen type derivatives. (n.d.).
  • Hazardous Chemical Used in Animals - Pyrazole. (n.d.). University of Arizona. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.). PubMed. [Link]

  • A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water. (n.d.). MDPI. [Link]

  • Synergistic pesticidal compositions. (2021).
  • benzovindiflupyr data sheet. (n.d.). Compendium of Pesticide Common Names. [Link]

  • A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. (2021). APS Journals. [Link]

  • SDHI Fungicides. (n.d.). Fungicide Resistance Action Committee (FRAC). [Link]

  • Host Response of Winter Wheat to the Causal Agents of Eyespot and Fungicide Resistance of the Pathogens. (n.d.). MDPI. [Link]

  • Synergistic pesticidal compositions and methods for delivery of active ingredients. (n.d.).
  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols for Amide Coupling of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the amide coupling of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a crucial transformation for the synthesis of novel chemical entities in drug discovery and agrochemical research. The presence of the electron-withdrawing difluoromethyl group on the pyrazole ring influences the reactivity of the carboxylic acid, necessitating optimized coupling conditions. This document provides a thorough analysis of common amide coupling strategies, including those employing carbodiimide and uronium-based reagents, and presents detailed, field-proven protocols. The causality behind experimental choices, potential challenges, and purification strategies are discussed to ensure reproducible and high-yielding syntheses.

Introduction

Pyrazole carboxamides are a prominent class of compounds in medicinal and agricultural chemistry, exhibiting a wide range of biological activities. The this compound scaffold is of particular interest due to the unique properties imparted by the difluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. The amide coupling of this carboxylic acid with a diverse range of amines is a key strategy for generating libraries of novel compounds for biological screening.[1]

The electron-withdrawing nature of the difluoromethyl group increases the acidity of the carboxylic acid proton, which can facilitate its activation. However, it can also render the corresponding carboxylate less nucleophilic. Therefore, the choice of coupling reagent and reaction conditions is critical to achieve efficient amide bond formation. This application note provides a detailed examination of two robust and widely used coupling methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another employing the highly efficient uronium-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Choosing the Right Coupling Strategy

The selection of an appropriate amide coupling reagent is paramount for the successful synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxamides. The decision should be based on the reactivity of the amine, steric hindrance of the coupling partners, and the desired scale of the reaction.

  • EDC/HOBt Coupling: This is a cost-effective and widely used method suitable for a broad range of amines. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is often added as an auxiliary nucleophile to intercept this intermediate, forming an active ester that is less prone to side reactions and racemization. This method is particularly useful for routine couplings and when scaling up reactions.

  • HATU Coupling: HATU is a more potent coupling reagent, often employed for challenging couplings involving sterically hindered or electron-deficient amines. It facilitates the rapid formation of a highly reactive OAt-active ester, which readily reacts with the amine to form the amide bond.[2] While more expensive than EDC, HATU often provides higher yields and faster reaction times for difficult substrates.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes the formation of the amide bond from this compound and a desired amine using EDC and HOBt.

ReagentMolar Equiv.
This compound1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
N,N-Diisopropylethylamine (DIPEA)2.5
Anhydrous N,N-Dimethylformamide (DMF)-
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv.) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging amines, such as those that are sterically hindered or electron-deficient.

ReagentMolar Equiv.
This compound1.0
Amine1.1
HATU1.2
N,N-Diisopropylethylamine (DIPEA)2.0
Anhydrous N,N-Dimethylformamide (DMF)-
  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.2 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Workflow

The following diagrams illustrate the mechanistic pathways for the EDC/HOBt and HATU mediated amide couplings and the general experimental workflow.

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (active ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CONH-R' HOBt_ester->Amide + R'-NH2 Amine R'-NH2 HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH Carboxylate R-COO- RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt-ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide R-CONH-R' OAt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: Mechanism of HATU-mediated amide coupling. [2]

Experimental_Workflow Start Start: Reagent Preparation Reaction Amide Coupling Reaction (0°C to RT or RT) Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification End Final Product: Pure Amide Purification->End

Caption: General experimental workflow for amide coupling.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider switching to a more powerful coupling reagent like HATU, especially for unreactive amines. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: With uronium-based reagents like HATU, adding the amine after a short pre-activation period of the carboxylic acid can minimize the formation of guanidinium byproducts.

  • Purification: The urea byproduct from EDC can sometimes be difficult to remove. A thorough aqueous work-up is crucial. For HATU reactions, the byproducts are generally water-soluble and easily removed during the work-up.

  • Reaction Monitoring: It is essential to monitor the reaction to completion to avoid over-running the reaction, which can lead to byproduct formation.

Conclusion

The amide coupling of this compound is a versatile and powerful method for the synthesis of novel compounds with potential applications in drug discovery and development. By carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate a wide array of pyrazole carboxamides. The protocols provided in this application note, based on established and reliable methods, offer a solid foundation for the successful synthesis and purification of these valuable compounds.

References

  • Du, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Available from: [Link]

  • Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 986-993. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available from: [Link]

Sources

Application Note: Quantitative Analysis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Methodologies using HPLC-UV and LC-MS/MS

Abstract

Pyrazole carboxylic acids are pivotal structural motifs in modern pharmaceuticals and agrochemicals, making their precise quantification essential for research, development, and quality control.[1][2][3] This guide provides a detailed framework for developing and validating robust analytical methods for this compound class. We delve into the core principles and practical challenges, offering field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, from sample preparation to instrument parameters, is explained to empower researchers to adapt and troubleshoot these methods effectively. This document is structured to serve as a comprehensive resource for scientists in drug development and analytical chemistry, ensuring data integrity through validated, self-consistent protocols.

Introduction: The Analytical Imperative

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. When functionalized with a carboxylic acid group, the resulting molecule gains properties that are frequently exploited in drug design to enhance binding affinity to biological targets or to modify pharmacokinetic properties.[3] Consequently, compounds like celecoxib (an anti-inflammatory drug) and various fungicides feature this core structure.[4]

Accurate quantification is non-negotiable for:

  • Pharmacokinetic (PK) studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Quality Control (QC): Ensuring purity and correct dosage in final drug products.

  • Metabolic studies: Identifying and quantifying metabolites in biological matrices.

  • Environmental monitoring: Assessing the persistence and concentration of pyrazole-based agrochemicals.

The primary analytical challenges stem from the inherent polarity of the carboxylic acid group, which can lead to poor retention in reversed-phase chromatography and peak tailing. Furthermore, analysis in complex biological matrices like plasma or urine requires highly selective methods to eliminate interference.[5][6]

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many laboratories due to its robustness and accessibility. It is well-suited for quantifying pyrazole carboxylic acids in relatively clean samples, such as bulk drug substances or simple formulations.

  • Principle of Operation: The method separates the analyte from other components on a chromatographic column. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column. Most pyrazole rings exhibit strong UV absorbance, making this a viable detection method.

  • Causality in Method Design:

    • Column Choice: A C18 reversed-phase column is the standard starting point. The nonpolar stationary phase retains the molecule primarily through hydrophobic interactions with the pyrazole ring and any other nonpolar substituents.

    • Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) is used.[7] To ensure the carboxylic acid group is in its neutral, protonated state (-COOH), a small amount of acid (e.g., phosphoric acid, trifluoroacetic acid) is added to the mobile phase.[7][8] This suppresses the ionization of silanol groups on the silica support and the analyte's carboxyl group, leading to sharper, more symmetrical peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the gold standard. Its unparalleled sensitivity and selectivity allow for the detection of analytes at picogram or femtogram levels.

  • Principle of Operation: After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The mass spectrometer then isolates the specific parent ion (MS1), fragments it, and detects a specific fragment ion (MS2). This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing exceptional selectivity.

  • Causality in Method Design:

    • Mobile Phase Modifier: While phosphoric acid is excellent for UV detection, it is non-volatile and will contaminate a mass spectrometer. Therefore, volatile acids like formic acid are used to protonate the analyte for good chromatography and to facilitate positive-ion ESI.[8]

    • Ionization Mode: Pyrazole carboxylic acids can be ionized in either positive or negative mode. Positive mode [M+H]+ is often successful by protonating one of the pyrazole nitrogens. Negative mode [M-H]- is also highly effective by deprotonating the carboxylic acid group. The choice depends on which mode provides a more stable and intense signal for the specific molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less commonly used for this class of compounds due to the low volatility and high polarity of carboxylic acids.[9] Direct analysis is often impossible as the compounds would decompose at the high temperatures of the GC inlet.

  • Derivatization is Mandatory: To make the analyte "GC-amenable," a chemical derivatization step is required to mask the polar functional groups.[9][10]

    • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid's active hydrogen to form a volatile trimethylsilyl (TMS) ester.[10]

    • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions forms a more volatile methyl ester. This additional sample preparation step adds complexity and potential for variability, making LC-based methods the preferred approach for high-throughput applications.

The General Analytical Workflow

A robust quantitative method follows a structured, multi-step process. The following diagram illustrates the typical workflow from sample handling to final data reporting.

Analytical_Workflow_for_Pyrazole_Carboxylic_Acids SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Extraction, Derivatization) SampleReceipt->SamplePrep Assign Samples InstrumentalAnalysis Instrumental Analysis (HPLC-UV or LC-MS/MS) SamplePrep->InstrumentalAnalysis Prepare Vials DataAcquisition Data Acquisition & Processing InstrumentalAnalysis->DataAcquisition Generate Raw Data ReviewReport Data Review, QC, & Reporting DataAcquisition->ReviewReport Calculate Concentrations

Caption: General workflow for the quantification of pyrazole carboxylic acids.

Detailed Protocols and Methodologies

The following protocols are provided as robust starting points. Researchers should perform method optimization and full validation for their specific analyte and matrix.

Protocol 1: HPLC-UV Method for a Pyrazole Carboxylic Acid Drug Substance

This protocol is designed for purity assessment and quantification of a bulk active pharmaceutical ingredient (API).

  • Instrumentation & Columns:

    • HPLC system with a UV/DAD detector.

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[7]

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Methanol.

    • Isocratic Elution: 20:80 (v/v) Mobile Phase A : Mobile Phase B.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 206 nm (or the λmax of the specific analyte).[7]

    • Injection Volume: 5 µL.[7]

  • Standard & Sample Preparation:

    • Stock Solution (e.g., 600 µg/mL): Accurately weigh ~60 mg of the reference standard and dissolve in 100 mL of methanol.[7]

    • Calibration Standards: Serially dilute the stock solution with methanol to prepare calibration standards covering the expected concentration range (e.g., 50-150 µg/mL).[7]

    • Sample Solution: Prepare the sample in methanol at a target concentration within the calibration range.

  • Analysis & Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression on the curve. The correlation coefficient (r²) should be >0.995.[7]

    • Quantify the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is tailored for high-sensitivity analysis in a biological matrix, typical for pharmacokinetic studies.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended.

    • Precipitation Solvent: Acetonitrile containing the internal standard.

  • LC Method:

    • Column: A suitable reversed-phase UHPLC column (e.g., C18, 50mm x 2.1mm, 1.8µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B (Re-equilibration)

  • MS/MS Method:

    • Optimize MRM transitions (parent ion -> fragment ion) and collision energies for both the analyte and the internal standard by infusing pure solutions.

    • Ionization Mode: ESI Positive or Negative (to be determined during method development).

  • Sample Preparation (Protein Precipitation): This workflow is visualized below.

    • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

LCMS_Sample_Prep_Workflow Plasma 1. Aliquot Plasma (50 µL) AddSolvent 2. Add Protein Precipitation Solvent (150 µL ACN + IS) Plasma->AddSolvent Vortex 3. Vortex (30 seconds) AddSolvent->Vortex Centrifuge 4. Centrifuge (5 min @ 10,000g) Vortex->Centrifuge Transfer 5. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 6. Inject into LC-MS/MS Transfer->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation: Ensuring Trustworthy Data

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] Key parameters, as defined by ICH and FDA guidelines, must be assessed.[12][13][14]

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.[7]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linear calibration curve.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked samples at different concentrations.Recovery typically within 85-115% for bioanalysis, 98-102% for drug substance.
Precision The closeness of agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-noise of 10:1; precision (%RSD) ≤ 20%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate).No significant impact on results from minor parameter changes.

Example Validation Data Summary (Hypothetical) The following table summarizes typical performance characteristics for the HPLC-UV method described in Protocol 1.

Parameter Result
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)0.9995[7]
LOD4 µg/mL[7]
LOQ15 µg/mL[7]
Accuracy (at 3 levels)98.5% - 101.2%
Precision (%RSD, Inter-day)< 2.0%

Conclusion

The successful quantification of pyrazole carboxylic acids hinges on selecting the appropriate analytical technique and developing a robust, validated method. For high-concentration, low-complexity samples, HPLC-UV offers a reliable and accessible solution. For trace-level analysis in challenging biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The protocols and validation guidelines presented here provide a comprehensive foundation for researchers, ensuring that the analytical data generated is accurate, reproducible, and fit for purpose in the demanding environments of pharmaceutical and scientific research.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from ijcpa.in. [Link]

  • Mert, S., & Kasımoğulları, R. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC. [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zenkevich, I. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. chemrevlett.com. [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • BioPharm International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioPharm International. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. ijpsr.com. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchGate. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives.
  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • National Institutes of Health. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [Link]

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Application Note & Protocol: A Scalable, High-Yield Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a critical building block in the synthesis of several modern agrochemicals and pharmaceuticals. Its production on a large scale presents unique challenges, including the management of energetic reactions, handling of hazardous materials, and ensuring high purity of the final product. This document provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of this compound. We detail a robust two-step process commencing from ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine, followed by saponification. The protocol emphasizes process safety, reaction optimization, and analytical validation to ensure a reproducible and high-yield outcome suitable for GMP (Good Manufacturing Practice) environments.

Introduction and Strategic Overview

The difluoromethyl (CF₂H) group is an increasingly important bioisostere for hydroxyl or thiol groups in drug design, offering improved metabolic stability and lipophilicity without the significant electronic perturbation of a trifluoromethyl group. Consequently, pyrazole scaffolds bearing this moiety are of high interest. The target molecule, this compound, is a key intermediate for several commercial products.

The synthetic strategy detailed herein was selected for its scalability, use of readily available starting materials, and high regioselectivity. The core transformation is a Knorr-type pyrazole synthesis via the cyclocondensation of a β-ketoester with a hydrazine, a well-established and reliable reaction class.

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Saponification Ketoester Ethyl 4,4-difluoro-3-oxobutanoate Intermediate_Ester Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate Ketoester->Intermediate_Ester Cyclocondensation Hydrazine Methylhydrazine Hydrazine->Intermediate_Ester Final_Product This compound Intermediate_Ester_ref Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate Intermediate_Ester_ref->Final_Product Base Hydrolysis (e.g., NaOH)

Figure 2: Workflow for the synthesis of the intermediate pyrazole ester.

Protocol:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Solvent Charging: Charge the reactor with absolute ethanol (60 L).

  • Cooldown: Start agitation and cool the ethanol to 0-5 °C using a chiller.

  • Methylhydrazine Addition: Slowly add methylhydrazine (4.8 kg, 1.04 eq) subsurface over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Ketoester Addition: Add ethyl 4,4-difluoro-3-oxobutanoate (16.6 kg, 1.00 eq) dropwise over 2-3 hours. A mild exotherm is expected; maintain the internal temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 4-6 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm the consumption of the starting ketoester (<1% remaining).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Aqueous Work-up: To the residue, add toluene (40 L) and deionized water (40 L). Stir for 15 minutes, then stop agitation and allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. Wash the upper organic layer with brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate as an oil. This crude product is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Saponification and Isolation of Final Product

Protocol:

  • Reactor Charging: Charge the 100 L reactor with the crude ester from Step 1, followed by ethanol (30 L).

  • Base Solution Preparation: In a separate vessel, carefully dissolve sodium hydroxide (6.0 kg, 1.5 eq) in deionized water (30 L), ensuring the solution is cooled before use.

  • Saponification: Add the aqueous NaOH solution to the reactor. Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting ester is completely consumed (<0.5%).

  • Cooldown and Filtration: Cool the reaction mixture to 10-15 °C. If any solids are present, filter them off.

  • Acidification: Transfer the filtrate back to the reactor. Slowly and carefully add concentrated hydrochloric acid (approx. 15 L) until the pH of the solution is 1-2. This step is highly exothermic and may release gas; control the addition rate to maintain the temperature below 30 °C. A thick precipitate of the product will form.

  • Isolation: Cool the slurry to 0-5 °C and hold for at least 1 hour to maximize crystallization.

  • Filtration and Washing: Filter the solid product using a suitable filter-dryer or centrifuge. Wash the filter cake with cold deionized water (2 x 20 L) until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the product under vacuum at 50-60 °C until constant weight is achieved.

Data Summary and Quality Control

ParameterStep 1 IntermediateStep 2 Final Product
Chemical Name Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylateThis compound
Molecular Formula C₈H₁₀F₂N₂O₂C₆H₆F₂N₂O₂
Molecular Weight 204.18 g/mol 176.12 g/mol
Typical Yield >95% (crude)85-92% (from ester)
Appearance Yellow to brown oilWhite to off-white solid
Purity (HPLC) >95%>99.5%
Melting Point N/A168-172 °C

Analytical Methods:

  • HPLC: Used for in-process control and final purity assessment. A C18 column with a water/acetonitrile gradient mobile phase and UV detection at 220 nm is suitable.

  • ¹H NMR: Confirms the structure of the intermediate and final product. Key signals for the final product (in DMSO-d₆) include the N-methyl singlet (~3.9 ppm), the pyrazole proton singlet (~7.0 ppm), the difluoromethyl triplet (~7.2 ppm, J ≈ 54 Hz), and the carboxylic acid broad singlet (~13.5 ppm).

  • Karl Fischer Titration: To determine the water content in the final product (<0.5% w/w).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By carefully controlling the regioselectivity in the Knorr cyclocondensation and driving the subsequent saponification to completion, this method delivers the target compound in high yield and excellent purity. Strict adherence to the outlined safety procedures, particularly for handling methylhydrazine, is essential for the successful and safe implementation of this process on a large scale.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Available at: [Link]

  • METHYL HYDRAZINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Available at: [Link]

  • Material Safety Data Sheet - Methylhydrazine, 98%. (n.d.). Cole-Parmer. Available at: [Link]

  • Methyl hydrazine. (2019). NIOSH Pocket Guide to Chemical Hazards, CDC. Available at: [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. Available at: [Link]

  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011). Google Patents (CN102206155A).
  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2010). Google Patents (EP2262756B1).
  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2009). Google Patents (WO2009106619A1).
  • Synthesis method of ethyl difluoroacetoacetate. (2021). Google Patents (CN112574039B).
  • Synthesis of pyrazole fatty ester derivatives in water: a sonochemical approach. (1998). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • SAPONIFICATION | HYDROLYSIS OF ESTERS - SOAP-MAKING REACTION. (2021). YouTube. Available at: [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020). Google Patents (CN111362874B).
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • A Drastic Saponification Method for Difficultly Saponifiable Esters. (1988). ResearchGate. Available at: [Link]

  • (Z)-Ethyl 4-chloro-2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. (2008). PubMed. Available at: [Link]

  • Saponification of Esters. (2022). YouTube. Available at: [Link]

  • Saponification Process and Soap Chemistry. (2024). ResearchGate. Available at: [Link]

Application Notes and Protocols for In Vitro Antifungal Activity Testing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Standardized Antifungal Susceptibility Testing

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, has underscored the critical need for accurate and reproducible in vitro susceptibility testing methods.[1][2] These assays are fundamental tools in clinical microbiology for guiding patient therapy, in drug discovery for evaluating the potency of new chemical entities, and in epidemiology for monitoring resistance trends.[3][4][5]

Historically, a lack of standardized guidelines led to significant inter-laboratory variability, making results difficult to compare and interpret.[6] The efforts of standards development organizations, principally the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, have been pivotal in harmonizing methodologies.[7][8] This guide provides an in-depth overview of the most widely accepted in vitro protocols, explaining the technical rationale behind each step to ensure robust and reliable data generation.

Pillar 1: Broth Microdilution Method — The Gold Standard for MIC Determination

The broth microdilution assay is the reference method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[3][5] Its widespread adoption is due to its reproducibility and the quantitative nature of its results.[8]

Causality Behind Experimental Choices
  • Medium Selection: RPMI 1640 broth is the standard medium recommended by both CLSI and EUCAST.[9][10] It is buffered, typically with morpholinopropanesulfonic acid (MOPS), to a pH of 7.0 to maintain stability during incubation, as pH shifts can affect the activity of some antifungal agents.[10] The medium contains L-glutamine, lacks sodium bicarbonate, and has a defined glucose concentration, which supports the growth of most clinically relevant fungi without interfering with the test results.[10]

  • Inoculum Preparation: The starting inoculum density is a critical variable. An overly dense inoculum can overwhelm the antifungal agent, leading to falsely elevated MICs, while a sparse inoculum may result in insufficient growth. Standardized protocols require adjusting the fungal suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final specified concentration in the wells (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts according to CLSI).[10] This ensures that a consistent number of fungal cells are challenged by the drug.

  • Incubation Time and Temperature: For most Candida species, results are typically read after 24 hours of incubation at 35°C.[7] Slower-growing organisms, like Cryptococcus species, may require up to 72 hours.[7] Filamentous fungi (molds) generally require longer incubation periods, ranging from 24 to 96 hours depending on the species.[7][10] These standardized times are chosen to allow for sufficient growth in the drug-free control wells, providing a clear baseline for assessing inhibition.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 2x Antifungal Serial Dilutions in Plate A1 Inoculate Plate with Working Suspension (1:1 ratio) P1->A1 P2 Prepare Standardized Fungal Inoculum (0.5 McFarland) P3 Dilute Inoculum to Working Concentration P2->P3 P3->A1 A2 Incubate at 35°C (24-72h) A1->A2 D1 Visually or Spectrophotometrically Read Growth A2->D1 D2 Determine MIC: Lowest Concentration with Significant Growth Inhibition D1->D2

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution for Yeasts (CLSI M27-Based)

1. Preparation of Antifungal Stock Solutions a. Weigh a precise amount of the antifungal agent powder using a calibrated analytical balance.[10] b. Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. c. Perform serial dilutions in RPMI 1640 medium to create working solutions at twice the final desired test concentrations.

2. Inoculum Preparation a. Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85%). c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Microtiter Plate Preparation and Inoculation a. Dispense 100 µL of the 2x antifungal working solutions into the appropriate wells of a 96-well U-bottom microtiter plate, creating a serial dilution (e.g., from 64 µg/mL to 0.06 µg/mL). b. Include a growth control well (100 µL of RPMI medium, no drug) and a sterility control well (200 µL of uninoculated RPMI medium). c. Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This halves the drug concentration to the final test range and achieves the target inoculum density.

4. Incubation and MIC Determination a. Seal the plate or place it in a humidified chamber to prevent evaporation and incubate at 35°C. b. After 24 hours (for most Candida spp.), examine the plate for growth. c. The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control.[7]

  • For azoles (e.g., fluconazole) and echinocandins: The endpoint is a ≥50% reduction in turbidity (growth).[7][11]
  • For amphotericin B: The endpoint is complete (100%) inhibition of growth (optically clear well).[7][11]
ParameterYeasts (e.g., Candida)Filamentous Fungi (e.g., Aspergillus)
CLSI Document M27M38
Medium RPMI 1640, MOPS buffered, pH 7.0RPMI 1640, MOPS buffered, pH 7.0
Final Inoculum 0.5–2.5 x 10³ CFU/mL0.4–5 x 10⁴ CFU/mL
Incubation 35°C, 24-72 hours35°C, 24-96 hours
MIC Endpoint (Azoles) ≥50% growth inhibition100% growth inhibition (no growth)
MIC Endpoint (Amphotericin B) 100% growth inhibition100% growth inhibition

Table 1: Standardized Broth Microdilution Conditions (CLSI).[7][10][11]

Pillar 2: Agar-Based Methods — Visual and Versatile Alternatives

Agar-based methods, including disk diffusion and gradient diffusion strips, offer simpler, often lower-cost alternatives to broth microdilution. They are widely used in clinical labs for routine testing.[12]

Disk Diffusion: A Qualitative Screening Tool

In this method, paper disks impregnated with a fixed concentration of an antifungal are placed on an agar plate swabbed with a standardized fungal inoculum.[11] The drug diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.[11]

  • Causality: The size of the inhibition zone is inversely proportional to the MIC. A larger zone indicates greater susceptibility. The method's reliability depends on strict standardization of the agar medium (Mueller-Hinton agar with 2% glucose and methylene blue is recommended for yeasts), inoculum density, and incubation conditions.[10] The results are qualitative (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints.[11]

Detailed Protocol: Disk Diffusion for Yeasts (CLSI M44-Based)

1. Medium and Inoculum Preparation a. Use Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue. Ensure the agar depth is uniform (approximately 4 mm).[10] b. Prepare a yeast inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[10]

2. Inoculation and Disk Application a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the inside of the tube to remove excess fluid. b. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes. d. Aseptically apply the antifungal disks to the agar surface using sterile forceps or a dispenser. Gently press each disk to ensure complete contact with the agar.

3. Incubation and Interpretation a. Invert the plates and incubate at 35°C for 20-24 hours. b. Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers. c. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints published in CLSI documents.[11]

Gradient Diffusion: A Quantitative Agar Method

Gradient diffusion (e.g., Etest™) uses a non-porous plastic strip impregnated with a continuous concentration gradient of an antifungal drug.[13] When placed on an inoculated agar plate, the drug diffuses out, establishing a stable gradient in the agar. After incubation, a symmetrical inhibition ellipse is formed. The MIC is read where the edge of the ellipse intersects the scale on the strip.[13]

  • Trustworthiness: This method provides a quantitative MIC value and shows good correlation with the reference broth microdilution method for many yeast species.[14] It is particularly useful for testing individual isolates without the need for preparing multi-well plates. Reading the endpoint requires careful attention, especially for azoles where trailing growth can occur; for these, the MIC is read at the point of significant (≥80%) growth inhibition.[13]

Agar_Methods_Workflow cluster_prep Preparation cluster_dd Disk Diffusion cluster_gd Gradient Diffusion P1 Prepare Standardized Fungal Inoculum (0.5 McFarland) P2 Swab Inoculum onto Standardized Agar Plate (e.g., Mueller-Hinton) P1->P2 DD1 Apply Antifungal Disks P2->DD1 GD1 Apply Gradient Strip P2->GD1 DD2 Incubate (24h) DD1->DD2 DD3 Measure Zone Diameter (mm) DD2->DD3 DD4 Interpret S/I/R via Breakpoints DD3->DD4 GD2 Incubate (24-48h) GD1->GD2 GD3 Read Intersection of Ellipse with Strip Scale GD2->GD3 GD4 Determine MIC (µg/mL) GD3->GD4

Sources

Application Notes and Protocols: Molecular Docking Studies with Succinate Dehydrogenase (SDH)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Succinate Dehydrogenase (SDH) as a Therapeutic Target

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate, while in the ETC, it transfers electrons from succinate to ubiquinone.[1] This dual functionality places SDH at a crucial metabolic crossroads, making it an attractive target for therapeutic intervention in a variety of diseases.

Dysfunction of SDH has been implicated in hereditary cancers, highlighting its role as a tumor suppressor.[2] Furthermore, aberrant succinate levels are associated with pathological conditions such as chronic inflammation and ischemia/reperfusion injury.[3][4] The enzyme is also a validated target for fungicides in agriculture, with a class of compounds known as SDH inhibitors (SDHIs) effectively disrupting fungal respiration.[5][6][7] The therapeutic potential of targeting succinate and SDH is a growing area of research, aiming to manipulate immune cell functions and combat various diseases.[3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is an invaluable tool for screening large libraries of small molecules to identify potential inhibitors that can bind to a protein target like SDH. This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies with SDH, from initial protein and ligand preparation to the analysis and validation of docking results.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulations are a multi-step process that requires careful preparation and analysis to yield meaningful results. The overall workflow can be visualized as a pipeline that starts with the raw structural data of the protein and ligand and ends with a validated model of their interaction.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Pose & Score Analysis Pose & Score Analysis Molecular Docking->Pose & Score Analysis Experimental Validation Experimental Validation Pose & Score Analysis->Experimental Validation

Caption: A high-level overview of the molecular docking workflow.

Essential Tools and Resources

A variety of software packages are available for molecular docking, each with its own strengths and weaknesses. The choice of software will depend on the specific research question, available computational resources, and user expertise.

SoftwareTypeKey Features
AutoDock Vina Open-SourceWidely used and cited, known for its speed and accuracy.[8][9]
GOLD CommercialEmploys a genetic algorithm for flexible ligand docking and is known for its high accuracy.[10]
Glide (Schrödinger) CommercialA high-throughput docking program with different scoring functions for ranking ligands.[8][11]
DOCK Academic/CommercialOne of the pioneering docking programs, suitable for virtual screening.[10]
UCSF Chimera/ChimeraX Academic (Free)Molecular visualization software with tools for preparing molecules for docking.[12][13]
PyMOL CommercialA powerful tool for molecular visualization and creating high-quality images.
Discovery Studio CommercialA comprehensive suite of modeling and simulation tools, including protein preparation and visualization.

For this protocol, we will focus on the use of AutoDock Vina due to its widespread accessibility and robust performance. We will also utilize UCSF ChimeraX for structure preparation and visualization.

Detailed Protocol: Molecular Docking of an Inhibitor with SDH

This protocol outlines the step-by-step methodology for docking a small molecule inhibitor into the binding site of SDH.

Part 1: Protein Preparation

The quality of the protein structure is paramount for a successful docking study. The initial crystal structure obtained from the Protein Data Bank (PDB) often requires significant preparation.

Step 1: Obtain the SDH Crystal Structure

  • Navigate to the RCSB Protein Data Bank ([Link]).

  • Search for a suitable crystal structure of SDH. The choice of PDB entry is critical and should be based on factors such as resolution, the presence of a co-crystallized ligand, and the biological relevance of the species. For example, the chicken SDH structure (PDB ID: 2FBW) is a commonly used model.[14][15] Other examples include PDB IDs 1NEK and 2WDV.[16]

  • Download the PDB file for your chosen structure.

Step 2: Clean the Protein Structure

  • Open the downloaded PDB file in a molecular visualization tool like UCSF ChimeraX or Discovery Studio.[17]

  • Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands that are not relevant to the binding site of interest.[13][17] This is a crucial step as these molecules can interfere with the docking process.

  • If the biological unit is a multimer, select the chain(s) that are relevant for the docking study. SDH is a tetrameric enzyme, and the binding site for many inhibitors is located at the interface of multiple subunits.[16]

Step 3: Add Hydrogens and Assign Charges

  • Most crystal structures do not include hydrogen atoms. It is essential to add them to the protein structure to correctly model hydrogen bonding interactions.[17][18]

  • Use a tool like the "Dock Prep" feature in UCSF Chimera or the protein preparation wizard in Maestro to add hydrogens and assign partial charges to the protein atoms.[13][19] This step ensures that the electrostatic interactions between the protein and the ligand are accurately calculated.

Step 4: Save the Prepared Protein File

  • Save the prepared protein structure in a format suitable for the docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom types.[20]

Part 2: Ligand Preparation

The ligand, or small molecule of interest, must also be prepared for docking. This involves generating a 3D structure and assigning appropriate chemical properties.

Step 1: Obtain or Create the Ligand Structure

  • If the ligand is a known compound, you can often download its 3D structure from databases like PubChem or ZINC.

  • If you are working with a novel compound, you will need to create a 2D sketch using a chemical drawing program like ChemDraw or MarvinSketch and then convert it to a 3D structure.[20]

Step 2: Add Hydrogens and Assign Charges

  • Similar to the protein, add hydrogen atoms to the ligand structure.[21]

  • Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is commonly used for this purpose.[22]

Step 3: Define Rotatable Bonds

  • Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is crucial for flexible ligand docking.[18]

Step 4: Save the Prepared Ligand File

  • Save the prepared ligand in the PDBQT format for use with AutoDock Vina.[20]

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Remove Water & Heteroatoms PDB->Clean Hydrogens_P Add Hydrogens Clean->Hydrogens_P Charges_P Assign Charges Hydrogens_P->Charges_P Save_P Save as PDBQT Charges_P->Save_P Ligand_3D Generate 3D Structure Hydrogens_L Add Hydrogens Ligand_3D->Hydrogens_L Charges_L Assign Charges Hydrogens_L->Charges_L Torsions Define Rotatable Bonds Charges_L->Torsions Save_L Save as PDBQT Torsions->Save_L

Caption: Detailed workflow for protein and ligand preparation.

Part 3: The Docking Simulation

With the prepared protein and ligand files, the next step is to perform the molecular docking simulation.

Step 1: Define the Binding Site (Grid Box Generation)

  • The binding site is the region of the protein where the ligand is expected to bind. This is typically a pocket or cavity on the protein surface.

  • If you have a co-crystallized ligand, you can define the binding site based on its location.

  • In the absence of a known binder, you can use pocket prediction algorithms to identify potential binding sites.

  • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.[17] The size of the grid box should be large enough to accommodate the ligand in various orientations but not so large that it unnecessarily increases the computational cost.

Step 2: Configure the Docking Parameters

  • Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.

  • The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value will increase the chances of finding the optimal binding pose but will also increase the computation time.

Step 3: Run the Docking Simulation

  • Execute the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[23]

  • The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis and Interpretation of Docking Results

Binding Affinity and Scoring Functions
  • Binding Affinity (ΔG): The docking score is an estimation of the binding free energy (ΔG) of the protein-ligand complex. A more negative value indicates a stronger predicted binding affinity.[24]

  • Scoring Functions: Docking programs use scoring functions to evaluate the fitness of a particular binding pose. These functions take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonds.[25] It is important to understand the scoring function used by your chosen software to correctly interpret the results.[25]

Binding Pose and Interactions
  • Visual Inspection: The predicted binding poses should be visually inspected using a molecular graphics program.[24] This allows you to assess the quality of the docking result and to identify key interactions between the ligand and the protein.

  • Hydrogen Bonds and Hydrophobic Interactions: Analyze the hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the binding site.[24] These interactions are crucial for the stability of the protein-ligand complex. For example, in one study, cantharidin was shown to form hydrogen bonds with Tyr 50, Thr 121, and Arg 298 at the active site of SDH.[26]

  • 2D Interaction Diagrams: Tools like LigPlot+ or the interaction diagram feature in Discovery Studio can be used to generate 2D representations of the protein-ligand interactions, which can be very helpful for analysis and publication.[25]

Clustering and RMSD Analysis
  • Clustering: Docking simulations often produce multiple binding poses. Clustering these poses based on their structural similarity can help to identify the most likely binding mode.[22]

  • Root Mean Square Deviation (RMSD): RMSD is a measure of the average distance between the atoms of two superimposed molecules.[24] When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental structure can be calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result.[24][27]

Validation of Docking Results: A Critical Step

Computational predictions from molecular docking must be validated experimentally to confirm their accuracy.

In Silico Validation
  • Redocking: A common validation technique is to remove the co-crystallized ligand from the protein's binding site and then dock it back in.[28][29] If the docking protocol can reproduce the experimental binding pose with a low RMSD, it provides confidence in the method's ability to predict the binding of other ligands.[29]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted protein-ligand complex over time.[6][7][28] A stable complex in an MD simulation provides further support for the docking result.

Experimental Validation

Ultimately, the predictions from molecular docking must be confirmed through experimental assays.

  • Enzyme Inhibition Assays: The most direct way to validate a predicted inhibitor is to test its ability to inhibit the activity of the target enzyme in vitro.

  • Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of the ligand to the protein.

  • X-ray Crystallography or Cryo-EM: Obtaining a crystal or cryo-EM structure of the protein in complex with the docked ligand provides the ultimate validation of the predicted binding mode.

Conclusion

Molecular docking is a valuable tool in the study of protein-ligand interactions and plays a crucial role in modern drug discovery. When applied to a target like succinate dehydrogenase, it can provide significant insights into the mechanism of inhibition and guide the design of novel therapeutic agents. By following a rigorous and well-validated protocol, researchers can leverage the power of molecular docking to accelerate their drug discovery efforts.

References

  • What tools and frameworks are recommended for molecular docking studies in drug discovery? (n.d.). Google AI.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). LinkedIn.
  • Succinate Dehydrogenase. (2023, January 11). Proteopedia.
  • Docking Software for Drug Development. (2023, May 8). Labinsights.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
  • Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
  • Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. (n.d.). PubMed Central.
  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
  • Succinate Dehydrogenase: An Important Target in Drug Discovery for Tropical and Neglected Diseases. (n.d.). ResearchGate.
  • List of protein-ligand docking software. (n.d.). Wikipedia.
  • Three-dimensional structure of succinate dehydrogenase ~SDH; PDB: 1PL8!... (n.d.). ResearchGate.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
  • Preparing the protein and ligand for docking. (n.d.). InterPro.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Molecular Docking Analysis of Cyflumetofen with Succinate Dehydrogenase: A Comparative Guide. (n.d.). Benchchem.
  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab.
  • Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
  • Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. (n.d.). Frontiers.
  • Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. (2025, June 23). ResearchGate.
  • Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. (2024, September 9). MDPI.
  • How can I validate a docking protocol? (2015, July 7). ResearchGate.
  • How to validate the molecular docking results ? (2022, April 25). ResearchGate.
  • Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors. (2023, December 13). PubMed.
  • Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). PubMed.
  • Lessons from Docking Validation. (n.d.). Michigan State University.
  • Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.). ResearchGate.
  • Abstract. (2024, February 20). bioRxiv.

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Troubleshooting & Optimization

improving the yield of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic strategy for this compound?

A1: The most widely adopted route involves a multi-step synthesis beginning with a difluoroacetoacetate derivative. The core of this strategy is a classical Knorr-type pyrazole synthesis. The typical sequence is:

  • Condensation: An ethyl or methyl ester of difluoroacetoacetic acid is first reacted with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This step forms a key intermediate, an alkoxymethylene derivative.[1][2]

  • Cyclization: This intermediate is then reacted with methylhydrazine. This cyclocondensation reaction forms the desired 1-methyl-pyrazole ring. It is crucial to control this step to favor the correct regioisomer.[1][2]

  • Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide, to yield the final this compound.[1][3]

This molecule is a critical building block for several modern fungicides that act as succinate dehydrogenase inhibitors (SDHI), making its efficient synthesis a topic of significant industrial interest.[1][4]

Q2: Regioselectivity is a known issue in pyrazole synthesis. How can I ensure the methyl group is on N1 and not N2?

A2: Achieving high regioselectivity in the cyclization of an unsymmetrical 1,3-dicarbonyl equivalent with methylhydrazine is a critical challenge.[5][6] The two nitrogen atoms of methylhydrazine have different nucleophilicities, which can be exploited. Generally, the initial condensation occurs at the more electrophilic carbonyl carbon. In this specific synthesis, the reaction conditions are optimized to favor the formation of the desired 1,5-disubstituted pyrazole over the 1,3-disubstituted isomer. Key factors to control include:

  • pH and Base: Using a weak base like potassium carbonate in a two-phase system can promote the desired reaction pathway.[2]

  • Temperature: Running the cyclization at low temperatures (e.g., -10°C to 0°C) can enhance selectivity by favoring the kinetically controlled product.[2]

  • Order of Addition: The method of mixing reagents can influence the outcome.

Q3: What are the main challenges associated with handling difluoromethyl (-CF2H) groups?

A3: The difluoromethyl group presents unique challenges due to the properties of fluorine.[7] When using difluoromethylating agents, such as (difluoromethyl)trimethylsilane (TMSCF2H), reagent quality and reaction atmosphere are paramount. These reagents can be sensitive to moisture and require strictly inert conditions (e.g., argon or nitrogen atmosphere) to prevent decomposition. Furthermore, the C-H bond in the -CF2H group is acidic and can be deprotonated under certain basic conditions, potentially leading to unwanted side reactions.[8] In radical difluoromethylation reactions, precise control is needed to avoid side products.[9]

Q4: Are there alternative synthetic routes that avoid the hydrolysis of an ester?

A4: Yes, alternative routes have been developed to improve process efficiency. One notable method involves the oxidation of a 3-acetyl-5-(difluoromethyl)-1-methyl-1H-pyrazole intermediate.[4] This approach uses sodium hypochlorite (NaOCl) for the oxidation, which is a clean and high-yielding reaction. This strategy avoids the ester formation and subsequent hydrolysis steps entirely, potentially offering a more cost-effective and streamlined process.[4]

Troubleshooting Guide

Issue 1: Low Yield in the Pyrazole Ring Formation Step

Question: I am seeing a significant amount of unreacted starting material or a complex mixture of byproducts after the cyclization reaction with methylhydrazine. What is going wrong?

Answer: Low yields in the pyrazole formation step are common and can be traced to several factors. A systematic approach is needed to diagnose the issue.

  • Probable Cause 1: Suboptimal Reaction Conditions. The reaction may not be going to completion or side reactions may be dominating.

    • Solution: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be necessary, but be cautious as higher temperatures can also promote byproduct formation.[10] Ensure the choice and amount of catalyst (if any) or base are correct.[5]

  • Probable Cause 2: Poor Reagent Quality. Methylhydrazine is susceptible to oxidation and can degrade upon storage. The dicarbonyl precursor may also contain impurities.

    • Solution: Use freshly opened or distilled methylhydrazine. Ensure your other starting materials are pure and anhydrous, as moisture can interfere with the reaction.

  • Probable Cause 3: Incorrect pH or Base. The cyclization step is often pH-sensitive.

    • Solution: If using a base like potassium carbonate, ensure the stoichiometry is correct. The pH of the reaction mixture can influence which carbonyl group is attacked first, affecting regioselectivity and yield.[2]

Issue 2: Incomplete or Messy Final Hydrolysis Step

Question: During the saponification of my pyrazole ester to the final carboxylic acid, I either get incomplete conversion or the formation of dark, tarry byproducts. How can I improve this final step?

Answer: The ester hydrolysis is a critical final step that must be carefully controlled to ensure a high yield of pure product.

  • Probable Cause 1: Insufficient Hydrolysis Reagent. The most common cause of incomplete conversion is using an insufficient amount of base (e.g., NaOH, KOH).

    • Solution: Use a sufficient excess of the base (typically 2-5 equivalents) to ensure the reaction drives to completion. The reaction can be heated to reflux to increase the rate, but progress should be monitored by TLC to avoid prolonged heating.[3]

  • Probable Cause 2: Product Degradation. Pyrazole rings can be sensitive to harsh conditions. Prolonged exposure to high temperatures and strong base can lead to decomposition, decarboxylation, or other side reactions, often indicated by a darkening of the reaction mixture.

    • Solution: Monitor the reaction closely and stop heating as soon as the starting ester is consumed. If degradation is suspected, consider using milder conditions, such as a lower temperature for a longer period or a different base/solvent system.

  • Probable Cause 3: Difficult Workup. The product is a carboxylic acid, and its isolation requires careful pH adjustment.

    • Solution: After the hydrolysis is complete, cool the reaction mixture and carefully acidify with an acid like HCl to a pH of ~3 to protonate the carboxylate.[3] The product should precipitate or be extractable into an organic solvent like ethyl acetate. Ensure the pH is correct, as incomplete protonation will leave the product in the aqueous layer, drastically reducing the isolated yield.

Issue 3: Difficulties in Product Purification

Question: My final product is an oil that won't crystallize, or it streaks badly during column chromatography. How can I purify it effectively?

Answer: Purification challenges are often due to persistent impurities or the physical properties of the compound itself.

  • Probable Cause 1: Residual Impurities. Unreacted starting materials, hydrazine byproducts, or salts from the workup can inhibit crystallization and complicate chromatography.

    • Solution: Perform a thorough aqueous workup. An acid-base extraction can be very effective. Wash the organic layer containing your product with a dilute acid (e.g., 1M HCl) to remove any basic impurities like residual hydrazine, followed by a water and brine wash.

  • Probable Cause 2: Product is an Oil or Low-Melting Solid.

    • Solution: If the product is an oil, try trituration. This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization or wash away impurities, leaving a purer, solid product.

  • Probable Cause 3: Interaction with Silica Gel. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silica gel, leading to streaking and poor separation during column chromatography.

    • Solution: Deactivate the silica gel before use by preparing a slurry with your eluent containing a small amount of a basic modifier like triethylamine (~1%). Alternatively, reverse-phase (C18) chromatography can be an effective, albeit more expensive, alternative for purifying polar, basic compounds.

Data & Protocols

Table 1: Troubleshooting Summary for Key Synthesis Steps
StepCommon IssueKey Parameters to CheckRecommended Action
Cyclization Low Yield / Isomer FormationTemperature, Reagent Purity, Base/pHRun at lower temperatures (-10 to 0°C); Use fresh methylhydrazine; Screen weak bases like K₂CO₃.[2]
Hydrolysis Incomplete ReactionEquivalents of Base, Reaction TimeUse 2-5 eq. of NaOH; Monitor by TLC and stop heating once complete.[3]
Hydrolysis Product DegradationTemperature, Reaction TimeAvoid prolonged heating; consider milder conditions if charring occurs.
Purification Oily Product / Streaking on ColumnpH of Workup, PurityEnsure complete protonation (pH ~3) during workup; Use triethylamine-deactivated silica for chromatography.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate

This protocol is a generalized representation based on established methods.[1][2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Step A: Intermediate Formation. In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine ethyl difluoroacetoacetate (1.0 eq.), triethyl orthoformate (1.2 eq.), and acetic anhydride (2.0 eq.).

  • Heat the reaction mixture to 100-105°C for 6 hours.

  • Cool the mixture and remove the volatile components (excess acetic anhydride, orthoformate, and generated ethyl acetate) under reduced pressure to obtain the crude alkoxymethylene intermediate as a pale brown liquid.

  • Step B: Cyclization. In a separate, jacketed reactor, prepare a solution of potassium carbonate (1.2 eq.) and 40% aqueous methylhydrazine (1.1 eq.) in water.

  • Add toluene to the aqueous solution and cool the two-phase mixture to between -10°C and -5°C with vigorous stirring.

  • Slowly add the crude intermediate from Step A to the cold, biphasic mixture over 1-2 hours, maintaining the internal temperature below 0°C.

  • Allow the reaction to stir at 0°C for an additional 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Once complete, allow the mixture to warm to room temperature. Separate the organic (toluene) layer.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole ester. The product can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard saponification procedures.[1][3]

  • In a round-bottom flask, dissolve the crude ethyl pyrazole-3-carboxylate (1.0 eq.) from Protocol 1 in ethanol.

  • Add a solution of sodium hydroxide (3.0 eq.) in water to the flask.

  • Heat the mixture to reflux (approx. 80-85°C) for 1-2 hours. Monitor the disappearance of the starting ester by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and cool in an ice bath.

  • Slowly and carefully acidify the solution to pH 3 with 2M aqueous HCl. The product should precipitate as a solid.

  • Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the title compound as a white solid.

Visualizations

Synthetic Pathway Diagram

G A Ethyl Difluoroacetoacetate B Alkoxymethylene Intermediate A->B 1. Triethyl Orthoformate 2. Acetic Anhydride C Ethyl 5-(difluoromethyl)-1-methyl- 1H-pyrazole-3-carboxylate B->C Methylhydrazine, K2CO3, Toluene/H2O D 5-(difluoromethyl)-1-methyl- 1H-pyrazole-3-carboxylic acid C->D NaOH, EtOH/H2O Then HCl

Caption: Key synthetic route to the target carboxylic acid.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion check_purity Are reagents (esp. methylhydrazine) pure and anhydrous? check_completion->check_purity Yes increase_time_temp Increase reaction time or temperature moderately check_completion->increase_time_temp No check_conditions Are temperature and base/pH optimal? check_purity->check_conditions Yes purify_reagents Use fresh/distilled reagents Ensure anhydrous conditions check_purity->purify_reagents No optimize_conditions Screen temperature and base (e.g., K2CO3 vs NaOAc) check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes increase_time_temp->end purify_reagents->end

Caption: Diagnostic workflow for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Side reactions and byproduct formation in difluoromethylation.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
  • A. Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health.
  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
  • Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

Technical Support Center: Synthesis of Difluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of difluoromethyl (CHF₂) pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question 1: I am observing a very low yield or no desired product. What are the likely causes?

Low or no yield is a frequent challenge stemming from several potential issues, primarily related to the stability of reagents and intermediates.

Possible Causes and Solutions:

  • Instability of the Difluoromethylating Agent:

    • Explanation: Attempts to synthesize N-difluoromethyl pyrazoles using in situ generated difluoromethylhydrazine have been reported as unsuccessful. This is likely due to the inherent instability of difluoromethylhydrazine, which decomposes before it can be effectively trapped by the pyrazole precursor.[1] Unlike its trifluoromethyl analogue, difluoromethylhydrazine has a very short lifetime, preventing the desired reaction.[1]

    • Solution: Avoid synthetic routes that rely on the generation of free difluoromethylhydrazine. Instead, utilize stable, pre-formed difluoromethyl building blocks. A highly effective and commonly used class of reagents is difluoroacetohydrazonoyl bromides .[2][3] These reagents are typically stable solids at room temperature and react efficiently under mild conditions.[3]

  • Incomplete Reaction or Aromatization:

    • Explanation: Many syntheses of substituted pyrazoles proceed through a pyrazoline intermediate, which must be oxidized to form the final aromatic pyrazole. If the oxidizing agent is not effective or the reaction conditions are not optimal, the reaction may stall at the pyrazoline stage.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to track the consumption of the starting materials and the formation of the pyrazoline intermediate and the final pyrazole product. If the pyrazoline is isolated, ensure the chosen oxidation conditions (e.g., using MnO₂, DDQ, or other suitable oxidants) are appropriate for your specific substrate.

  • Poor Quality of Starting Materials:

    • Explanation: Impurities in starting materials, such as the dipolarophile (e.g., α,β-unsaturated carbonyl compounds) or the difluoroacetohydrazonoyl bromide, can lead to undesired side reactions and lower the overall yield.

    • Solution: Ensure all starting materials are purified before use. Recrystallization, column chromatography, or distillation are standard methods for purification. The difluoroacetohydrazonoyl bromides should be handled according to their stability data, though they are generally reported to be stable in air at room temperature.[3]

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is a classic problem in pyrazole synthesis, particularly when using unsymmetrical precursors. In the context of difluoromethyl pyrazoles synthesized via [3+2] cycloaddition, the regioselectivity is generally high but can be influenced by several factors.

Possible Causes and Solutions:

  • Electronic and Steric Effects:

    • Explanation: The [3+2] cycloaddition of a nitrile imine (generated in situ from the difluoroacetohydrazonoyl bromide) with an unsymmetrical dipolarophile (like an enone) is governed by the electronic properties of the reactants. The regioselectivity can often be predicted by considering the frontier molecular orbitals (FMO) of the dipole and the dipolarophile.[4] Generally, the reaction proceeds to align the most nucleophilic carbon of one component with the most electrophilic carbon of the other.[4]

    • Solution: While the inherent regioselectivity of difluoroacetohydrazonoyl bromides in these reactions is typically good, you can influence the outcome by modifying the substituents on the dipolarophile.[2][5] Introducing bulky groups or strongly electron-withdrawing/donating groups can enhance the electronic and steric bias, favoring the formation of a single regioisomer.

  • Reaction Conditions:

    • Explanation: The choice of solvent, temperature, and base can sometimes influence the regiochemical outcome of cycloaddition reactions, although this is often substrate-dependent.

    • Solution: Perform a systematic screen of reaction conditions. Vary the solvent polarity and temperature. For the generation of the nitrile imine from the hydrazonoyl bromide, a mild base like triethylamine or potassium carbonate is typically used.[3][6] Ensure the base is added slowly to control the concentration of the reactive nitrile imine, which can sometimes impact selectivity.

Question 3: I've isolated my product, but I see significant byproducts. What are they and how do I prevent them?

The formation of unexpected byproducts can complicate purification and reduce yields. Here are some common side products in difluoromethyl pyrazole synthesis.

Possible Byproducts and Prevention Strategies:

  • Hydrolyzed Byproduct (Formyl Pyrazole):

    • Explanation: The difluoromethyl (CHF₂) group on a pyrazole ring can be susceptible to hydrolysis under certain conditions, leading to the formation of a formyl (CHO) group. This is particularly a risk for CHF₂ groups attached to a carbon adjacent to a ring nitrogen. The lability of the C-F bonds can be increased by the formation of azafulvenium-like intermediates, which are susceptible to nucleophilic attack by water.[7][8] This can occur during aqueous workup, especially under acidic or basic conditions, or if the reaction is run in protic solvents for extended periods.

    • Prevention:

      • Anhydrous Conditions: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

      • Careful Workup: Minimize the exposure of the product to strongly acidic or basic aqueous solutions during workup. A rapid extraction and neutralization are recommended.

      • Protecting Groups: If the pyrazole nitrogen is unsubstituted (N-H), consider protecting it with an electron-withdrawing group, which has been shown to stabilize an adjacent α-difluoromethyl group on a pyrrole ring.[7][8]

  • Deacylated Pyrazole (during aromatization of a 5-acyl pyrazoline):

    • Explanation: If your synthesis involves the [3+2] cycloaddition with an enone to form a 5-acyl-pyrazoline intermediate, the subsequent oxidation step can sometimes lead to a deacylated pyrazole instead of the expected 5-acyl-pyrazole. This has been observed in the synthesis of related trifluoromethyl pyrazoles, where the choice of solvent during MnO₂ oxidation dictates the outcome.[9][10] For instance, oxidation in a non-polar solvent like hexane can favor a deacylative pathway, yielding a 1,3,4-trisubstituted pyrazole and benzoic acid as a byproduct (if a benzoyl group was present).[10]

    • Prevention:

      • Solvent Choice: If deacylation is observed, switch to a more polar, aprotic solvent for the oxidation step. For the analogous trifluoromethyl systems, DMSO was shown to favor the formation of the fully substituted acyl-pyrazole.[9]

      • Oxidant Choice: Experiment with different oxidizing agents. The reactivity of MnO₂ can vary depending on its activation state. Other oxidants like DDQ or chloranil might provide different selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing difluoromethyl pyrazoles?

The most robust and widely cited method is the [3+2] cycloaddition reaction using difluoroacetohydrazonoyl bromides as stable difluoromethyl-containing building blocks.[2][11] These reagents react with various dipolarophiles, such as alkynes and alkenes (including enones, alkynoates, and ynamides), to produce a wide range of substituted difluoromethyl pyrazoles and pyrazolines with good yields and generally high regioselectivity.[2]

Q2: How do I choose the right difluoromethylating agent?

Your choice depends on the target structure.

  • For C-difluoromethyl pyrazoles: Difluoroacetohydrazonoyl bromides are the reagents of choice for introducing a CHF₂ group at the 3-position of the pyrazole ring.[2]

  • For N-difluoromethyl pyrazoles: Direct N-difluoromethylation is challenging due to the instability of reagents like difluoromethylhydrazine.[1] Alternative methods, such as using chlorodifluoromethane (ClCF₂H) with a strong base, might be explored, though this can present safety and handling challenges.[12]

Q3: What are the key factors controlling regioselectivity in the [3+2] cycloaddition approach?

Regioselectivity is primarily governed by the electronic and steric properties of the nitrile imine (from the hydrazonoyl bromide) and the dipolarophile. Key factors include:

  • Substitution on the Dipolarophile: Electron-withdrawing groups on the alkene or alkyne direct the regiochemistry.

  • Substitution on the Nitrile Imine: The nature of the aryl group on the nitrogen of the hydrazonoyl bromide can also influence the electronic properties of the dipole.

  • FMO Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the preferred orientation of attack.[4]

Q4: How can I confirm the structure and identify byproducts in my reaction mixture?

A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial. The CHF₂ group has a characteristic signal in both ¹H NMR (a triplet) and ¹⁹F NMR (a doublet). 2D NMR techniques like NOESY or HOESY can help establish the regiochemistry by showing through-space correlations between the CHF₂ group and nearby protons.

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring the reaction and identifying the molecular weights of the product and any byproducts. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation, which is the gold standard for determining regiochemistry.

Data and Diagrams

Table 1: Troubleshooting Common Side Reactions
Observed Issue Potential Side Product Plausible Cause Recommended Solution
Low Yield / No Product -Decomposition of difluoromethylhydrazine intermediate.Use stable difluoroacetohydrazonoyl bromides instead of routes relying on in situ difluoromethylhydrazine generation.[1][2]
Mixture of Isomers Regioisomer of the desired pyrazole.Poor electronic or steric differentiation in the [3+2] cycloaddition.Modify substituents on the dipolarophile to enhance selectivity; screen different solvents and reaction conditions.[4]
Unexpected Byproduct with M-20 Da Formyl-pyrazole (R-CHO instead of R-CHF₂)Hydrolysis of the difluoromethyl group during reaction or aqueous workup.Use anhydrous conditions; perform a rapid, neutral workup; consider N-protection.[7][8]
Unexpected Byproduct (from 5-acyl pyrazoline) Deacylated pyrazole.Deacylative oxidation during the aromatization step.Change the oxidation solvent to a polar aprotic one (e.g., DMSO); screen alternative oxidizing agents.[9][10]
Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and potential side reactions.

ReactionPathways start Difluoroacetohydrazonoyl Bromide + Dipolarophile intermediate [3+2] Cycloaddition (via Nitrile Imine) start->intermediate Base (e.g., Et3N) pyrazoline Difluoromethyl Pyrazoline intermediate->pyrazoline Desired Pathway regioisomer Regioisomeric Pyrazole intermediate->regioisomer Side Reaction (Low Selectivity) hydrolysis Hydrolysis (e.g., during workup) pyrazoline->hydrolysis oxidation Aromatization (Oxidation) pyrazoline->oxidation desired_product Desired Difluoromethyl Pyrazole formyl_pyrazole Formyl Pyrazole (Byproduct) hydrolysis->formyl_pyrazole oxidation->desired_product e.g., MnO2 in DMSO deacyl_oxidation Deacylative Oxidation oxidation->deacyl_oxidation e.g., MnO2 in Hexane deacyl_pyrazole Deacylated Pyrazole (Byproduct) deacyl_oxidation->deacyl_pyrazole

Caption: Desired vs. side reaction pathways in difluoromethyl pyrazole synthesis.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing experimental issues.

Caption: A step-by-step guide to troubleshooting common synthesis issues.

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate.[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.[Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.[Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Semantic Scholar.[Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate.[Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.[Link]

  • Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. ResearchGate.[Link]

  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF. ResearchGate.[Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ResearchGate.[Link]

  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. PubMed.[Link]

  • Regioselectivity Switch Towards the Development of Innovative Diels‐Alder Cycloaddition and Productive Applications in Organic Synthesis | Request PDF. ResearchGate.[Link]

  • Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. Semantic Scholar.[Link]

  • synthesis-of-ring-fused-difluoromethyl-pyrazolines-and-pyrazoles-by-cycloaddition-of-difluoroacetohydrazonoyl-bromides-with-cyclic-unsaturated-carbonyl-compounds. Bohrium.[Link]

  • Synthesis of ring fused difluoromethyl pyrazolines and pyrazoles by cycloaddition of difluoroacetohydrazonoyl bromides with cyclic α,β-Unsaturated carbonyl compounds. ResearchGate.[Link]

  • Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. ResearchGate.[Link]

  • Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry.[Link]

  • Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate.[Link]

  • (PDF) Regioselectivity in Hetero Diels–Alder Reactions. ResearchGate.[Link]

  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.[Link]

Sources

Technical Support Center: Optimization of Pyrazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the cyclocondensation reaction for pyrazole ring formation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Reaction Initiation & Completion

Q1: I've mixed my 1,3-dicarbonyl compound and hydrazine derivative, but I see no product formation. What are the likely causes?

A1: A complete lack of reaction can be traced back to several fundamental factors:

  • Substrate Reactivity: The electrophilicity of the carbonyl carbons on the 1,3-dicarbonyl compound is crucial. If these are sterically hindered or electronically deactivated by strong electron-donating groups, the initial nucleophilic attack by hydrazine may be disfavored.

  • Inactive Starting Materials: Verify the purity of your 1,3-dicarbonyl compound via NMR or melting point analysis. Impure or degraded starting materials can inhibit the reaction.

  • Absence of a Catalyst: While some cyclocondensations proceed thermally, many require an acid or base catalyst to facilitate the initial condensation and subsequent dehydration steps. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often necessary to promote imine/hydrazone formation.

  • Inappropriate Solvent: The solvent plays a critical role. It must dissolve the reactants but should be inert under the reaction conditions. Ensure your solvent is sufficiently dry, as water can sometimes hinder the reaction.

Q2: My reaction is sluggish or stalls, resulting in consistently low yields. How can I drive it to completion?

A2: Low yields are a common issue that can often be resolved by systematically optimizing the reaction conditions:

  • Increase Reaction Temperature: Many cyclocondensation reactions require heating to overcome the activation energy barrier. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.

  • Optimize Reaction Time: It's crucial to know if the reaction is truly stopping or just slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting materials are fully consumed before workup.

  • Catalyst Choice and Loading: The catalyst is a key leverage point.

    • Acid Catalysis: Acetic acid is a common starting point. For less reactive substrates, stronger protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., SmCl₃, LiClO₄) can accelerate the dehydration steps and improve yields.

    • Base Catalysis: In certain cases, such as reactions involving nitroolefins with hydrazones, a strong base like potassium tert-butoxide (t-BuOK) may be required.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates. Aprotic polar solvents like DMF, DMAc, or DMSO are often effective. However, sometimes switching to a protic solvent like ethanol can be beneficial.

Troubleshooting Flowchart for Low Yield

G start Low Pyrazole Yield check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are significant side products observed? check_completion->side_products Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature / Use Microwave incomplete->increase_temp optimize_catalyst Optimize Catalyst (Type/Loading) incomplete->optimize_catalyst purification Optimize Purification (Recrystallization/Chromatography) side_products->purification No regio_issue Is it a regioselectivity issue? side_products->regio_issue Yes end_yield Improved Yield increase_time->end_yield increase_temp->end_yield optimize_catalyst->end_yield other_byproducts Address other byproducts (e.g., dimer formation) purification->other_byproducts regio_solutions Control Regioselectivity: - Modify Solvent (e.g., TFE/HFIP) - Adjust Temperature - Screen Catalysts regio_issue->regio_solutions other_byproducts->end_yield regio_solutions->end_yield

Caption: A decision tree for troubleshooting low pyrazole yield.

Section 2: Purity & Side Products

Q3: My main challenge is controlling regioselectivity with an unsymmetrical 1,3-dicarbonyl. How can I favor the formation of the desired pyrazole regioisomer?

A3: Controlling regioselectivity is a classic challenge in pyrazole synthesis. The outcome depends on which carbonyl group the substituted nitrogen of the hydrazine (N1) attacks first versus which one the terminal NH₂ group (N2) attacks. Several strategies can be employed to influence this:

  • Solvent Choice: This is one of the most effective tools. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring the formation of the 5-aryl/substituted pyrazole isomer.[1] These solvents can stabilize intermediates selectively through hydrogen bonding.

  • Substituent Effects: The electronic nature of the substituents on the 1,3-dicarbonyl plays a significant role. A strongly electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.

  • Nature of the Hydrazine: When using arylhydrazines, the reaction conditions can be adjusted. For instance, using arylhydrazine hydrochlorides can favor one regioisomer, while the corresponding free base may lead to the other.[2]

SolventRatio of Regioisomer 2a to 3a (5-Aryl vs. 3-Aryl)
Ethanol (EtOH)88:12
2,2,2-Trifluoroethanol (TFE)95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3
Table adapted from data presented in J. Org. Chem. 2006, 71, 22, 8533–8539, for the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

Q4: I'm observing significant impurities in my final product. What are the common side products and how can they be minimized?

A4: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.

  • Azine Formation: Hydrazones, which are intermediates in this synthesis, can condense with a second equivalent of the carbonyl starting material to form an azine (R₂C=N-N=CR₂).[3] This can be minimized by controlling the stoichiometry and the rate of addition of the hydrazine.

  • Condensation Byproducts: Inadequate mixing or poor temperature control, especially on a larger scale, can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Minimization Strategies:

    • Precise Stoichiometry: Ensure accurate measurement of reactants.

    • Controlled Addition: Add the hydrazine derivative slowly or dropwise, especially during scale-up, to manage any exotherm.

    • Efficient Mixing: Ensure the reaction mixture is homogenous. Inefficient stirring can lead to localized side reactions.

    • Optimized Purification: If side products are unavoidable, focus on purification. Recrystallization from a suitable solvent or column chromatography are effective methods.

Section 3: Scale-Up & Safety

Q5: I'm trying to scale up my pyrazole synthesis and I'm seeing a drop in yield and new impurities. What's causing this?

A5: Scale-up introduces challenges related to mass and heat transfer that are not always apparent at the lab scale.[4]

  • Poor Heat Dissipation: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation from exothermic condensation reactions less efficient. This can lead to temperature spikes, promoting impurity formation and product degradation.

    • Solution: Ensure the reactor has adequate cooling capacity. Add reagents slowly to control the rate of heat generation. For significant exotherms, transitioning to a flow chemistry setup can provide superior temperature control.

  • Inadequate Mixing: What constitutes good mixing in a 100 mL flask may be inadequate in a 10 L reactor. Poor mixing leads to non-uniform reaction conditions, causing side reactions.

    • Solution: Re-optimize stirring speed for the larger scale. Evaluate the impact of mixing on reaction selectivity and yield.

  • Solvent and Precipitation Issues: A solvent that works well on a small scale might not be optimal for a larger batch, especially if the product precipitates. Partial precipitation can trap starting materials and hinder the reaction.[4]

    • Solution: A solvent screen may be necessary to find a system where the product either stays fully in solution or precipitates completely for easy isolation.[4]

Q6: What are the primary safety concerns when working with hydrazine derivatives, especially during scale-up?

A6: Hydrazine and its derivatives are high-energy, toxic compounds that require careful handling.

  • Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.

  • Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.

  • Toxicity: Hydrazine is highly toxic and exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.

  • Safe Handling Practices:

    • Always work in a well-ventilated fume hood.

    • Use appropriate PPE, including gloves and safety glasses.

    • Manage the exotherm through slow, controlled addition of hydrazine and efficient cooling.

    • Using dilute solutions of hydrazine is inherently safer.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • On the left, spot a dilute solution of your 1,3-dicarbonyl starting material (SM1).

    • In the middle, spot a sample taken directly from the reaction mixture (co-spot).

    • On the right, spot a dilute solution of your hydrazine derivative (SM2). Note: Many simple hydrazines are not UV-active; you may need a stain.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Let the solvent front migrate up the plate.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent (e.g., potassium permanganate) to visualize non-UV active spots.

  • Analyze: The reaction is complete when the spots corresponding to the starting materials (SM1 and SM2) are no longer visible in the reaction mixture lane. The appearance of a new spot is indicative of product formation.

Workflow for TLC Monitoring

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sm1 Spot Starting Material 1 prep_plate->spot_sm1 spot_rxn Spot Reaction Mixture spot_sm1->spot_rxn spot_sm2 Spot Starting Material 2 spot_rxn->spot_sm2 develop Develop Plate in Chamber spot_sm2->develop visualize Visualize (UV/Stain) develop->visualize analyze Analyze Spots: - SM spots disappear? - Product spot appears? visualize->analyze

Caption: A simple workflow for monitoring reaction progress using TLC.

Protocol 2: General Purification by Column Chromatography
  • Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Pack the Column: Secure a glass column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column, allowing the solvent to drain until it is just above the silica bed. Add another layer of sand on top.

  • Load the Sample: Concentrate the crude reaction mixture under reduced pressure. Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with a non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Ethyl Acetate) in a stepwise gradient (e.g., 95:5, 90:10, 80:20 Hex:EtOAc).

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.

References

  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (n.d.).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.).
  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2006). The Journal of Organic Chemistry.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Technical Support Center: Pyrazole Synthesis via Cyclocondensation - Benchchem. (n.d.).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • Scientia Research Library Journal of Applied Chemistry, 2024, 12 (4):14-21 Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. (n.d.).
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - NIH. (n.d.).
  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. - ResearchGate. (n.d.).
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (n.d.).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.).
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH. (n.d.).
  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (n.d.).
  • Hydrazone - Wikipedia. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC - PubMed Central. (n.d.).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar. (2012).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • synthesis of pyrazoles - YouTube. (2019).
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.).
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (n.d.).
  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. (2024).

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Technical Support Center: Troubleshooting Amidation of Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for amidation reactions involving pyrazole-3-carboxylic acid, a common yet sometimes challenging transformation in medicinal chemistry. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimentation, blending established protocols with expert insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Section 1: Low Yield and Reaction Failure
Q1: My amidation reaction is resulting in very low or no yield. What are the primary causes?

Low yield is the most common issue and can stem from several factors, often related to the inherent properties of the starting materials or suboptimal reaction conditions.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophilic species to couple with the amine. If the coupling reagent is not potent enough, is used in insufficient quantities, or decomposes, activation will be incomplete.

  • Poor Nucleophilicity of the Amine: The amine partner may be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups), reducing its ability to attack the activated carboxylic acid intermediate.

  • Acid-Base Neutralization: A competing acid-base reaction between pyrazole-3-carboxylic acid and the amine can form an unreactive ammonium carboxylate salt. This effectively removes the amine nucleophile from the reaction. A base is typically added to prevent this.

  • Hydrolysis of Activated Intermediates: The presence of trace amounts of water in the reaction can hydrolyze the activated acid species back to the starting carboxylic acid, halting the reaction. It is critical to use anhydrous solvents and reagents.

  • Steric Hindrance: Bulky substituents on the pyrazole ring, near the carboxylic acid, or on the amine can physically impede the approach of the reactants.[1]

Q2: I'm using a standard EDC/HOBt coupling, but the yield is poor. Why might this be specific to pyrazole-3-carboxylic acid?

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common coupling reagent, its effectiveness can be limited with heterocyclic carboxylic acids like pyrazole-3-carboxylic acid for a few key reasons:

  • Stability of the Activated Intermediate: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be unstable and prone to rearrangement into an unreactive N-acylurea byproduct, a very common issue in carbodiimide-mediated couplings.

  • Role of HOBt: Additives like HOBt (Hydroxybenzotriazole) are used to trap the O-acylisourea and form a more stable HOBt-ester, which is less susceptible to side reactions and racemization. However, if the pyrazole-3-carboxylic acid is itself a poor substrate, the rate of amide formation may still be slow, allowing for degradation pathways to compete.

  • Recommendation: For challenging substrates like substituted pyrazoles, switching to a more potent uronium-based coupling reagent like HATU or HBTU is often the solution. These reagents form more reactive activated esters and generally give higher yields with fewer side products.[2]

Section 2: Reagent Selection and Optimization
Q3: How do I choose the best coupling reagent for my specific pyrazole-3-carboxylic acid and amine?

The choice of coupling reagent is critical and depends on the reactivity and steric properties of your substrates.

Reagent ClassExamplesBest ForConsiderations & Causality
Carbodiimides EDC, DCCSimple, unhindered primary/secondary amines and acids.Economical and common, but prone to forming N-acylurea byproducts. DCC can lead to purification issues due to the dicyclohexylurea (DCU) byproduct.[1] Always use with an additive like HOBt or OxymaPure to suppress side reactions and racemization.
Uronium/Aminium Salts HATU, HBTUSterically hindered or electronically deactivated substrates. Reactions prone to racemization.Highly efficient and fast-acting.[2] They activate the carboxylic acid to form a less reactive intermediate than acyl chlorides but a more stable and selective active ester than carbodiimides, leading to cleaner reactions and higher yields for difficult couplings.
Phosphonium Salts PyBOP, PyAOPSimilar applications to uronium salts; excellent for preventing racemization.Very effective but can be more expensive. The byproducts are generally water-soluble, which can simplify purification.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Robust, scalable synthesis with less hindered amines.Forms a highly reactive acyl chloride intermediate. This method is not suitable for sensitive substrates that cannot tolerate harsh, acidic conditions. The reaction with the amine is typically very fast but requires a stoichiometric amount of base to neutralize the HCl byproduct.[3]
Q4: What is the role of the base (e.g., DIPEA, Triethylamine) and how much should I use?

A non-nucleophilic organic base is essential in most amidation protocols for two reasons:

  • Neutralizing HCl: When using acyl chlorides or certain coupling reagents (like HATU), an equivalent of acid is produced. The base neutralizes this acid, preventing the protonation and deactivation of the amine nucleophile.

  • Maintaining a Basic pH: The base ensures the amine remains in its free, nucleophilic form.

Typically, 2.0-3.0 equivalents of a base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) are used. DIPEA is often preferred for sterically hindered substrates as it is less likely to act as a competing nucleophile.

Q5: Which solvent should I choose?

The ideal solvent should be anhydrous and capable of dissolving all reactants.

  • DMF (N,N-Dimethylformamide): An excellent, highly polar aprotic solvent that dissolves most substrates and reagents. It is a common choice for HATU and EDC couplings.

  • DCM (Dichloromethane): A less polar aprotic solvent, often used for acyl chloride preparations and subsequent reactions.[1] It is volatile, making product isolation easier.

  • THF (Tetrahydrofuran): A good general-purpose solvent, but ensure it is anhydrous as it can contain peroxides and water.

Section 3: Side Reactions and Purification
Q6: I see an unexpected byproduct in my reaction. What could it be?

Besides starting materials, several side products are common:

  • N-Acylurea: If using a carbodiimide like DCC or EDC, this byproduct forms from the rearrangement of the O-acylisourea intermediate. It is often difficult to separate from the desired amide.

  • N-acylation of Pyrazole Ring: The pyrazole ring contains a potentially nucleophilic NH group. In some cases, especially with highly reactive acylating agents and unhindered pyrazoles, self-condensation or reaction at the ring nitrogen can occur. Protecting the pyrazole nitrogen may be necessary for complex syntheses.[1][4]

  • Epimerization/Racemization: If your carboxylic acid or amine contains a chiral center adjacent to the reacting group, the harsh conditions or the coupling mechanism can lead to a loss of stereochemical purity. Using additives like HOBt or switching to reagents like HATU at lower temperatures can minimize this.

Q7: What are the best practices for purifying my pyrazole-3-carboxamide product?

Purification typically involves a combination of aqueous workup and chromatography or recrystallization.

  • Aqueous Workup: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt. Finish with a brine wash to remove residual water.

  • Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient of ethyl acetate in hexanes is a typical starting point for elution.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be a highly effective method to obtain very pure material.

Experimental Workflow and Protocols

The general workflow for synthesizing pyrazole-3-carboxamides involves the formation of the pyrazole carboxylic acid, followed by the amide coupling step.

Amidation Workflow cluster_0 Stage 1: Acid Preparation cluster_1 Stage 2: Amide Coupling Start β-Ketoester + Hydrazine Derivative Acid Pyrazole-3-Carboxylic Acid Start->Acid Knorr Cyclocondensation & Ester Hydrolysis Coupling Amidation Reaction (Coupling Reagent + Base) Acid->Coupling Amine Desired Amine (R-NH₂) Amine->Coupling Product Final Product: Pyrazole-3-Carboxamide Coupling->Product

Caption: General workflow for pyrazole-3-carboxamide synthesis.

Protocol 1: Amidation via Acyl Chloride Formation

This robust, two-step method is suitable for many substrates but involves harsh reagents.[5][6]

Step A: Formation of Pyrazole-3-carbonyl chloride

  • Materials:

    • Pyrazole-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5–2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend the pyrazole-3-carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Add a catalytic drop of DMF.

    • Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

    • Scientist's Note: The acyl chloride is moisture-sensitive and is typically used immediately in the next step without further purification.

Step B: Amide Formation

  • Materials:

    • Crude pyrazole-3-carbonyl chloride (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or Pyridine (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the desired amine and TEA in anhydrous DCM in a separate flask and cool to 0 °C.

    • Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC.

    • Upon completion, proceed with an aqueous workup as described in Q7. Purify by column chromatography or recrystallization.

Protocol 2: Direct Amidation with Peptide Coupling Reagents

This method is milder and generally preferred for sensitive or sterically hindered substrates.

  • Materials:

    • Pyrazole-3-carboxylic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.1–1.5 eq)

    • DIPEA (2.0–3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the pyrazole-3-carboxylic acid in anhydrous DMF.

    • Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with an aqueous workup as described in Q7. Purify by column chromatography or recrystallization.

Mechanism: Carboxylic Acid Activation

Understanding the activation mechanism helps in troubleshooting and reagent selection. Uronium salts like HATU form a more stable active intermediate compared to carbodiimides like EDC.

Activation_Mechanisms cluster_EDC EDC Activation cluster_HATU HATU Activation RCOOH1 R-COOH OAI O-Acylisourea (Highly Reactive) RCOOH1->OAI + EDC EDC EDC NAU N-Acylurea (Side Product) OAI->NAU Rearrangement Amide1 Amide OAI->Amide1 + Amine Amine1 + Amine RCOOH2 R-COOH ActiveEster Active Ester (More Stable) RCOOH2->ActiveEster + HATU HATU HATU Amide2 Amide ActiveEster->Amide2 + Amine Amine2 + Amine

Caption: Comparison of EDC vs. HATU activation mechanisms.

References
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.[Link]

  • Process for preparation of pyrazole carboxylic acid amide.
  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate.[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH).[Link]

  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate.[Link]

  • Full article: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.[Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.[Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark.[Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate.[Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH).[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.[Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.[Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI.[Link]

  • Optimized reaction conditions for the amide formation step. ResearchGate.[Link]

  • Why did my amide syntesis does not work? ResearchGate.[Link]

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stability issues of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Issues Under Acidic Conditions

Welcome to the dedicated technical support guide for 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic molecules. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges of this compound, particularly in acidic environments. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve potential issues in your experiments, ensuring the integrity of your results.

This document moves beyond simple protocols to explain the why behind the experimental choices, grounding our advice in established chemical principles and authoritative literature.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you quickly diagnose and solve specific problems encountered during your work.

Issue 1: Unexpected Loss of Starting Material and Appearance of New Peaks in HPLC After Acidic Workup

Question: I'm performing a reaction and after quenching with an acidic solution (e.g., 1N HCl) and extraction, my HPLC analysis shows a significant decrease in the peak for this compound and the emergence of a major, more nonpolar unknown peak. What is happening?

Answer:

This is a classic observation pointing towards acid-catalyzed degradation of your molecule. The structural features of this pyrazole derivative—specifically the carboxylic acid at the 3-position and the difluoromethyl group at the 5-position—create two primary pathways for instability under acidic conditions.

Potential Cause A: Acid-Catalyzed Decarboxylation

The most probable cause is the loss of the carboxylic acid group as carbon dioxide (CO₂). Aromatic and heteroaromatic carboxylic acids can undergo decarboxylation, a process often facilitated by acid and heat.[1][2] The mechanism likely involves protonation of the pyrazole ring, which activates the molecule for the elimination of CO₂. The resulting degradation product would be 5-(difluoromethyl)-1-methyl-1H-pyrazole.

Potential Cause B: Hydrolysis of the Difluoromethyl Group

While generally more stable than a trichloromethyl group, the difluoromethyl (CHF₂) group's C-F bonds can be labile under certain hydrolytic conditions, especially on electron-rich heterocyclic systems.[3][4] Acid catalysis can promote the step-wise hydrolysis of the CHF₂ group, potentially forming a formyl group (-CHO) or, with further oxidation, a second carboxylic acid group. This is generally a less common pathway than decarboxylation under standard aqueous acid workup conditions but should be considered, particularly if the conditions are harsh (e.g., high temperature, prolonged exposure).

Diagnostic & Corrective Workflow:
  • Confirm the Degradant's Identity:

    • Action: Analyze your crude post-workup sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: This is the most direct way to validate the degradation pathway.

      • If decarboxylation occurred, you will find a peak with a mass corresponding to the loss of 44 Da (the mass of CO₂) from your parent molecule.

      • If hydrolysis of the CHF₂ group to a formyl group occurred, you will observe a mass change corresponding to the replacement of CHF₂ with CHO.

  • Modify Your Experimental Conditions:

    • Action: If decarboxylation is confirmed, adjust your protocol to minimize the driving forces: acid strength and temperature.

    • Causality: By reducing the proton concentration and thermal energy, you decrease the rate of the acid-catalyzed degradation reaction.

ParameterStandard Condition (Problematic)Recommended ModificationRationale
Acid for Workup 1N - 2N HClSaturated aq. NH₄Cl, 10% aq. Citric Acid, or cold (0-5 °C) 0.1N HClUse a weaker or buffered acid to adjust pH without creating a harsh, low-pH environment.
Temperature Room Temperature0 - 5 °C (Ice Bath)Lowers the kinetic energy of the system, significantly slowing the rate of decomposition.
Exposure Time > 15 minutes< 5 minutesMinimize the contact time between your compound and the acidic aqueous phase before extraction.
Atmosphere AirInert (Nitrogen or Argon)While the primary degradation is hydrolytic, removing oxygen can prevent potential oxidative side reactions.
Workflow for Troubleshooting Suspected Degradation

G start Instability Observed (e.g., Low Yield, Extra Peaks) lcms Analyze Sample by LC-MS start->lcms confirm_decarbox Mass consistent with loss of CO2 (-44 Da)? lcms->confirm_decarbox confirm_hydrolysis Mass consistent with CHF2 -> CHO hydrolysis? confirm_decarbox->confirm_hydrolysis No mitigate Implement Mitigation Strategy: - Use milder acid (e.g., NH4Cl) - Lower temperature to 0-5 °C - Reduce acid exposure time confirm_decarbox->mitigate Yes confirm_hydrolysis->mitigate Yes other Investigate Other Pathways (e.g., Ring Opening, Oxidation) confirm_hydrolysis->other No reanalyze Re-run Experiment & Analyze mitigate->reanalyze success Problem Resolved reanalyze->success

Caption: Troubleshooting workflow for acidic instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an acidic medium?

The two primary degradation pathways are acid-catalyzed decarboxylation at the C3-position and, under more forcing conditions, hydrolysis of the difluoromethyl group at the C5-position. Decarboxylation is generally the more common and readily observed pathway under typical laboratory conditions.[1][2]

Q2: How does pH affect the stability of the compound?

The compound is most stable in neutral to slightly acidic conditions (pH 4-7). As the pH drops significantly below 3, the rate of decarboxylation is expected to increase due to the catalytic effect of protons. In strongly basic conditions (pH > 10), the carboxylate salt form is stable, but other base-mediated reactions could potentially occur, though this is outside the scope of acidic stability.

Q3: What analytical methods are recommended for conducting a formal stability or forced degradation study?

A stability-indicating HPLC method is essential. Forced degradation studies are a standard part of drug development to understand degradation pathways.[5][6][7]

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is typically a good starting point.

  • Method Validation: The method must be able to resolve the parent compound from all significant degradation products. This is confirmed by peak purity analysis using a Diode Array Detector (DAD) or by coupling the HPLC to a Mass Spectrometer (MS).

  • Characterization: LC-MS is invaluable for identifying the mass of degradation products, while preparative HPLC can be used to isolate them for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol is a starting point for systematically evaluating the compound's stability.

  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to an equal volume of:

      • Vial A: 0.1N HCl

      • Vial B: 1N HCl

    • Prepare a control vial (Vial C) with the stock solution and an equal volume of water.

  • Incubation:

    • Place one set of vials (A, B, C) at room temperature (~25 °C).

    • Place a second set of vials (A, B, C) in a water bath or heating block at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching & Analysis: Immediately neutralize the aliquot with a suitable base (e.g., 1N NaOH) to a pH of ~7 to stop the degradation. Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradants. Aim for 5-20% degradation to ensure that the primary degradation products are formed without secondary decomposition.[6]

Q4: Are there any non-obvious factors that can influence stability in acid?

Yes. The presence of metal ions can sometimes catalyze decomposition. For instance, copper has been shown to facilitate the decarboxylation of some pyrazole carboxylic acids.[2][9] If your reaction involves metal catalysts or reagents, be aware that they could play a role in the observed instability during acidic workup. Ensure your glassware is scrupulously clean to avoid trace metal contamination.

Potential Degradation Pathways

G cluster_main This compound cluster_decarbox Decarboxylation Product (5-(difluoromethyl)-1-methyl-1H-pyrazole) cluster_hydrolysis Hydrolysis Product (5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid) Parent Decarbox Parent->Decarbox  H+, Δ - CO2 (Major Pathway) Hydrolysis Parent->Hydrolysis  H+, H2O (Minor Pathway)

Caption: Primary degradation pathways under acidic conditions.

References

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. Available at: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00360G. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

  • Forced degradation studies of Brexpiprazole. ResearchGate. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. NIH National Library of Medicine. Available at: [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. NIH National Library of Medicine. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available at: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed. Available at: [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

Sources

Technical Support Center: Overcoming Low Yields in Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low yields in pyrazole formation. The following troubleshooting guides and FAQs synthesize established chemical principles with field-proven insights to enhance the success of your experiments.

Section 1: General Troubleshooting Workflow

Low yields in pyrazole synthesis can arise from multiple factors, ranging from reaction parameters to substrate quality and purification inefficiencies. Before delving into specific issues, a systematic approach is essential for effective troubleshooting. The workflow below provides a logical pathway to diagnose the root cause of diminished yields.

TroubleshootingWorkflow cluster_diagnosis Initial Diagnosis cluster_solutions_rxn Reaction Optimization cluster_solutions_selectivity Selectivity & Byproduct Control cluster_solutions_purification Purification & Isolation start Low Yield Observed incomplete_rxn Is the reaction going to completion? (Monitor by TLC/LC-MS) start->incomplete_rxn side_products Are significant side products or regioisomers forming? incomplete_rxn->side_products No optimize_time_temp Increase reaction time or temperature. Consider microwave irradiation. incomplete_rxn->optimize_time_temp Yes optimize_catalyst Optimize catalyst type and loading. (e.g., AcOH, mineral acid, Lewis acid) incomplete_rxn->optimize_catalyst Yes optimize_solvent Change solvent. (e.g., protic vs. aprotic polar) incomplete_rxn->optimize_solvent Yes check_reagents Verify purity of starting materials (hydrazine & dicarbonyl). incomplete_rxn->check_reagents Yes workup_issue Is the product lost during workup/purification? side_products->workup_issue No control_ph Adjust pH. Weakly acidic conditions are often optimal. side_products->control_ph Yes control_temp Lower reaction temperature to disfavor side reactions. side_products->control_temp Yes change_reagents Modify substituents on starting materials to influence regioselectivity. side_products->change_reagents Yes optimize_extraction Optimize extraction solvent and pH. workup_issue->optimize_extraction Yes optimize_crystallization Screen crystallization solvents. Consider forming a salt. workup_issue->optimize_crystallization Yes

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during pyrazole synthesis, providing explanations and actionable solutions.

Category A: Reaction Conditions & Parameters
Q1: My reaction is sluggish or incomplete, resulting in a low yield. What should I do?

A1: An incomplete reaction is a primary cause of low yields. Several factors can contribute to this:

  • Reaction Time and Temperature: Many condensation reactions for pyrazole synthesis require heating to proceed to completion. If your reaction is slow at room temperature, consider increasing the temperature or refluxing the mixture. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS is crucial to determine if the starting materials have been fully consumed before stopping the reaction. For certain substrates, simply extending the reaction time is insufficient, and thermal energy is required to overcome the activation barrier.

  • Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation can dramatically reduce reaction times and improve yields.[1][2] The direct interaction of microwaves with polar molecules accelerates the reaction, often leading to cleaner product formation in minutes rather than hours.[2][3]

  • Mixing: Inadequate mixing, especially in larger-scale reactions, can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and incomplete conversion. Ensure vigorous and efficient stirring throughout the reaction.

Q2: How critical is the choice of catalyst, and can it improve my yield?

A2: Catalyst choice is absolutely critical. While some pyrazole syntheses can proceed without a catalyst, many require one to achieve good yields.[4]

  • Acid Catalysis: The classic Knorr and Paal-Knorr syntheses, which involve the condensation of hydrazines with 1,3-dicarbonyl compounds, are typically acid-catalyzed.[5] A catalytic amount of a protic acid (e.g., acetic acid, HCl) protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[6] This facilitates both the initial imine formation and the subsequent cyclization step.[6]

  • Lewis Acids & Novel Catalysts: In addition to traditional acids, various Lewis acids and other catalysts have been shown to significantly improve yields. For example, nano-ZnO has been used as an efficient, green catalyst, offering excellent yields (up to 95%) and short reaction times.[4][7][8] Other catalysts like lithium perchlorate have also demonstrated high efficacy.[4][9]

Q3: What is the optimal pH for my reaction, and how does it affect yield?

A3: The pH of the reaction medium is a delicate balance. For reactions like the Paal-Knorr synthesis, neutral or weakly acidic conditions are generally optimal.

  • Weakly Acidic (pH 4-6): In this range, the acid concentration is sufficient to catalyze the reaction by activating the carbonyl group.[6]

  • Strongly Acidic (pH < 3): Excessively low pH can be detrimental. While it strongly activates the carbonyl, it also protonates the hydrazine nucleophile, reducing its nucleophilicity and slowing the desired reaction. Furthermore, strong acid can promote competing side reactions, such as the acid-catalyzed self-condensation of the 1,3-dicarbonyl compound to form furan derivatives, which significantly reduces the pyrazole yield.[10]

Q4: My yield is still low after optimizing time, temperature, and catalysis. Could the solvent be the issue?

A4: Yes, the solvent plays a profound role in reaction rate, yield, and even regioselectivity.

  • Polar Protic Solvents: Solvents like ethanol are traditionally used and can facilitate the reaction by stabilizing charged intermediates through hydrogen bonding.[7]

  • Aprotic Dipolar Solvents: For certain substrates, especially in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to give superior results compared to protic solvents.[7] These solvents can enhance the solubility of reactants and may better solvate the transition states involved in the cyclization.

Category B: Substrate & Reagent Issues
Q5: Could the purity of my starting materials be the cause of low yield?

A5: Absolutely. The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is crucial.

  • 1,3-Dicarbonyl Purity: Impurities in the dicarbonyl starting material, such as mono-carbonyl compounds or residues from its synthesis, can lead to the formation of undesired side products, consuming reagents and complicating purification.

  • Hydrazine Stability: Hydrazine and its derivatives can be toxic and may degrade over time. Using fresh, high-purity hydrazine is essential for achieving high yields.

Q6: I am synthesizing a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl and I'm getting a mixture of regioisomers. How can I improve selectivity?

A6: The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4][11] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.

  • Steric and Electronic Effects: Selectivity is governed by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine. A more sterically hindered carbonyl group will be less accessible to the nucleophile, while an electronically deactivated carbonyl (e.g., part of an ester) will be less electrophilic than a ketone.

  • Reaction Conditions: Reaction parameters such as pH, solvent, and temperature can influence the regiochemical outcome. A systematic screening of these conditions may be necessary to favor the formation of the desired isomer. Recent kinetic studies have revealed that the mechanism can be more complex than previously assumed, involving autocatalysis and multiple intermediate pathways, making empirical optimization important.[11]

Category C: Side Reactions & Purification
Q7: How can I improve my isolated yield? My reaction seems to go to completion, but I lose a lot of product during workup and purification.

A7: Product loss during isolation is a common frustration. Optimizing your purification strategy is key.

  • Solvent Selection for Workup: The choice of solvent for extraction and precipitation is critical. An ideal solvent should ensure good solubility for reactants and intermediates but facilitate the precipitation of the final product for easy isolation by filtration.

  • Crystallization vs. Chromatography: While column chromatography is a powerful purification tool, it can lead to yield loss on the column. If possible, developing a crystallization or precipitation procedure is often more efficient for large-scale work. Screening a range of solvents or solvent mixtures can help identify conditions for effective crystallization.[12]

  • Salt Formation: For pyrazoles with a basic nitrogen atom, purification can sometimes be achieved by forming an acid addition salt (e.g., a hydrochloride salt).[13] These salts often have different solubility profiles and may be more crystalline than the free base, facilitating isolation in high purity.[12][13]

Section 3: Key Reaction Mechanism & Optimized Protocol

Knorr Pyrazole Synthesis: Mechanism

The Knorr synthesis is the most fundamental and widely used method for preparing pyrazoles. Understanding its mechanism is key to troubleshooting. The process involves a condensation-cyclization-dehydration sequence.

KnorrMechanism dicarbonyl 1,3-Dicarbonyl hydrazine Hydrazine (R'-NHNH₂) intermediate1 Hydrazone Intermediate dicarbonyl->intermediate1 Condensation (-H₂O) hydrazine->intermediate1 intermediate2 Cyclic Intermediate (Hydroxypyrazolidine) intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Product intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Optimized Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol for a classic Knorr reaction includes key optimization checkpoints.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

1. Reagent Preparation:

  • Ensure ethyl benzoylacetate (1.0 eq) is pure.

  • Use fresh hydrazine hydrate (2.0 eq). Using a slight excess of hydrazine can sometimes improve yields.[14]

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl benzoylacetate.

  • Add a suitable solvent, such as 1-propanol or ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[14] This weak acid is sufficient to catalyze the reaction without promoting significant side product formation.

  • Slowly add the hydrazine hydrate to the stirred solution. The reaction can be exothermic; control the addition rate to manage any temperature increase.

3. Reaction and Monitoring:

  • Heat the reaction mixture to a moderate temperature (e.g., 100 °C) with vigorous stirring.[14]

  • Checkpoint: Monitor the reaction progress every 30-60 minutes using TLC (e.g., mobile phase of 30% ethyl acetate/70% hexane) to track the consumption of the ethyl benzoylacetate starting material.[14] The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool. For some products, cooling may induce precipitation.

  • If the product does not precipitate on its own, slowly add cold water to the reaction mixture with stirring to facilitate precipitation.[14]

  • Allow the mixture to stir in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water to remove any residual salts or impurities, then allow it to air dry.

5. Purification (if necessary):

  • Checkpoint: Assess the purity of the crude product by TLC and melting point.

  • If further purification is needed, recrystallization is often effective. Ethanol is a common solvent for recrystallizing pyrazolone products.[15] Be cautious not to use an excessive volume of solvent, as this can lead to significant yield loss.[15]

Section 4: Data Summary Tables

Table 1: Comparison of Common Catalysts for Pyrazole Synthesis
Catalyst TypeExamplesTypical Use CaseAdvantagesConsiderations
Brønsted Acid Acetic Acid (AcOH), HCl, H₂SO₄, TsOHStandard Knorr & Paal-Knorr synthesisReadily available, effective for activating carbonyls.[5][6]Strong acids can cause side reactions (e.g., furan formation).
Lewis Acid Sc(OTf)₃, LiClO₄, ZnO, FeCl₃When Brønsted acids are ineffective or cause degradationCan be highly efficient, sometimes enabling reactions at lower temperatures.[4][9]Cost and moisture sensitivity can be a factor for some Lewis acids.
Heterogeneous Nano-ZnO, Montmorillonite Clay, Co₃O₄-SiO₂"Green" chemistry approachesEasily recoverable and reusable, environmentally friendly.[2][4][7]May require specific reaction conditions (e.g., solvent choice) for optimal activity.
Base K₂CO₃, DBU1,3-dipolar cycloadditions or specific cyclizationsPromotes deprotonation to facilitate cyclization.[1]Not suitable for acid-catalyzed condensation pathways.
Table 2: Influence of Solvent Choice on Pyrazole Synthesis
Solvent ClassExamplesGeneral Effect on ReactionBest For...
Polar Protic Ethanol, Propanol, Acetic AcidCan stabilize charged intermediates via H-bonding; often used in traditional methods.[7]General Knorr synthesis, especially when reactants are highly soluble.
Aprotic Dipolar DMF, DMAc, NMP, DMSOCan accelerate reactions by solvating cations, leaving anions more reactive.[7]Synthesizing highly substituted pyrazoles; reactions that are sluggish in protic solvents.[7]
Non-Polar Toluene, HexaneGenerally poor solvents for the polar reactants and intermediates; rarely used as the primary solvent.Primarily used as co-solvents in mobile phases for chromatography.
"Green" Solvents Water, Ionic Liquids, PEG-400Environmentally friendly alternatives. Water can be effective with hydrotropes or phase-transfer catalysts.[16]Developing sustainable and scalable synthetic routes.
Solvent-Free Neat reaction or with microwave irradiationReduces waste, can accelerate reactions due to high concentration of reactants.[3]Reactions with thermally stable reactants; microwave-assisted protocols.[3]

Section 5: References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed.

  • Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis - Benchchem.

  • "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem.

  • solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

  • Plausible reaction mechanism for pyrazole synthesis. - ResearchGate.

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central.

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.

  • A proposed reaction mechanism for the synthesis of pyrazole derivatives - ResearchGate.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.

  • Optimizing solvent and base selection for pyrazole synthesis - Benchchem.

  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.

  • Knorr Pyrazole Synthesis - J&K Scientific LLC.

  • Knorr Pyrazole Synthesis - Chem Help Asap.

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters.

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.

  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study | Inorganic Chemistry.

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

  • CS216930B2 - Method of preparation of the pyrazoles - Google Patents.

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.

  • Paal-Knorr Synthesis - Alfa Chemistry.

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.

  • Pyrazoles Syntheses, reactions and uses - YouTube.

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate.

  • Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate.

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.

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Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of managing regioisomer formation. Pyrazole synthesis, a cornerstone in medicinal chemistry, often yields mixtures of regioisomers, complicating purification and characterization. This resource offers practical, evidence-based solutions to control and manage these outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why are they a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two distinct product pathways and a mixture of regioisomers. Controlling this selectivity is crucial as different regioisomers can exhibit varied pharmacological activities and physical properties, making their separation and characterization a significant challenge.[1]

Q2: What are the primary factors influencing which regioisomer is predominantly formed?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more likely target for nucleophilic attack.

  • Steric Effects: Steric hindrance around the carbonyl groups or on the substituted hydrazine can direct the reaction. A bulky substituent will favor attack at the less sterically hindered carbonyl.

  • Reaction Conditions: This is often the most influential and tunable factor. Solvent, temperature, and pH can significantly alter the reaction pathway.[2] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the regioselectivity seen under neutral or basic conditions.

Q3: Can the choice of solvent really make a significant difference in regioselectivity?

A3: Absolutely. The solvent can dramatically influence which regioisomer is favored. Studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the preference for one regioisomer compared to conventional solvents like ethanol.[3] This is attributed to the non-nucleophilic nature of these fluorinated alcohols, which do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the regioselectivity of the initial attack.[3]

Q4: I have a mixture of regioisomers. What are the most effective methods for their separation?

A4: Separating pyrazole regioisomers can be challenging due to their similar polarities. The most common and effective techniques include:

  • Flash Column Chromatography (Normal Phase): This is a widely used method for separating regioisomers. Silica gel is the most common stationary phase, with mobile phase systems typically consisting of gradients of ethyl acetate in hexane or petroleum ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for separating closely related regioisomers. Both normal-phase and reverse-phase (commonly with C18 columns) can be effective.

  • Crystallization: In some cases, fractional crystallization can be employed if the regioisomers have sufficiently different solubilities in a particular solvent system.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during pyrazole synthesis.

Issue 1: My reaction is producing an almost 1:1 mixture of regioisomers.

This is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.

Causality: The nucleophilic attack of the substituted hydrazine occurs at a similar rate at both carbonyl positions, leading to a non-selective reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a 1:1 regioisomer mixture.

Protocol 1: Regioselective Synthesis using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in TFE in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 45 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the TFE under reduced pressure.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

  • Purify the major regioisomer by silica gel column chromatography.

Data Presentation: Effect of Solvent on Regioselectivity

The following table, adapted from literature data, illustrates the dramatic effect of solvent choice on the regioisomeric ratio in the reaction of various 1,3-diketones with methylhydrazine.[3]

EntryR1R2SolventRegioisomeric Ratio (Major:Minor)
12-FurylCF₃EtOH36:64
22-FurylCF₃TFE85:15
32-FurylCF₃HFIP97:3
42-FurylCF₂CF₃EtOH64:36
52-FurylCF₂CF₃TFE98:2
62-FurylCF₂CF₃HFIP>99:<1
Issue 2: Difficulty in Separating Regioisomers by Column Chromatography

Co-elution of regioisomers is a frequent challenge due to their similar polarities.

Causality: The structural similarity of the regioisomers leads to very close retention factors (Rf) on the stationary phase.

Troubleshooting Workflow:

Sources

Technical Support Center: Recrystallization Methods for Purifying 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven guidance on developing and troubleshooting recrystallization protocols for this specific fluorinated heterocyclic compound. Given its structural relation to key agrochemical intermediates, achieving high purity is critical.[1][2] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to adapt and optimize procedures for your specific needs.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental concepts and strategic decisions that underpin a successful recrystallization protocol for this target molecule.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent is one you must find through systematic screening, but it will exhibit a specific set of properties. The primary characteristic is a steep solubility curve for your compound: it should dissolve the pyrazole carboxylic acid sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[3][4]

Key Solvent Characteristics:

  • High-Temperature Solubility: Must completely dissolve the crude product when hot.

  • Low-Temperature Insolubility: Must allow for maximum recovery of the pure product as crystals upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point (ideally <100-110 °C) to be easily removed from the final crystals during drying.[5]

  • "Like Dissolves Like": As a polar molecule containing a carboxylic acid and a pyrazole ring, polar solvents are a logical starting point.[5] Consider solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol) or even water, but also explore esters (ethyl acetate) and ketones (acetone).[5][6]

Q2: How does the difluoromethyl (-CHF₂) group influence solvent selection and crystallization behavior?

A2: The difluoromethyl group is a critical structural feature that significantly impacts the molecule's physicochemical properties. Unlike a non-fluorinated methyl group, the -CHF₂ group is highly polar and can participate in unique, non-covalent intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This has two major consequences:

  • Altered Solubility: The increased polarity may enhance solubility in more polar solvents compared to its non-fluorinated analog. This requires careful solvent screening, as traditional solvents might be too effective at dissolving the compound even when cold, leading to poor yields.[7]

  • Crystallization Challenges: These distinct intermolecular forces can influence crystal packing, sometimes making it difficult to achieve a crystalline form and instead leading to the formation of oils or amorphous solids.[8] Overcoming this often requires slower cooling rates or the use of a two-solvent system to precisely control the saturation point.

Q3: Should I use a single-solvent or a two-solvent (mixed-solvent) system? When is each appropriate?

A3: The choice depends on the results of your solvent screening.

  • Single-Solvent System: This is the preferred and simplest method. It is ideal when you find a single solvent that meets the criteria described in Q1 (high solubility when hot, low solubility when cold).[9]

  • Two-Solvent System: This method is employed when no single solvent is suitable. It is particularly useful if your compound is either too soluble in one solvent (even when cold) or too insoluble in another (even when hot). The process involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached.[4][10] A few drops of the good solvent are then added to redissolve the solid, and the solution is cooled slowly.

Part 2: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This small-scale test is essential to identify a viable solvent system and avoid wasting large quantities of your crude product.

Methodology:

  • Place approximately 25-50 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)[5]PolarityRationale for Carboxylic Acids
Water100Very HighGood for polar compounds that can H-bond; may require slow cooling.[5]
Ethanol78HighOften a good choice for moderately polar compounds.[5]
Methanol65HighSimilar to ethanol but more volatile.[5][11]
Ethyl Acetate77MediumA good balance of polarity, often effective.[6][11]
Acetone56Medium-HighDissolves many organics but its low boiling point can be challenging.[5]
Toluene111LowHigh boiling point can lead to oiling out; use with caution.[5]
Heptane/Hexane~98 / 69Very LowUnlikely to work as a single solvent but excellent as an anti-solvent.[6]
Protocol 2: General Single-Solvent Recrystallization Procedure
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent needed to completely dissolve the solid.[7] It is critical to add the solvent in small portions to avoid using an excess, which will reduce your yield.[7][8]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[10]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[4][12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[3][7] Using cold solvent is essential to avoid redissolving your product.

  • Drying: Dry the purified crystals completely to remove all traces of solvent. This can be done by air drying or, more effectively, in a vacuum oven. The presence of residual solvent will depress the melting point and give an inaccurate yield.[7]

Part 3: Troubleshooting Guide

This guide provides direct answers to common experimental failures.

Problem: No Crystals Form Upon Cooling

Q: I've cooled my solution in an ice bath, but no crystals have appeared. What should I do?

A: This is a very common issue, typically caused by one of two things: using too much solvent or the solution being supersaturated.

  • Likely Cause 1: Excess Solvent. You may have added too much solvent during the dissolution step.[8] This means the solution is not saturated even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent. Continue until the solution volume is reduced, then attempt to cool it again. If you have a rotary evaporator, this is the most efficient method to remove excess solvent.[8]

  • Likely Cause 2: Supersaturation. The solution is saturated, but crystal nucleation has not started.[8]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][8][13]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.[8][12]

Problem: The Compound "Oiled Out"

Q: Instead of crystals, an insoluble oil has separated from the solution. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly impure or the solvent's boiling point is too high.[5][8]

  • Solution 1 (Reheat and Dilute): Heat the solution until the oil redissolves completely. Add a small amount of extra solvent (10-20% more) to lower the saturation temperature.[8] Then, attempt to cool the solution again, but much more slowly. Insulating the flask can help.

  • Solution 2 (Change Solvents): If the problem persists, the chosen solvent is likely unsuitable. The boiling point may be too high. Re-evaporate the solvent and start over with a new solvent system identified from your screening protocol. A two-solvent system can often resolve persistent oiling issues.

Problem: Crystal Yield is Very Low

Q: After filtration, I recovered very little product. What are the likely causes and how can I improve the yield?

A: A low yield points to product loss at one or more stages of the process.

  • Likely Cause 1: Too Much Solvent. This is the most common reason for poor yield, as a significant amount of your product remains dissolved in the mother liquor.[7][8][12]

  • Likely Cause 2: Premature Crystallization. If you performed a hot filtration, some product may have crystallized in the funnel and was discarded with the impurities.

  • Likely Cause 3: Incomplete Cooling. You may not have cooled the solution for long enough or to a low enough temperature to maximize precipitation.

  • Likely Cause 4: Excessive Washing. Washing the crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.[7]

  • Solution: To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate it. A large amount of residue indicates substantial loss.[12] You can attempt to recover more product by concentrating the mother liquor and performing a second crystallization. For future attempts, be meticulous about using the absolute minimum volume of hot solvent.

Problem: The Purified Product is Still Impure

Q: My final crystals are not white, or the melting point hasn't improved. What went wrong?

A: This indicates that the impurities were not effectively removed.

  • Likely Cause 1: Rapid Crystallization. If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[12] An ideal crystallization should occur over 15-20 minutes or more.[12]

    • Solution: Re-dissolve the crystals in the minimum amount of hot solvent, perhaps adding slightly more solvent than the first attempt, and ensure the solution cools as slowly as possible.[12]

  • Likely Cause 2: Impurity Co-crystallization. The chosen solvent may have a similar solubility profile for both your product and a major impurity.

    • Solution: A different recrystallization solvent is necessary. Re-run the solvent screening protocol. If a single solvent fails, column chromatography may be required as an alternative purification method.[8]

  • Likely Cause 3: Colored Impurities. If the crystals are colored, it suggests the presence of highly conjugated impurities.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize.[3][10]

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for addressing common recrystallization failures.

Recrystallization_Troubleshooting start Start: Solution Cooled q_crystals Crystals Formed? start->q_crystals q_oil Oil Formed? q_crystals->q_oil No q_yield Yield Acceptable? q_crystals->q_yield Yes no_branch No no_crystals Supersaturated or Too Much Solvent q_oil->no_crystals No oiled_out Impure Sample or Solvent BP Too High q_oil->oiled_out Yes action_induce Action: 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_induce Try First action_concentrate Action: Reduce Solvent Volume (Boil off / Rotovap) action_induce->action_concentrate If No Success action_reheat Action: 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly oiled_out->action_reheat yes_branch Yes low_yield Too Much Solvent or Product Loss During Wash q_yield->low_yield No q_purity Purity Acceptable? (Color / MP) q_yield->q_purity Yes action_check_mother_liquor Action: 1. Check Mother Liquor 2. Use Less Solvent Next Time 3. Wash with Ice-Cold Solvent low_yield->action_check_mother_liquor impure Rapid Cooling or Wrong Solvent q_purity->impure No success Success: Pure, Dry Crystals q_purity->success Yes action_recrystallize Action: 1. Re-crystallize, Cool Slower 2. Use Decolorizing Carbon 3. Choose New Solvent impure->action_recrystallize

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • BenchChem (2025).
  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. [Link]

  • Reddit r/chemistry Community (2022). Guide to Recrystallisation. [Link]

  • Unknown Author.
  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • BenchChem (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Unknown Author.
  • ResearchGate (2014). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • ResearchGate (2007). Solvent design for crystallization of carboxylic acids. [Link]

  • Unknown Author.
  • Google Patents.
  • Google Patents.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • HBCSE.
  • Unknown Author.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • Google Patents. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Google Patents. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Synform (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Antifungal Activity Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in the agricultural sciences, the robust validation of novel antifungal compounds is the bedrock upon which effective crop protection strategies are built. The journey from a promising molecule in a test tube to a reliable product in the field is paved with rigorous, multi-tiered experimental validation. This guide provides an in-depth comparison of essential methodologies, grounded in scientific first principles and field-proven insights, to ensure your validation workflow is not only accurate but also self-validating and logically sound.

Part 1: Foundational Concepts in Antifungal Susceptibility Testing

Before delving into specific protocols, it is crucial to understand the fundamental metrics that define a compound's efficacy. The primary goal is to determine whether a compound inhibits fungal growth (fungistatic) or kills the fungus outright (fungicidal).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is the primary measure of fungistatic activity. Standardized methods for determining MIC are critical for reproducibility and are provided by bodies like the Clinical and Laboratory Standards Institute (CLSI).[2][3]

  • Minimum Fungicidal Concentration (MFC): This metric identifies the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[1] The MFC is determined as a secondary test after an MIC assay by subculturing from wells that show no visible growth onto a drug-free agar medium.[4][5][6]

The relationship between these two values is critical. An agent is generally considered fungicidal if the MFC is no more than four times the MIC.[1] This distinction has significant implications for field applications, where fungicidal compounds can provide more durable control.

Standardization is paramount for generating comparable and reliable data. The CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methods and performance standards for the susceptibility testing of filamentous fungi, which are indispensable resources for any laboratory in this field.[3][7][8][9]

Part 2: In Vitro Validation: Establishing Baseline Efficacy

In vitro assays are the first line of evidence, providing a rapid and cost-effective means to screen compounds and determine their intrinsic antifungal potency. The choice of method depends on the specific research question, the fungus being tested, and the required throughput.

Comparative Overview of In Vitro Methods
MethodPrincipleKey OutputThroughputProsCons
Broth Microdilution Serial dilution of the compound in liquid broth within a 96-well plate, inoculated with a standardized fungal spore suspension.[10][11]Quantitative MIC value (µg/mL).HighStandardized (CLSI M38), reproducible, quantitative, suitable for MFC determination.[2][12]Some fungi grow poorly in liquid culture; endpoint determination can be subjective.
Poisoned Food Technique The antifungal compound is incorporated directly into a solid agar medium (e.g., PDA) upon which a fungal plug is placed.[13][14]Mycelial growth inhibition (%), EC₅₀.MediumSimple, effective for non-sporulating fungi, directly measures impact on mycelial growth.[15][16]Less standardized than broth dilution, compound diffusion can be an issue.
Disk Diffusion A paper disk impregnated with the test compound is placed on an agar plate swabbed with the fungus.[17]Zone of Inhibition (mm).HighSimple, rapid, cost-effective for screening large numbers of compounds.[18]Primarily qualitative/semi-quantitative, results can be affected by compound solubility and diffusion rate.
Workflow for In Vitro Antifungal Screening

The following diagram illustrates a typical workflow for initial in vitro validation.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions & Dilutions Assay_Choice Select Assay Compound_Prep->Assay_Choice Inoculum_Prep Prepare Standardized Fungal Inoculum (e.g., 0.4x10⁴ to 5x10⁴ conidia/mL) Inoculum_Prep->Assay_Choice Broth_Dilution Broth Microdilution (CLSI M38) Assay_Choice->Broth_Dilution Quantitative Poisoned_Food Poisoned Food Technique Assay_Choice->Poisoned_Food Mycelial Disk_Diffusion Disk Diffusion (CLSI M51) Assay_Choice->Disk_Diffusion Screening Incubation Incubate under Controlled Conditions Broth_Dilution->Incubation Poisoned_Food->Incubation Disk_Diffusion->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results MIC_Calc Determine MIC Read_Results->MIC_Calc MFC_Det Determine MFC MIC_Calc->MFC_Det Subculture clear wells

Caption: General workflow for in vitro antifungal validation.

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38)

This protocol is a self-validating system when appropriate controls are included.

1. Preparation of Antifungal Agent:

  • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) directly in a 96-well microtiter plate.[11][19] The final volume in each well should be 100 µL.

2. Inoculum Preparation:

  • Grow the filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) for 7 days to encourage sporulation.[5]

  • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.1% Tween 80).

  • Adjust the resulting conidial suspension spectrophotometrically to a final concentration of approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[11] This is a critical step for reproducibility.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This dilutes the antifungal agent to its final test concentration.

  • Include a growth control well (inoculum + medium, no compound) and a sterility control well (medium only). A positive control with a known antifungal (e.g., Amphotericin B) is essential.

  • Incubate the plates at 35°C for 46-50 hours, or as appropriate for the specific fungus.[11]

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes 100% inhibition of visible growth compared to the growth control well.[11]

Part 3: In Vivo Validation: Assessing Performance in a Biological Context

Successful in vitro activity does not always translate to in vivo efficacy.[20] Host-pathogen interactions, compound stability, and translocation within the plant are factors that can only be assessed through in vivo models.

Comparative Overview of In Vivo Methods
MethodPrincipleKey OutputComplexityProsCons
Detached Leaf Assay Excised leaves are treated with the compound and then inoculated with the pathogen under controlled humidity.[21][22]Lesion diameter, Disease Severity Index (DSI).LowRapid, non-destructive to the whole plant, allows for screening many genotypes/compounds.[23]Lacks whole-plant physiology (e.g., systemic effects), leaf senescence can interfere with results.
Whole Plant Assay Whole plants are treated (e.g., foliar spray, soil drench) and inoculated in a controlled greenhouse environment.[24][25]Disease Severity Index (DSI), plant biomass, yield.HighGold standard; assesses curative and preventative activity in a complete biological system.Resource-intensive, time-consuming, requires significant space.
Seed Treatment Assay Seeds are coated with the antifungal compound before planting in pathogen-infested soil or if they harbor seed-borne fungi.[26]Germination rate, seedling vigor, disease incidence.MediumDirectly relevant for controlling seed-borne and soil-borne diseases, crucial for early crop establishment.[27][28]Efficacy is limited to early growth stages; may not protect against foliar pathogens.
Workflow from In Vitro to In Vivo Validation

This diagram shows the logical progression from laboratory findings to whole-plant studies.

InVivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_outcome Outcome InVitro_Screen Primary Screening (e.g., Broth Microdilution) Hit_Selection Potent Hits? (Low MIC/MFC) InVitro_Screen->Hit_Selection Hit_Selection->InVitro_Screen No, re-screen DLA Detached Leaf Assay (Rapid Efficacy Test) Hit_Selection->DLA Yes Whole_Plant Whole Plant Assay (Greenhouse) DLA->Whole_Plant Activity Confirmed Field_Trial Field Trials (Real-World Efficacy) Whole_Plant->Field_Trial Greenhouse Efficacy Data_Analysis Analyze DSI, Yield Data Field_Trial->Data_Analysis Lead_Compound Lead Compound Identified Data_Analysis->Lead_Compound

Caption: Logical progression of antifungal compound validation.

Experimental Protocol: Detached Leaf Assay

This assay serves as an excellent bridge between in vitro and whole-plant experiments.

1. Plant Material and Leaf Excision:

  • Grow healthy, susceptible host plants under controlled conditions to an appropriate age (e.g., 4-6 weeks).

  • Excise fully expanded, healthy leaves of similar age and size.[22] Handle leaves carefully to avoid wounding.

2. Treatment and Inoculation:

  • Apply the test compound to the leaves, typically as a foliar spray, ensuring complete coverage. Include a solvent control and a positive control (commercial fungicide).

  • After the treatment has dried, place a mycelial plug or a drop of spore suspension of the phytopathogen onto the center of the leaf.

  • Place the leaves in a humid chamber (e.g., a sealed container with moist filter paper) to maintain high humidity, which is essential for fungal infection.

3. Incubation and Data Collection:

  • Incubate the chambers at a temperature optimal for the pathogen (e.g., 20-25°C) with a defined photoperiod.

  • After a set period (e.g., 3-7 days), measure the diameter of the resulting lesions.

  • Calculate the Disease Severity Index (DSI) to quantify the level of infection.

4. Calculating Disease Severity Index (DSI):

  • The DSI is a standardized way to represent the extent of disease on a plant or plant part.[29] It is calculated using a rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50%, etc.). The formula is:

    • DSI (%) = [Σ (Class Frequency × Score of Rating Class)] / [(Total Number of Plants/Leaves Assessed) × (Maximal Disease Score)] × 100 [30]

This calculation provides a quantitative measure of protection that can be used to objectively compare different compounds.

Conclusion

The validation of antifungal activity against phytopathogenic fungi is a systematic, evidence-based process. It begins with high-throughput in vitro assays to establish baseline potency (MIC/MFC) and progresses to increasingly complex in vivo models that reflect real-world conditions. By employing standardized protocols, such as those from CLSI, and building a self-validating workflow with rigorous controls, researchers can generate the high-quality, reproducible data necessary to identify and advance the next generation of effective crop protection agents.

References

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A Comparative Guide to Cross-Reactivity in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, functioning as a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[2] This reaction is directly coupled to the reduction of ubiquinone to ubiquinol in the electron transport chain, a vital step in cellular respiration and ATP production.[3] Due to its essential role in fungal metabolism, the SDH enzyme is a prime target for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).

SDHI fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 7, act by competitively inhibiting the ubiquinone-binding (Qp) site of the SDH enzyme.[1][2][4] This blockage halts the electron transfer from succinate, disrupting the fungus's energy supply and ultimately leading to cell death.[2][3] While not all derived from a single parent acid, all SDHIs are designed to mimic the enzyme's natural substrate, succinate. The first-generation SDHIs, like carboxin, were primarily effective against basidiomycetes, but newer generations have broad-spectrum activity against a wide array of fungal pathogens.[1][4][5] This guide provides an in-depth comparison of the cross-reactivity profiles among different SDHI fungicides, the molecular basis for these patterns, and the experimental protocols required for their assessment.

The Molecular Basis of SDHI Resistance and Cross-Reactivity

The intensive use of SDHI fungicides has led to the selection of resistant fungal genotypes in various pathogen populations.[2][5] This resistance is predominantly caused by single nucleotide polymorphisms (SNPs) in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[1][6] These subunits form the binding pocket for both ubiquinone and the SDHI fungicides.[7] Mutations in these genes can alter the amino acid sequence and, consequently, the structure of the binding site, reducing the affinity of the fungicide while ideally preserving the enzyme's natural function.[1]

Unlike some other fungicide classes, such as the strobilurins (FRAC Group 11) where a single mutation often confers broad cross-resistance, the situation with SDHIs is far more complex.[3] Different mutations within the Sdh genes confer highly variable sensitivity patterns to different SDHI fungicides.[2][3][8] This differential sensitivity is the crux of SDHI cross-reactivity. The structural diversity across the numerous chemical groups of SDHIs means that a mutation that prevents one SDHI from binding effectively may have little to no impact on another, differently shaped SDHI.[9] Understanding these nuanced patterns is critical for effective resistance management and the development of new fungicidal agents.

Key SDHI Chemical Groups

The SDHI class is structurally diverse, with the Fungicide Resistance Action Committee (FRAC) identifying over a dozen chemical groups.[1][9] This chemical diversity is a primary reason for the complex cross-resistance patterns observed. Some of the most prominent groups in modern agriculture include:

  • Pyridine-carboxamides: (e.g., Boscalid)

  • Pyrazole-4-carboxamides: (e.g., Fluxapyroxad, Bixafen, Penthiopyrad)

  • Pyridinyl-ethyl-benzamides: (e.g., Fluopyram)

  • N-methoxy-(phenyl-ethyl)-pyrazole-carboxamides: (e.g., Pydiflumetofen)

  • Phenyl-oxo-ethyl thiophene amides: (e.g., Isofetamid)

Comparative Analysis of Cross-Reactivity

The cross-reactivity profile of an SDHI fungicide is determined by its chemical structure and the specific mutation present in the target pathogen's SDH enzyme. Below is a comparative table summarizing the impact of common mutations found in the plant pathogen Botrytis cinerea on the efficacy of several key SDHI fungicides. Resistance Factor (RF) is calculated as the EC50 of the mutant isolate divided by the EC50 of a sensitive (wild-type) isolate.

SDH Mutation Fungicide Class Example Fungicide Typical EC50 (mg/L) of Mutant Resistance Factor (RF) Cross-Reactivity Level Reference
Wild Type (Sensitive) N/ABoscalid0.05 - 0.21Sensitive[10]
Fluopyram0.01 - 0.051Sensitive[11]
Fluxapyroxad<0.01 - 0.051Sensitive[11]
SdhB - H272R Pyridine-carboxamideBoscalid5 - 25100 - 500 (Moderate)Moderate Resistance[10][12]
Pyridinyl-ethyl-benzamideFluopyram0.01 - 0.05~1 (Sensitive)No Cross-Reactivity [10][13]
Pyrazole-4-carboxamideFluxapyroxad0.01 - 0.05~1 (Sensitive)No Cross-Reactivity [10]
SdhB - H272Y Pyridine-carboxamideBoscalid>50>1000 (High)High Resistance[10][12]
Pyridinyl-ethyl-benzamideFluopyram<0.01<1 (Hypersensitive)Negative Cross-Reactivity[10][13]
Pyrazole-4-carboxamideFluxapyroxad0.5 - 2.020 - 50 (Low-Moderate)Low-Moderate Resistance[11][14]
SdhB - P225F Pyridine-carboxamideBoscalid>100>2000 (Very High)Very High Resistance[10][15]
Pyridinyl-ethyl-benzamideFluopyram>15>300 (High)Strong Cross-Reactivity [14]
Pyrazole-4-carboxamideFluxapyroxad>5>100 (High)Strong Cross-Reactivity [14]
SdhB - N230I Pyridine-carboxamideBoscalid1 - 1020 - 200 (Low-Moderate)Low-Moderate Resistance[10][11]
Pyridinyl-ethyl-benzamideFluopyram1 - 1520 - 300 (Moderate)Strong Cross-Reactivity [11][14]
Pyrazole-4-carboxamideFluxapyroxad0.1 - 1.05 - 20 (Low)Low Resistance[10][14]

Note: EC50 and RF values are illustrative and can vary between studies, fungal species, and specific isolates. The table is primarily based on data from Botrytis cinerea.

Key Insights from the Data:
  • Mutation-Specific Effects: The H272R mutation in the SdhB subunit confers moderate to high resistance to boscalid but has virtually no effect on the sensitivity to fluopyram or fluxapyroxad.[10] This is a clear example of a lack of cross-resistance, where rotating to a different SDHI chemical class can be an effective management strategy.

  • Negative Cross-Reactivity: In a fascinating and advantageous phenomenon, the H272Y mutation, which confers high resistance to boscalid, can actually lead to hypersensitivity to fluopyram.[10][13] This provides a powerful tool for resistance management.

  • Broad Cross-Reactivity: In contrast, mutations like P225F often result in high levels of resistance across multiple SDHI chemical classes, including boscalid, fluopyram, and fluxapyroxad.[10][14] When this mutation is present, rotating between different SDHIs is unlikely to be effective.[3]

Visualizing the Mechanism of Resistance

The differential binding of SDHI fungicides can be conceptualized by visualizing their interaction with the SDH enzyme's Qp binding site. Mutations alter the topology of this site, creating steric hindrance or removing key binding interactions for some fungicides while leaving others unaffected.

G cluster_0 SDH Enzyme Complex (Mitochondrial Complex II) cluster_1 Qp Binding Site cluster_2 SDHI Fungicides SdhB SdhB Subunit P225 SdhB->P225 N230 SdhB->N230 H272 SdhB->H272 SdhC SdhC Subunit SdhD SdhD Subunit Boscalid Boscalid (Pyridine-carboxamide) Boscalid->P225 Binding Blocked by P225F Mutation Boscalid->H272 Binding Blocked by H272R/Y Mutation Fluopyram Fluopyram (Pyridinyl-ethyl-benzamide) Fluopyram->H272 Binding Unaffected by H272R Mutation Fluxapyroxad Fluxapyroxad (Pyrazole-4-carboxamide) Fluxapyroxad->P225 Binding Blocked by P225F Mutation G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Prepare Fungicide Stock Solutions C Create Serial Dilutions & Amend Medium A->C B Prepare & Autoclave Culture Medium (PDA) B->C D Pour Amended Plates & Control Plates C->D E Inoculate Plates with Fungal Mycelial Plugs D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition vs. Control G->H I Perform Dose-Response Regression Analysis H->I J Determine EC50 Value I->J

Caption: Workflow for the experimental determination of fungicide EC50 values.

Conclusion and Future Directions

The cross-reactivity among SDHI fungicides is a complex, multifaceted issue governed by the interplay between fungicide chemical structure and specific target-site mutations. [2]A thorough understanding of these relationships is not merely academic; it is fundamental for designing sustainable disease management programs that preserve the longevity of this critical class of fungicides. [2]The recommendation from bodies like FRAC is to use SDHIs preventatively, in mixtures with other modes of action, and to alternate between different fungicide groups to minimize selection pressure. [2][9] For researchers and drug development professionals, the differential sensitivity profiles offer a roadmap for innovation. The phenomenon of negative cross-reactivity, as seen with fluopyram and the H272Y mutation, highlights the potential for designing "resistance-breaking" molecules. Future research should focus on:

  • Continued Monitoring: Systematically monitoring field populations to identify new emerging mutations and track the frequency of existing ones.

  • Molecular Docking and Modeling: Utilizing computational tools to predict the binding affinity of novel SDHI structures to various mutated forms of the SDH enzyme, accelerating the discovery process. [2][15]* Functional Genomics: Employing techniques like site-directed mutagenesis to functionally characterize the impact of novel mutations on fungicide sensitivity and enzyme fitness. [7] By integrating molecular biology, biochemistry, and field-level data, the scientific community can continue to develop effective strategies and novel compounds to combat fungal pathogens, ensuring global food security and agricultural sustainability.

References

  • Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

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  • Ilić, S., & Popović, T. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. [Link]

  • Ilić, S., & Popović, T. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]

  • Hao, W., et al. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Plant Disease, 106(7), 1911-1918. [Link]

  • de Oliveira, M. R., et al. (2022). Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. SciELO Argentina. [Link]

  • Popović, T., & Ilić, S. (2022). Genetic Polymorphisms Associated to SDHI Fungicides Resistance. TSI Journals. [Link]

  • Veloukas, T., et al. (2013). Differential Effect of SdhB Gene Mutations on the Sensitivity to SDHI Fungicides in Botrytis cinerea. Plant Disease, 97(1), 118-122. [Link]

  • Fan, F., et al. (2021). Advances in Understanding Fungicide Resistance in Botrytis cinerea in China. Phytopathology, 111(2), 236-245. [Link]

  • Zuniga, S., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology, 113(6), 998-1009. [Link]

  • Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. Retrieved March 14, 2025. [Link]

  • Zuniga, S., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. APS Journals. [Link]

  • He, M., et al. (2024). Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking. Pest Management Science. [Link]

  • ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

  • Veloukas, T., et al. (2016). Detection of sdhB Gene Mutations in SDHI-Resistant Isolates of Botrytis cinerea Using High Resolution Melting (HRM) Analysis. PLoS ONE, 11(10), e0165144. [Link]

  • Ricquier, D. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]

  • Amiri, A., et al. (2016). Monitoring Resistance to SDHI Fungicides in Botrytis cinerea From Strawberry Fields. Plant Disease, 100(2), 375-381. [Link]

  • Wójcik, A., et al. (2022). Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates. Pathogens, 11(10), 1121. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. ResearchGate. [Link]

  • Scalliet, G., et al. (2012). Molecular Characterization And Detection Of Resistance To Sdhi Fungicides In Botryotinia Fuckeliana (Botrytis Cinerea). ResearchGate. [Link]

  • Sang, H., et al. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. Phytopathology, 111(4), 648-656. [Link]

  • Zuniga, S., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PubMed. [Link]

  • Amiri, A., et al. (2014). Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. ResearchGate. [Link]

  • Förster, H., et al. (2004). Spiral Gradient Dilution, a Rapid Method for Determining Growth Responses and 50% Effective Concentration Values in Fungus-Fungicide Interactions. Phytopathology, 94(2), 163-170. [Link]

  • Zhang, J., et al. (2014). Research Advances in Succinate Dehydrogenase. TSI Journals. [Link]

  • Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(5), 807-814. [Link]

  • Rojas, A., et al. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 102(2), 431-438. [Link]

  • Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. FAO AGRIS. [Link]

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  • Nelson, B. (2022). Diversity and baseline fungicide sensitivity of fusarium head blight in wheat and malting barley. University of Delaware. [Link]

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The Environmental Persistence and Degradation of Pyrazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical design, a comprehensive understanding of a compound's environmental fate is paramount. The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals and pesticides.[1][2][3] Its versatility and efficacy are well-documented; however, its environmental persistence and degradation pathways are critical considerations for sustainable chemistry and regulatory compliance.

This guide provides an in-depth technical comparison of the environmental persistence and degradation of pyrazole-containing compounds. We will delve into the primary degradation mechanisms, present comparative data on their environmental half-lives, and provide detailed experimental protocols for assessing their stability. This information is intended to empower researchers to make informed decisions in the design and development of next-generation pyrazole derivatives with improved environmental profiles.

Understanding the Environmental Journey of Pyrazole Compounds

The environmental persistence of a pyrazole compound is not an intrinsic property but rather a complex interplay between its chemical structure and the surrounding environmental conditions. The primary routes of degradation for these compounds are photodegradation, biodegradation, and abiotic hydrolysis. The rate and extent of each of these processes are influenced by factors such as soil type, water chemistry, microbial populations, and sunlight intensity.

Major Degradation Pathways

1. Photodegradation: Sunlight can be a significant driver of pyrazole compound degradation in aquatic environments and on soil surfaces. The energy from photons can induce chemical transformations, often leading to the formation of various transformation products. For instance, the phenylpyrazole insecticide ethiprole undergoes cyclization/dechlorination and hydroxylation/dechlorination as its primary photodegradation pathway.[4][5][6][7] Similarly, the herbicide pyraclonil degrades in water via C-N bond cleavage, photorearrangement, demethylation, hydroxylation, and oxidation.[8][9]

2. Biodegradation: Microorganisms in soil and water are key players in the breakdown of pyrazole compounds. Microbial enzymes can catalyze the transformation of these complex molecules into simpler, less harmful substances. Isopyrazam, a pyrazole-carboxamide fungicide, is primarily dissipated in soil through microbial degradation, with hydroxylation, epoxidation, and dehydration being the main pathways.[10][11] The nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP), however, appears to degrade primarily through chemical pathways in soil, potentially initiated by reactive oxygen species.[12]

3. Abiotic Hydrolysis: In aqueous environments, pyrazole compounds can undergo hydrolysis, a chemical reaction with water that can lead to their breakdown. The rate of hydrolysis is often pH-dependent. For many pyrazole-based pesticides and pharmaceuticals, hydrolysis contributes to their overall degradation, although its significance relative to photodegradation and biodegradation can vary.

The following diagram illustrates the interconnectedness of these degradation pathways for a generic pyrazole compound in the environment.

Pyrazole Compound in Environment Pyrazole Compound in Environment Photodegradation Photodegradation Pyrazole Compound in Environment->Photodegradation Sunlight Biodegradation Biodegradation Pyrazole Compound in Environment->Biodegradation Microorganisms Abiotic Hydrolysis Abiotic Hydrolysis Pyrazole Compound in Environment->Abiotic Hydrolysis Water (pH) Transformation Products Transformation Products Photodegradation->Transformation Products Biodegradation->Transformation Products Abiotic Hydrolysis->Transformation Products Mineralization (CO2, H2O, etc.) Mineralization (CO2, H2O, etc.) Transformation Products->Mineralization (CO2, H2O, etc.) Further Degradation

Caption: Major environmental degradation pathways for pyrazole compounds.

Comparative Analysis of Environmental Persistence

To provide a clear comparison of the environmental persistence of various pyrazole compounds, the following tables summarize their reported half-lives (DT50) in soil and water under different conditions. It is important to note that these values can vary significantly depending on the specific experimental setup and environmental factors.

Table 1: Environmental Half-Lives of Pyrazole Pesticides
CompoundMatrixHalf-life (DT50)Key Degradation Pathway(s)Reference(s)
Fipronil Soil3-350 daysPhotodegradation, Biodegradation[4]
Ethiprole AquaticPhotochemical t1/2 2.7x that of FipronilPhotodegradation[5]
Isopyrazam Soil82.2 - 141.7 daysBiodegradation[11]
Pyraclonil Water (simulated sunlight)42.52 hoursPhotodegradation[8][9]
Tolfenpyrad Soil (with sunlight)23 daysNot specified[13]
Table 2: Environmental Fate of Pyrazole Pharmaceuticals
CompoundEnvironmental Fate/PersistenceKey Degradation Pathway(s)Reference(s)
Celecoxib Expected to persist in the environment; degradation is slow.Not specified[5]
Sildenafil (Viagra) Removal efficiency in STPs: 68%. Undergoes photodegradation.Biodegradation, Photodegradation[4][6]
Fluconazole Persistent and mobile; degradation half-lives of 2 weeks to a year in surface waters.Indirect Photochemistry[14]

Comparison with Other Chemical Classes:

When compared to other classes of fungicides, pyrazoles exhibit a range of persistence. For instance, a comparative assessment found that a triazolopyrimidine fungicide was of low hazard (less stable), while triazoles were classified as hazardous (more stable), and pyrimidines and morpholines were moderately hazardous.[15][16] Another study on triazole fungicides reported half-life values in soil ranging from approximately 80 to over 130 days, showing moderate to high persistence.[3] This suggests that the persistence of pyrazole fungicides can be comparable to or, in some cases, less than that of some triazole fungicides.

Experimental Protocols for Assessing Environmental Degradation

To ensure scientific integrity and generate reliable data, standardized protocols must be followed when assessing the environmental degradation of chemical compounds. The following sections provide detailed, step-by-step methodologies for key degradation studies, grounded in OECD and EPA guidelines.[5][6][7][8][9][12][17][18]

Protocol 1: Photodegradation in Aqueous Systems (Adapted from OECD Guideline 316)

This protocol outlines a method for determining the rate of direct photodegradation of a pyrazole compound in water.

1. Materials and Equipment:

  • Test pyrazole compound

  • Purified water (e.g., Milli-Q)

  • Buffer solutions (pH 5, 7, and 9)

  • Xenon arc lamp or other suitable light source simulating natural sunlight

  • Quartz or borosilicate glass reaction vessels

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Radiometer to measure light intensity

2. Experimental Procedure:

  • Preparation of Test Solutions: Prepare solutions of the pyrazole compound in buffered, purified water at a concentration relevant to its expected environmental concentration.

  • Irradiation: Fill the reaction vessels with the test solution and expose them to the light source at a constant, controlled temperature.

  • Dark Controls: Prepare identical solutions and keep them in the dark at the same temperature to account for any non-photolytic degradation.

  • Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

  • Analysis: Analyze the samples using a validated analytical method to determine the concentration of the parent compound and identify any major transformation products.

  • Data Analysis: Calculate the first-order rate constant and the photodegradation half-life (DT50) of the pyrazole compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Test Solutions Prepare Test Solutions Irradiate Samples Irradiate Samples Prepare Test Solutions->Irradiate Samples Dark Controls Dark Controls Prepare Test Solutions->Dark Controls Sampling Sampling Irradiate Samples->Sampling Dark Controls->Sampling Analytical Measurement Analytical Measurement Sampling->Analytical Measurement Data Analysis & DT50 Calculation Data Analysis & DT50 Calculation Analytical Measurement->Data Analysis & DT50 Calculation

Caption: Workflow for aqueous photodegradation study.

Protocol 2: Aerobic Biodegradation in Soil (Adapted from OECD Guideline 307)

This protocol describes a method to assess the rate and route of biodegradation of a pyrazole compound in soil under aerobic conditions.

1. Materials and Equipment:

  • Test pyrazole compound (radiolabeled, e.g., with 14C, is recommended for mass balance studies)

  • Fresh, sieved soil with known characteristics (pH, organic carbon content, texture)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solution for CO2 (e.g., potassium hydroxide)

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS, Liquid Scintillation Counter)

  • Incubator to maintain constant temperature and humidity

2. Experimental Procedure:

  • Soil Treatment: Treat the soil with the pyrazole compound at a relevant application rate.

  • Incubation: Place the treated soil in the incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

  • CO2 Trapping: Pass a stream of humidified, CO2-free air through the vessels and trap the evolved CO2 in the trapping solution.

  • Sterile Controls: Prepare parallel samples with sterilized soil to differentiate between biotic and abiotic degradation.

  • Sampling: At various time points, sacrifice replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent and analyze the extracts to determine the concentration of the parent compound and its transformation products. Analyze the CO2 trapping solution to quantify mineralization.

  • Data Analysis: Calculate the degradation half-life (DT50) and, if possible, the mineralization rate. Identify the major degradation products to elucidate the biodegradation pathway.

cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Treat Soil with Pyrazole Treat Soil with Pyrazole Incubate Soil Samples Incubate Soil Samples Treat Soil with Pyrazole->Incubate Soil Samples Trap Evolved CO2 Trap Evolved CO2 Incubate Soil Samples->Trap Evolved CO2 Sacrifice Soil Samples Sacrifice Soil Samples Incubate Soil Samples->Sacrifice Soil Samples Analyze CO2 Traps Analyze CO2 Traps Trap Evolved CO2->Analyze CO2 Traps Extract & Analyze Soil Extract & Analyze Soil Sacrifice Soil Samples->Extract & Analyze Soil Determine DT50 & Pathway Determine DT50 & Pathway Extract & Analyze Soil->Determine DT50 & Pathway Analyze CO2 Traps->Determine DT50 & Pathway

Caption: Workflow for aerobic soil biodegradation study.

Conclusion and Future Directions

The environmental persistence and degradation of pyrazole compounds are complex processes influenced by a multitude of factors. While significant research has been conducted, particularly on pyrazole-based pesticides, there remains a need for more comprehensive data on the environmental fate of pyrazole-containing pharmaceuticals. The development of new pyrazole derivatives should prioritize not only efficacy and safety but also a favorable environmental profile. By employing standardized testing protocols and considering the principles of green chemistry, researchers can contribute to the design of more sustainable and environmentally benign molecules. This guide serves as a foundational resource to support these efforts, encouraging a proactive approach to understanding and mitigating the environmental impact of this important class of compounds.

References

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A Senior Application Scientist's Guide to Bioisosteric Replacement Studies on the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the privileged scaffolds in drug discovery, the pyrazole ring stands out for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical comparison of bioisosteric replacements for the pyrazole scaffold, offering experimental insights and data to inform rational drug design.

The Rationale Behind Bioisosteric Replacement of the Pyrazole Scaffold

Bioisosterism, the substitution of a moiety with another that retains similar physical and chemical properties, is a powerful strategy to modulate the potency, selectivity, and pharmacokinetic profile of a drug candidate.[4][5] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a frequent subject of such studies due to its ability to engage in various non-covalent interactions with biological targets.[6][7] However, challenges such as metabolic instability or the need for improved physicochemical properties often necessitate its replacement.[6] This guide will explore common and effective bioisosteric replacements for the pyrazole core, with a focus on comparative data and experimental workflows.

Common Bioisosteric Replacements for the Pyrazole Scaffold

The selection of a suitable bioisostere for a pyrazole ring is a nuanced decision, guided by the specific therapeutic target and desired pharmacological profile. Several five-membered heterocycles, including triazoles, isoxazoles, and imidazoles, are frequently employed due to their structural and electronic similarities to the pyrazole core.[8][9]

Visualizing Bioisosteric Replacement of the Pyrazole Scaffold

G cluster_0 Core Scaffold cluster_1 Common Bioisosteres Pyrazole Pyrazole Triazole Triazole Pyrazole->Triazole Replace N-CH with N Isoxazole Isoxazole Pyrazole->Isoxazole Replace N with O Imidazole Imidazole Pyrazole->Imidazole Alter N positions Thiazole Thiazole Pyrazole->Thiazole Replace N with S

Caption: Bioisosteric replacements for the pyrazole scaffold.

Comparative Analysis of Pyrazole Bioisosteres: A Case Study on Cannabinoid Receptor 1 (CB1) Antagonists

A notable example of pyrazole bioisosteric replacement is the development of analogs of Rimonabant, a 1,5-diarylpyrazole CB1 receptor antagonist.[8][10] The following table summarizes the comparative biological activity of Rimonabant and its bioisosteric analogs where the central pyrazole ring is replaced with other heterocycles.

CompoundCore ScaffoldCB1 Receptor Binding Affinity (Ki, nM)In Vivo ActivityReference
RimonabantPyrazole7.8Active in hypotension and hypothermia models[8]
Analog 1Thiazole25Moderately active in in vivo models[8]
Analog 21,2,4-Triazole15Active in hypotension model[8]
Analog 3Imidazole9.2Potent activity in both hypotension and hypothermia models[8]

The data indicates that while thiazole and triazole replacements led to a decrease in binding affinity, the imidazole bioisostere retained potency comparable to the original pyrazole scaffold, demonstrating its suitability as a bioisosteric replacement in this context.[8]

Experimental Protocols

To provide a practical framework for researchers, this section details the synthesis of a representative 1,5-diarylpyrazole and its imidazole bioisostere, along with a protocol for a competitive binding assay to determine CB1 receptor affinity.

Synthesis of a 1,5-Diarylpyrazole (Rimonabant Analog)

This protocol is adapted from the synthetic schemes reported for Rimonabant and its analogs.[10]

Step 1: Synthesis of the 1,3-dione intermediate

  • To a solution of 4-chlorobenzoyl chloride (1.1 eq) in a suitable solvent such as toluene, add N,N-dimethylacetamide (1.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add 1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,3-dione.

Step 2: Cyclization to form the pyrazole ring

  • Dissolve the 1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the 1,5-diarylpyrazole.

Synthesis of a 1,2-Diarylimidazole (Bioisostere)

This protocol is based on the reported synthesis of imidazole bioisosteres of Rimonabant.[8]

Step 1: Synthesis of the α-haloketone

  • To a solution of 1-(4-chlorophenyl)ethan-1-one (1.0 eq) in a suitable solvent like chloroform or acetic acid, add bromine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent and dry the organic layer.

  • Concentrate the solvent to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Cyclization to form the imidazole ring

  • To a solution of the α-bromoketone (1.0 eq) in a suitable solvent such as acetonitrile, add 2,4-dichloroaniline (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 1,2-diarylimidazole.

CB1 Receptor Competitive Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand (e.g., [³H]CP-55,940) at a concentration near its Kd

    • Cell membranes (containing a specific amount of protein, e.g., 10-20 µg)

  • Incubation: Incubate the plate at 30 °C for 60-90 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Pyrazole_Synth Pyrazole Synthesis (e.g., Knorr Synthesis) Start->Pyrazole_Synth Imidazole_Synth Imidazole Synthesis (e.g., Robinson-Gabriel) Start->Imidazole_Synth Purification Purification (Chromatography/Recrystallization) Pyrazole_Synth->Purification Imidazole_Synth->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay CB1 Receptor Binding Assay Characterization->Binding_Assay Test Compounds Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: A generalized workflow for synthesis and biological evaluation.

Conclusion and Future Perspectives

The bioisosteric replacement of the pyrazole scaffold is a validated and fruitful strategy in drug discovery. As demonstrated with CB1 receptor antagonists, replacing the pyrazole ring with other heterocycles like imidazole can maintain or even enhance biological activity while potentially improving physicochemical and pharmacokinetic properties.[8] The choice of the bioisostere is critical and should be guided by a thorough understanding of the target's binding site and the desired modifications to the compound's profile.

Future studies in this area will likely leverage computational modeling to predict the impact of bioisosteric replacements with greater accuracy. Furthermore, the exploration of non-classical bioisosteres for the pyrazole ring will continue to expand the medicinal chemist's toolkit, enabling the fine-tuning of drug candidates for optimal therapeutic outcomes.

References

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Safety Operating Guide

Proper Disposal of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and environmentally responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a compound characteristic of modern fluorinated heterocyclic chemistry. The procedures outlined herein are grounded in established safety protocols for halogenated organic acids and are designed to ensure compliance with regulatory standards and, most importantly, the safety of laboratory personnel and the environment.

Hazard Assessment and Characterization

Table 1: Hazard Profile of Structurally Similar Pyrazole Carboxylic Acids

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Oral ToxicityHarmful if swallowed.GHS07 (Exclamation Mark)P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationCauses skin irritation.GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/IrritationCauses serious eye irritation.GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityMay cause respiratory irritation.GHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

The presence of the difluoromethyl group and the carboxylic acid moiety necessitates its classification as a halogenated organic acid . The carbon-fluorine bond is exceptionally strong, which can lead to persistence in the environment and the formation of hazardous byproducts, such as hydrogen fluoride (HF), upon incomplete combustion. Therefore, specialized disposal methods are mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing this compound, appropriate personal protective equipment and engineering controls must be in place to minimize exposure.

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.

  • Personal Protective Equipment :

    • Eye and Face Protection : Chemical safety goggles and a face shield are required.

    • Hand Protection : Nitrile or other chemically resistant gloves are mandatory. Consult your institution's safety guidelines for specific glove recommendations for halogenated organic compounds.

    • Body Protection : A lab coat and closed-toe shoes are essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal. Do not mix this waste stream with non-hazardous or other incompatible waste.

Step 1: Waste Stream Identification Classify all waste containing this compound as Halogenated Organic Waste . This includes:

  • Unused or expired solid compound.

  • Contaminated materials (e.g., weighing boats, pipette tips, gloves, and absorbent pads).

  • Solutions containing the dissolved compound.

Step 2: Selection of Waste Containers The choice of a waste container is dictated by chemical compatibility to prevent degradation of the container and potential leaks.

  • Solid Waste : Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or polypropylene containers are generally suitable for solid halogenated organic waste.

  • Liquid Waste : For solutions, use a dedicated, leak-proof container made of a material resistant to both the solvent and the acidic, halogenated solute. Borosilicate glass is highly resistant to acids and organic substances and is a suitable choice.[3][4][5][6] Polypropylene containers can also be used, but they may be susceptible to swelling by some organic solvents.[7][8][9][10][11]

Step 3: Labeling of Waste Containers Adhere to your institution's and local regulatory requirements for hazardous waste labeling. The label must clearly state:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present.

  • The associated hazards (e.g., "Corrosive," "Toxic").

  • The accumulation start date.

Step 4: Waste Collection

  • Solid Waste : Carefully place all solid waste, including contaminated disposables, into the designated solid waste container.

  • Liquid Waste : Pour liquid waste carefully into the designated liquid waste container, avoiding splashes.

  • Empty Containers : Triple-rinse empty containers that held the pure compound with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.

On-Site Storage and Disposal Workflow

Proper on-site storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Storage Location : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as defined by your institution's Environmental Health and Safety (EHS) department. This area should be well-ventilated, away from incompatible materials, and secure.

  • Disposal Request : Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department, who will then arrange for collection by a licensed hazardous waste disposal company.

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Segregate as Halogenated Organic Waste C->D E Select Compatible Container (Glass or Polypropylene) D->E F Label Container Correctly E->F G Collect Solid & Liquid Waste F->G H Store in Designated Hazardous Waste Area G->H I Request EHS Pickup H->I J Professional Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

The Rationale for High-Temperature Incineration

Due to its classification as a halogenated organic compound, the recommended and most environmentally sound method of disposal for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.

The thermal decomposition of pyrazole-based compounds can be complex, potentially involving the cleavage of the N-N or C-N bonds within the heterocyclic ring.[12] The presence of fluorine atoms introduces an additional consideration. Incineration of fluorinated organic compounds can produce highly corrosive and toxic gases, most notably hydrogen fluoride (HF).

Therefore, the incineration process must be conducted in a specialized facility equipped with:

  • High-Temperature Kilns : To ensure complete destruction of the organic molecule, a process that requires a destruction and removal efficiency (DRE) of 99.99% or higher as mandated by the U.S. Environmental Protection Agency (EPA).

  • Afterburners and Flue Gas Scrubbing : These systems are essential to neutralize acidic gases like HF and other potential pollutants before they are released into the atmosphere.

A Note on Neutralization: While the neutralization of simple acidic waste streams is sometimes permissible, it is not recommended as a primary disposal method for this compound. The presence of the halogenated organic component means the neutralized solution would still be classified as hazardous waste. Attempting to neutralize this compound in the lab could also lead to unintended reactions or the release of hazardous fumes.

By adhering to these rigorous disposal protocols, we uphold our commitment to safety, environmental stewardship, and the highest standards of scientific practice. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • GP Scientific Glass Work. (n.d.). Borosilicate Glass Properties. Retrieved from [Link]

  • LyondellBasell. (n.d.). Resistance of Polypropylene to Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, February). RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). BOROSILICATE GLASS. Retrieved from [Link]

  • LabDirect. (2018, November 23). Information: What chemicals can I use with PYREX borosilicate glassware? Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Retrieved from [Link]

  • Arbor Scientific. (n.d.). Glassware and Plasticware Properties. Retrieved from [Link]

  • The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Materials Compatability. Retrieved from [Link]

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.